(R)-Ethyl 2-hydroxy-3-methylbutanoate
Description
Properties
IUPAC Name |
ethyl (2R)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVEUZYBVGCFC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ethyl 2-hydroxy-3-methylbutanoate, a chiral alpha-hydroxy ester, is a molecule of significant interest in the realms of organic synthesis, flavor and fragrance chemistry, and metabolic research. Its value lies in its enantiopure nature, serving as a versatile chiral building block for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.[1] This guide provides an in-depth exploration of its chemical and physical properties, detailed methodologies for its synthesis, and comprehensive protocols for its analytical characterization. The CAS Number for this compound is 129025-85-0 .
Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a pleasant fruity aroma with notes of candy, strawberry, pineapple, and kiwifruit. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 129025-85-0 | |
| Molecular Formula | C₇H₁₄O₃ | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Boiling Point | 181.00 to 182.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | 150.00 °F (65.60 °C) (estimated) | The Good Scents Company |
| Solubility | Soluble in alcohol; slightly soluble in water | The Good Scents Company |
| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate |
Synthesis of this compound
The stereoselective synthesis of this compound is crucial for its application as a chiral building block. Two primary methodologies are prevalent: microbial reduction and asymmetric hydrogenation of the corresponding ketoester, ethyl 2-keto-3-methylbutanoate.
Method 1: Microbial Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This method leverages the enzymatic machinery of baker's yeast to achieve the enantioselective reduction of the prochiral ketone.
Reaction Scheme:
A schematic of the microbial reduction process.
Detailed Protocol:
-
Yeast Culture Preparation: In a sterile fermentation vessel, prepare a solution of sucrose (e.g., 100 g/L) in warm water (30-35°C). Add baker's yeast (Saccharomyces cerevisiae, e.g., 50 g/L) and stir gently until a homogeneous suspension is formed. Allow the yeast to activate for 30-60 minutes.
-
Substrate Addition: Dissolve ethyl 2-keto-3-methylbutanoate in a minimal amount of ethanol and add it to the yeast culture. The substrate concentration should be optimized but can typically start in the range of 1-5 g/L.
-
Fermentation: Maintain the reaction mixture at a constant temperature (typically 25-30°C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up and Extraction: Once the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Method 2: Asymmetric Hydrogenation
This chemo-catalytic approach utilizes a chiral catalyst, often a ruthenium-BINAP complex, to achieve high enantioselectivity in the reduction of the ketoester.
Reaction Scheme:
A schematic of the asymmetric hydrogenation process.
Detailed Protocol:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)]) and the substrate, ethyl 2-keto-3-methylbutanoate. The catalyst loading is typically in the range of 0.01 to 1 mol%.
-
Reaction Setup: Add a degassed solvent, such as methanol, to the reactor. Seal the reactor and purge several times with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm) and heat to the optimal temperature (e.g., 25-80°C). Stir the reaction mixture vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via GC or HPLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically pure this compound.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary technique for determining the enantiomeric excess of the product.
Workflow for Chiral HPLC Analysis:
A workflow diagram for chiral HPLC analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically effective.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]
-
Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
-
A doublet for the two methyl groups of the isopropyl moiety (~0.9-1.0 ppm).
-
A multiplet for the methine proton of the isopropyl group (~2.0 ppm).
-
A doublet for the methine proton at the chiral center (~4.1 ppm).
-
A quartet for the methylene protons of the ethyl group (~4.2 ppm).
-
A broad singlet for the hydroxyl proton.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Signals for the methyl carbons of the ethyl and isopropyl groups (~14-20 ppm).
-
A signal for the methine carbon of the isopropyl group (~32 ppm).
-
A signal for the methylene carbon of the ethyl group (~61 ppm).
-
A signal for the methine carbon at the chiral center (~75 ppm).
-
A signal for the carbonyl carbon of the ester (~175 ppm).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Features (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound.[2]
-
Key Fragment Ions: Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. Expected fragments for ethyl 2-hydroxy-3-methylbutanoate would include ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 101), and other fragments resulting from the cleavage of the carbon-carbon bonds. The base peak is often observed at m/z = 73.[2]
Applications in Research and Development
This compound is a valuable chiral intermediate in the synthesis of various high-value compounds. Its applications span across several industries:
-
Pharmaceuticals: As a chiral building block, it is used in the asymmetric synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.
-
Flavors and Fragrances: Due to its distinct fruity aroma, it finds application as a component in flavor and fragrance formulations.[1]
-
Metabolomics: It is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids.[1]
Safety and Handling
This compound is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its synthesis and analysis. The methodologies described herein are based on established scientific principles and provide a solid foundation for researchers and professionals working with this important chiral molecule. The self-validating nature of the described protocols, which include in-process monitoring and final product characterization, ensures the reliability and reproducibility of the obtained results.
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Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]
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(R)-Ethyl 2-hydroxy-3-methylbutanoate physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-Ethyl 2-hydroxy-3-methylbutanoate
Introduction
This compound is a chiral ester of significant interest in the fields of organic synthesis, flavor chemistry, and pharmaceutical development. As a versatile chiral building block, a thorough understanding of its physical properties is paramount for its effective application, purification, and handling. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the importance of these properties in practical applications are emphasized throughout.
Molecular and Chemical Identity
The fundamental identity of a chemical compound is established by its structure and nomenclature. This compound is systematically named according to IUPAC conventions, and its unique CAS Registry Number ensures unambiguous identification in literature and databases.
-
IUPAC Name: ethyl (2R)-2-hydroxy-3-methylbutanoate
-
CAS Registry Number: 129025-85-0[3]
Table 1: Key Chemical Identifiers
| Identifier | Value |
| SMILES | CCOC(=O)C(O)C(C)C |
| InChI | InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
| InChIKey | IZRVEUZYBVGCFC-VKHMYHEASA-N |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various experimental and industrial settings, from reaction conditions to purification methods. These properties are summarized below.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 181.00 to 182.00 °C (at 760.00 mm Hg) | [4] |
| Vapor Pressure | 0.247 mmHg at 25.00 °C (estimated) | [4] |
| Flash Point | 150.00 °F / 65.60 °C (Tag Closed Cup, estimated) | [4] |
| Solubility | Soluble in alcohol. Water solubility estimated at 61,220 mg/L at 25 °C. | [4] |
| logP (o/w) | 0.824 (estimated) | [4] |
The boiling point is a critical parameter for purification by distillation. The relatively high boiling point of this ester suggests that vacuum distillation may be employed to prevent thermal decomposition. Its solubility in alcohol is typical for an organic ester of its size, while its moderate water solubility is also expected due to the presence of both a hydroxyl and an ester functional group capable of hydrogen bonding.
Chirality and Optical Activity
As a chiral molecule, this compound exists as one of two enantiomers. Enantiomers are non-superimposable mirror images that possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[5] Their defining difference lies in their interaction with plane-polarized light, a phenomenon known as optical activity.[6]
The (R)-enantiomer will rotate plane-polarized light in a specific direction, while its (S)-enantiomer will rotate it in the opposite direction with the same magnitude. This property is quantified as the specific rotation, [α], and is a crucial parameter for confirming the enantiomeric purity of a sample. The determination of optical rotation is performed using a polarimeter.
Caption: Experimental workflow for boiling point determination.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from GHS classifications and safety data sheets.
GHS Hazard Statements: [1]* H226: Flammable liquid and vapor.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing. [7]Do not breathe vapors or mist. [7]Use only in a well-ventilated area. [8]Keep away from heat, sparks, and open flames. [8][9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [8]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [8]* Incompatible Materials: Strong oxidizing agents and strong bases. [8][9]
Applications and Significance
This compound is a valuable chiral intermediate in organic synthesis. Its stereocenter and functional groups allow for its use in the construction of more complex molecules with specific stereochemistry.
-
Chiral Building Block: It serves as a precursor in the synthesis of various natural products and pharmaceuticals. [10]The ability to introduce a defined stereocenter is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. [5]* Flavor and Fragrance: This ester has been identified in wines and is noted for its fruity aroma. [3]The specific enantiomer can have distinct sensory properties, making its analysis important in food and beverage chemistry.
Conclusion
The physical properties of this compound, from its boiling point and solubility to its unique optical activity, are critical data points for its application in research and industry. This guide has provided a detailed overview of these characteristics, emphasizing the importance of stereochemistry and providing context for the experimental determination and practical relevance of each property. A thorough understanding of this information enables scientists and developers to utilize this versatile chiral building block safely and effectively in the synthesis of novel compounds and the analysis of complex natural products.
References
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National Center for Biotechnology Information. "Ethyl 2-hydroxy-3-methylbutanoate". PubChem Compound Database, [Link].
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The Good Scents Company. "ethyl 2-hydroxy-3-methyl butyrate". The Good Scents Company Information System, [Link].
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National Center for Biotechnology Information. "Ethyl 3-hydroxy-2-methylbutyrate". PubChem Compound Database, [Link].
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Thermo Fisher Scientific. "Safety Data Sheet - Ethyl 3-hydroxybutyrate". Thermo Fisher Scientific, [Link].
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Lapeyre, F., et al. "Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine". ResearchGate, [Link].
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Lapeyre, F., et al. "Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine". OENO One, [Link].
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NIST. "Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester". NIST Chemistry WebBook, [Link].
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Seebach, D., & Züger, M. "Butanoic acid, 3-hydroxy-, ethyl ester, (S)". Organic Syntheses, [Link].
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National Center for Biotechnology Information. "Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate". PubChem Compound Database, [Link].
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Wang, X., et al. "Physical properties and enantiomeric composition". ResearchGate, [Link].
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National Center for Biotechnology Information. "(R)-ethyl 2-hydroxybutanoate". PubChem Compound Database, [Link].
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Creative Biostructure. "Determination Techniques for Absolute Configuration of Chiral Compound". Creative Biostructure, [Link].
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LibreTexts Chemistry. "5.12: Physical Properties of Stereoisomers". Chemistry LibreTexts, [Link].
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Sutton, P. W., & Whittall, J. "Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b.". ResearchGate, [Link].
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Prasad, D. "Chirality. Physical Chemistry". ResearchGate, [Link].
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(R)-Ethyl 2-hydroxy-3-methylbutanoate chemical structure
An In-Depth Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate: Synthesis, Analysis, and Applications
Introduction: The Significance of a Chiral Synthon
This compound is a valuable chiral building block, or synthon, in the field of organic chemistry and drug development. As an optically active α-hydroxy ester, its defined stereochemistry at the C2 position is crucial for the synthesis of complex, biologically active molecules where stereoisomers can exhibit vastly different pharmacological or toxicological profiles.[1] The precise arrangement of its functional groups—an ester, a hydroxyl group, and an isopropyl group attached to a chiral center—makes it an important intermediate for constructing larger molecules with specific three-dimensional architectures.
Beyond its role in pharmaceutical synthesis, this compound and its enantiomer are found in nature, contributing to the complex aroma profiles of fruits, wines, and other fermented beverages.[2] For instance, it has been identified as a volatile compound in pineapple, blueberries, and wine, where the enantiomeric distribution can be a marker for specific biological processes, such as the activity of lactic acid bacteria.[3] This dual relevance in both high-value pharmaceutical synthesis and flavor chemistry underscores the importance of robust methods for its stereoselective production and analysis. This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the causality behind experimental choices and self-validating protocols for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These characteristics dictate storage conditions, reaction parameters, and analytical approaches.
Molecular Structure:
-
IUPAC Name: ethyl (2R)-2-hydroxy-3-methylbutanoate[4]
-
Synonyms: (R)-Ethyl 2-hydroxyisovalerate[5]
-
Chirality: The molecule possesses a single stereocenter at the C2 position, bearing the hydroxyl group. The "(R)" designation refers to the right-handed configuration according to the Cahn-Ingold-Prelog priority rules.
The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [4] |
| Molecular Weight | 146.19 g/mol | |
| CAS Number | 129025-85-0 | [3] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 181.0-182.0 °C (estimated) | [2] |
| InChIKey | IZRVEUZYBVGCFC-ZCFIWIBFSA-N |
Safety and Handling: The compound is classified as a flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Stereoselective Synthesis: Mastering Asymmetric Induction
The primary challenge in producing this compound is controlling the stereochemistry to generate the desired (R)-enantiomer with high purity. The most common and effective strategy is the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate. This transformation can be achieved through both biocatalytic and chemocatalytic methods.
Biocatalytic Reduction: Harnessing Nature's Selectivity
Biocatalysis is often the preferred method for this transformation due to its exceptional stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental compatibility. The causality behind this choice lies in the highly evolved three-dimensional active sites of enzymes, specifically ketoreductases (KREDs), which can distinguish between the two faces of the prochiral ketone.
Principle of Biocatalytic Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase enzymes, contain dehydrogenases that utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride (H⁻) to the carbonyl carbon of the substrate.[6] The enzyme's chiral pocket orients the substrate in a specific conformation, forcing the hydride to attack from one face, leading to the preferential formation of one enantiomer of the alcohol product. For many microbial systems, the reduction of α-keto esters follows Prelog's rule, yielding the (R)-alcohol.[7][8]
The general workflow for a biocatalytic reduction is outlined below.
Caption: Workflow for Biocatalytic Synthesis.
Experimental Protocol: Whole-Cell Reduction with Saccharomyces cerevisiae
This protocol is a self-validating system; successful transformation is confirmed by analytical monitoring (Section 3), ensuring the final product meets the required structural and stereochemical purity.
-
Culture Preparation: In a sterile Erlenmeyer flask, suspend 100 g of baker's yeast in 500 mL of a 5% (w/v) aqueous glucose solution. Stir the mixture at 30°C for 1 hour to activate the yeast.[8]
-
Substrate Addition: Add 5.0 g of ethyl 2-oxo-3-methylbutanoate to the activated yeast suspension.
-
Biotransformation: Stir the reaction mixture at 30°C. Monitor the reaction progress by withdrawing small aliquots (1 mL) every 8-12 hours and analyzing them by GC or TLC to check for the disappearance of the starting material. The reaction is typically complete within 24-48 hours.
-
Work-up - Cell Removal: Add an equal volume of a filter aid (e.g., Celite) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water (2 x 100 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 200 mL). The organic solvent isolates the product from the aqueous culture medium.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) to remove residual water. Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
Chemocatalytic Asymmetric Hydrogenation
An alternative to biocatalysis is asymmetric hydrogenation using chiral transition metal catalysts. This approach offers advantages such as broader substrate scope and simpler product work-up.
Principle of Asymmetric Hydrogenation: This method involves the use of a chiral catalyst, commonly a Ruthenium complex with a chiral phosphine ligand like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). The chiral ligand coordinates to the metal center, creating a chiral environment. The substrate (ethyl 2-oxo-3-methylbutanoate) coordinates to this chiral metal complex, and hydrogen gas adds across the carbonyl double bond from a specific face, dictated by the steric and electronic properties of the catalyst-substrate complex.[9] Using (R)-BINAP typically favors the formation of the (R)-alcohol.
| Method | Catalyst / Microorganism | Key Advantages | Typical Enantiomeric Excess (e.e.) | Reference |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Low cost, mild conditions, environmentally friendly | 85-96% | [9][10] |
| Biocatalytic Reduction | Candida or Rhodotorula sp. | High selectivity for specific substrates | >90% | [11] |
| Asymmetric Hydrogenation | [RuCl₂((R)-BINAP)] | High turnover, broad applicability, simple work-up | >95% | [9] |
Analytical Characterization: A Self-Validating System
Rigorous analytical chemistry is essential to validate the outcome of the synthesis. This involves confirming the chemical identity of the product and, crucially, determining its enantiomeric purity.
Structural Verification
Standard spectroscopic techniques are used to confirm that the correct molecular structure has been synthesized.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Expected signals for this compound include: a triplet and a quartet for the ethyl ester group, a doublet for the C-H proton at the chiral center (C2), a multiplet for the C-H proton at C3, and two doublets for the diastereotopic methyl groups of the isopropyl moiety.
-
¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with characteristic peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group (C2), and the other aliphatic carbons.
-
Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this analysis confirms the molecular weight of the compound (146.19 g/mol ) through the molecular ion peak (M⁺) or related fragments.[4]
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹) and the C=O stretch of the ester (strong, ~1730 cm⁻¹).
Determination of Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is the most critical analytical step for a chiral compound. This is achieved by separating the (R) and (S) enantiomers using a chiral environment.
Principle of Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[12][13][14][15] These techniques employ a chiral stationary phase (CSP), often based on polysaccharides like cellulose or cyclodextrins.[3][14] The enantiomers interact differently with the chiral surface of the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times, allowing the two enantiomers to be separated and quantified.
The analytical workflow is depicted below.
Caption: Workflow for Chiral HPLC Analysis.
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation: Use an HPLC system equipped with a UV detector. The key component is a polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: Prepare a mobile phase typically consisting of a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[12] The exact ratio may require optimization to achieve baseline separation. Degas the mobile phase before use.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[12]
-
Sample Preparation: Prepare a solution of the synthesized product at a concentration of approximately 1 mg/mL in the mobile phase. Also prepare a standard of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.
-
Injection and Analysis: Inject 10 µL of the sample solution onto the column.[12] Monitor the effluent at a suitable wavelength (e.g., 210 nm).
-
Quantification: Integrate the peak areas corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.
Applications in Drug Development and Beyond
The primary utility of this compound is as a versatile chiral intermediate. The hydroxyl and ester functionalities can be readily transformed into other chemical groups, allowing for the elongation of the carbon chain or the introduction of new functionalities, all while preserving the critical stereochemistry at the C2 position.
-
Synthesis of Chiral Alcohols and Acids: The ester can be hydrolyzed to the corresponding (R)-2-hydroxy-3-methylbutanoic acid or reduced to the corresponding diol, both of which are valuable chiral building blocks in their own right.
-
Pharmaceutical Intermediates: Chiral α-hydroxy esters are key structural motifs in a variety of pharmacologically active compounds. While direct examples of marketed drugs containing this exact fragment are specific, the structural motif is prevalent. For example, similar chiral hydroxy esters are precursors for angiotensin-converting enzyme (ACE) inhibitors.[7][11][16]
-
Flavor and Fragrance Industry: As a naturally occurring aroma compound, this compound is of interest to the flavor and fragrance industry.[3] The (R)-enantiomer is often described as having fruity notes of candy, strawberry, and pineapple, which can differ from the sensory profile of its (S)-enantiomer.[3] Understanding and controlling its synthesis allows for the creation of specific flavor profiles.
Conclusion
This compound stands as a testament to the importance of stereochemistry in modern science. Its value as a chiral synthon in pharmaceutical development is predicated on the ability to synthesize it in high enantiomeric purity. This guide has detailed the robust and highly selective biocatalytic and chemocatalytic methods available for its synthesis, emphasizing the underlying principles that govern their stereochemical outcome. Furthermore, it has provided a framework for a self-validating workflow, where rigorous analytical techniques such as chiral chromatography are employed to confirm both the chemical identity and the optical purity of the final product. For researchers and scientists in drug development, a mastery of these concepts and protocols is essential for the successful incorporation of this and similar chiral building blocks into the next generation of therapeutic agents.
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ResearchGate. (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0). Retrieved from [Link].
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Andersson, T. (2009). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES. Diva-portal.org. Retrieved from [Link].
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Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi. Retrieved from [Link].
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A Comprehensive Spectroscopic Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate
Prepared by: Senior Application Scientist, Analytical Technologies Division
Executive Summary
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a chiral ester of significant interest in the fields of flavor chemistry, asymmetric synthesis, and biotechnology. Its distinct fruity aroma profile makes it a valuable component in the food and fragrance industries, while its stereocenter serves as a versatile building block for complex molecule synthesis. Accurate identification and characterization of this molecule are paramount for quality control, metabolic studies, and synthetic chemistry applications. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering a centralized, expert-validated resource for researchers and drug development professionals. We will delve into the causality behind its spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing not just data, but a framework for its interpretation.
Molecular Structure and Foundation
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₇H₁₄O₃, Molecular Weight: 146.18 g/mol ) possesses several key features that dictate its spectroscopic behavior: an ethyl ester group, a secondary alcohol, and an isopropyl group adjacent to the chiral center.[1][2]
To facilitate a clear discussion of the NMR data, the carbon and proton atoms are systematically numbered as shown below. This numbering is for spectroscopic assignment purposes and does not follow IUPAC nomenclature.
Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.
Standard Operating Protocols
To ensure reproducibility and data integrity, the following generalized protocols should be considered standard practice.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.
-
Acquisition: Acquire ¹H spectra with 8-16 scans and ¹³C spectra with 512-1024 scans, depending on sample concentration. Ensure proper setting of spectral width and acquisition time.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: Apply one drop of the neat liquid sample onto the surface of a salt (NaCl or KBr) plate. Place a second plate on top to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean, empty sample compartment. Then, place the prepared sample in the IR beam path and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purity confirmation, or via direct infusion if the sample is known to be pure. For GC, use a suitable capillary column (e.g., DB-5ms).
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition: Set the ionization energy to 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 35-200).
-
Analysis: Identify the molecular ion peak and analyze the relative abundances of the fragment ions to determine the fragmentation pattern.
Conclusion
The spectroscopic profile of this compound is well-defined and directly correlates with its molecular structure. The combination of NMR, IR, and MS provides a self-validating system for its unambiguous identification. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference, empowering researchers to confidently identify and characterize this important chiral ester in their analytical and synthetic endeavors.
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate: A Key Chiral Building Block for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a valuable chiral α-hydroxy ester that serves as a critical intermediate in the synthesis of complex, biologically active molecules.[1] Its stereochemically defined structure, featuring a hydroxyl group and an ester functionality on a stereogenic carbon, makes it a sought-after precursor in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic routes to this enantiomerically pure compound, with a focus on both biocatalytic and chemocatalytic methodologies. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers and process chemists with the practical knowledge required for the efficient and selective synthesis of this compound.
Introduction: The Significance of this compound in Drug Discovery and Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-differing pharmacological activities of stereoisomers. This compound, with its defined stereochemistry, represents a key chiral building block for the construction of more complex pharmaceutical agents. While its direct incorporation into a marketed drug is not prominently documented, its structural motif is present in numerous natural products and is a valuable synthon for the synthesis of various therapeutic agents. For instance, chiral β-hydroxy esters are pivotal intermediates in the synthesis of carbapenem antibiotics and cholesterol-lowering agents of the statin class. The ability to efficiently and selectively produce the (R)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate is therefore of significant interest to the drug development community.
This guide will explore the two primary strategies for the asymmetric synthesis of this valuable molecule: the reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate. We will delve into the nuances of both biocatalytic reductions, which offer high enantioselectivity under mild conditions, and chemical asymmetric hydrogenation, which provides a powerful alternative for large-scale production.
Synthesis of the Precursor: Ethyl 2-oxo-3-methylbutanoate
The successful synthesis of the target molecule is predicated on the availability of its precursor, ethyl 2-oxo-3-methylbutanoate. This α-keto ester can be synthesized from the readily available starting material, ethyl acetoacetate.
Synthetic Pathway
The synthesis involves the alkylation of the enolate of ethyl acetoacetate with an appropriate methylating agent, followed by hydrolysis and decarboxylation to yield 3-methyl-2-butanone. Subsequent oxidation provides the desired ethyl 2-oxo-3-methylbutanoate. A more direct route involves the reaction of ethyl acetoacetate with a methylating agent in the presence of a strong base.
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of enzymes, particularly ketoreductases (KREDs), offers exceptional enantioselectivity under mild reaction conditions, minimizing waste and avoiding the use of heavy metal catalysts.
Ketoreductase (KRED) Catalyzed Asymmetric Reduction
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source. For the synthesis of this compound, a KRED that exhibits high selectivity for the (R)-enantiomer is required.
Mechanism of KRED-catalyzed reduction:
The enzymatic reduction involves the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of ethyl 2-oxo-3-methylbutanoate within the chiral active site of the enzyme. This process is highly controlled, leading to the formation of the (R)-alcohol with high enantiomeric excess (e.e.).
Cofactor Regeneration:
A critical aspect of industrial-scale biocatalysis is the regeneration of the expensive NADPH cofactor. A common and efficient method is to couple the KRED reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.
Experimental Protocol: KRED-Catalyzed Reduction with Cofactor Regeneration
This protocol is adapted from the procedure for a similar substrate and outlines the key steps for the synthesis of this compound using a co-immobilized KRED and GDH system.[1][2]
1. Enzyme Expression and Purification:
- Express the desired ketoreductase (with selectivity for the (R)-product) and glucose dehydrogenase in a suitable host, such as E. coli.
- Harvest the cells and purify the enzymes, for example, by affinity chromatography if they are His-tagged.
2. Co-immobilization of Enzymes:
- Prepare a solution of polyvinyl alcohol (PVA) in a suitable buffer.
- Add the purified KRED and GDH to the PVA solution.
- Generate particles by dripping the mixture onto a non-stick surface and allowing them to dry.
- Harden the particles in a sodium sulfate solution.
3. Biotransformation:
- In a temperature-controlled reactor, prepare a buffered solution (e.g., 0.1 M potassium phosphate, pH 6.5).
- Add the co-immobilized enzyme particles.
- Add the substrate, ethyl 2-oxo-3-methylbutanoate (e.g., 35 mM).
- Add glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.
- Add NADP+ (e.g., 1 mM).
- Maintain the reaction at a constant temperature (e.g., 37°C) with agitation.
4. Reaction Monitoring and Work-up:
- Monitor the progress of the reaction by taking periodic samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Once the reaction is complete, remove the immobilized enzyme particles by filtration.
- Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation: Biocatalytic Reduction
| Parameter | Value | Reference |
| Biocatalyst | Co-immobilized KRED/GDH | [1] |
| Substrate | Ethyl 2-oxo-3-methylbutanoate | - |
| Product | This compound | - |
| Enantiomeric Excess (e.e.) | >99% (expected) | - |
| Yield | High (dependent on optimization) | - |
| Reaction Conditions | pH 6.5, 37°C | [1] |
Diagram: Biocatalytic Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Chemical Synthesis: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral molecules in the pharmaceutical industry. This approach typically employs a transition metal catalyst, such as ruthenium, complexed with a chiral ligand to induce stereoselectivity.
Ru-BINAP Catalyzed Asymmetric Hydrogenation
The use of ruthenium catalysts bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a well-established and highly effective method for the asymmetric hydrogenation of β-keto esters.[3][4][5] The C₂-symmetric nature of the BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone.
Mechanism of Ru-BINAP catalyzed hydrogenation:
The reaction mechanism is believed to involve the coordination of the keto ester to the chiral ruthenium complex, followed by the insertion of the carbonyl group into the Ru-H bond. Reductive elimination then yields the chiral alcohol and regenerates the catalyst.
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
The following is a general protocol for the asymmetric hydrogenation of a β-keto ester, which can be adapted for ethyl 2-oxo-3-methylbutanoate.[6][7]
1. Catalyst Preparation (in situ):
- In a glovebox or under an inert atmosphere, charge a high-pressure reactor with a ruthenium precursor, such as [RuCl₂(benzene)]₂, and the chiral ligand, (R)-BINAP.
- Add a degassed solvent, such as ethanol or methanol.
- Stir the mixture to form the active catalyst.
2. Hydrogenation Reaction:
- Add the substrate, ethyl 2-oxo-3-methylbutanoate, to the reactor.
- Seal the reactor and purge several times with hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).
- Heat the reaction to the desired temperature (e.g., 23-100°C) and stir.
3. Reaction Monitoring and Work-up:
- Monitor the reaction progress by GC or HPLC.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
- Remove the solvent under reduced pressure.
4. Purification:
- Purify the crude product by distillation or column chromatography to yield the enantiomerically enriched this compound.
Data Presentation: Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Catalyst | Ru(II)-BINAP complex | [3][5] |
| Substrate | Ethyl 2-oxo-3-methylbutanoate | - |
| Product | This compound | - |
| Enantiomeric Excess (e.e.) | High (>95%) | [5] |
| Yield | High (>90%) | [5] |
| Reaction Conditions | 4-100 atm H₂, 23-100°C | [5] |
Diagram: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Comparative Analysis: Biocatalysis vs. Chemocatalysis
| Feature | Biocatalytic Reduction (KRED) | Asymmetric Hydrogenation (Ru-BINAP) |
| Enantioselectivity | Typically excellent (>99% e.e.) | Generally high (>95% e.e.) |
| Reaction Conditions | Mild (ambient temp. and pressure, aqueous media) | Often requires elevated pressure and temperature |
| Catalyst | Biodegradable enzyme | Heavy metal complex (requires removal) |
| Substrate Scope | Can be limited by enzyme specificity | Generally broader substrate scope |
| Cofactor | Requires a cofactor regeneration system | Does not require a cofactor |
| Process Safety | Generally safer, avoids high pressures and flammable solvents | Requires handling of high-pressure hydrogen |
| Scalability | Can be challenging due to enzyme stability and cost | Well-established for large-scale industrial production |
Conclusion
The synthesis of enantiomerically pure this compound is a critical step in the development of various pharmaceutical compounds. Both biocatalytic and chemocatalytic methods offer viable and efficient routes to this valuable chiral building block. The choice of synthetic strategy will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment. Biocatalysis, with its inherent green chemistry advantages and exceptional selectivity, is an increasingly attractive option, particularly as enzyme engineering continues to broaden the scope and robustness of ketoreductases. Asymmetric hydrogenation remains a powerful and reliable method for large-scale synthesis, with a well-established track record in industrial applications. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to select and implement the most appropriate synthetic route for their specific needs.
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Petrovičová, T., et al. (2020). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Molecules, 25(1), 168. Available from: [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]
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Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. Available from: [Link]
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Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available from: [Link]
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Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available from: [Link]
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University of York. (n.d.). Asymmetric Synthesis. Available from: [Link]
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-
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-
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Enantioselective Synthesis of Ethyl 2-Hydroxy-3-Methylbutanoate: A Senior Application Scientist's In-Depth Technical Guide
Introduction: The Significance of Chiral α-Hydroxy Esters
Ethyl 2-hydroxy-3-methylbutanoate, a chiral α-hydroxy ester, is a valuable building block in the stereoselective synthesis of complex organic molecules. Its two enantiomers, (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate, can serve as precursors to a variety of biologically active compounds, including pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for efficacy and safety. Furthermore, this ester is a natural component of various fruits and beverages, such as wine, where the enantiomeric distribution can influence the aroma profile and serve as a marker for certain biological processes.[1] The distinct sensory properties of each enantiomer, with the (R)-form described as having a "heavier fruity odor" and the (S)-form characterized by "red fruits," "pineapple," and "green apple" notes, underscore the importance of stereochemical control in both natural products and synthetic chemistry.
This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of ethyl 2-hydroxy-3-methylbutanoate, designed for researchers, scientists, and drug development professionals. We will delve into the core strategies of chemo-catalytic asymmetric hydrogenation, biocatalytic asymmetric reduction, and enzymatic kinetic resolution, offering not just procedural details but also the underlying mechanistic principles that govern stereoselectivity.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer of ethyl 2-hydroxy-3-methylbutanoate can be approached through several distinct strategies. The choice of method often depends on factors such as the desired enantiomer, scale of the reaction, cost-effectiveness, and the available laboratory infrastructure. This guide will focus on three primary and highly effective strategies:
-
Chemo-catalytic Asymmetric Hydrogenation: This method involves the direct reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate, using a chiral metal catalyst and hydrogen gas.
-
Biocatalytic Asymmetric Reduction: Leveraging the high stereoselectivity of enzymes, this approach utilizes whole microbial cells or isolated ketoreductases to reduce the α-keto ester to the desired α-hydroxy ester.
-
Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of ethyl 2-hydroxy-3-methylbutanoate, allowing for the separation of the unreacted enantiomer.
The logical workflow for selecting a suitable synthetic strategy is depicted in the diagram below.
Caption: A flowchart illustrating the decision-making process for selecting an enantioselective synthesis strategy.
I. Chemo-catalytic Asymmetric Hydrogenation of Ethyl 2-Oxo-3-methylbutanoate
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. The use of chiral transition metal complexes, particularly those based on ruthenium and rhodium with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has proven to be highly effective for the enantioselective reduction of α-keto esters.
Mechanism of Stereoselection with Ru-BINAP Catalysts
The enantioselectivity of Ru-BINAP catalyzed hydrogenations is governed by the formation of a chiral environment around the metal center. The C₂-symmetric BINAP ligand creates a well-defined steric arrangement that forces the substrate to coordinate in a specific orientation to minimize steric hindrance.[2] The accepted mechanism for the hydrogenation of ketones with Ru-BINAP/diamine complexes involves a metal-ligand bifunctional concerted pathway.[3] In this model, the reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it occurs in the outer coordination sphere of an 18-electron RuH₂ complex via a six-membered pericyclic transition state.[3]
The key steps are:
-
Activation of the pre-catalyst to form the active RuH₂(BINAP)(diamine) species.[4]
-
Simultaneous transfer of a hydride from the ruthenium and a proton from the amine ligand of the catalyst to the carbonyl group of the substrate.[3]
The stereochemical outcome is determined by the steric interactions between the substituents on the α-keto ester and the phenyl groups of the BINAP ligand in the transition state. The substrate approaches the catalyst in a way that minimizes these steric clashes, leading to the preferential formation of one enantiomer.
Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of an α-keto ester.
Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of keto esters using Ru-BINAP catalysts.[5]
Materials:
-
Ethyl 2-oxo-3-methylbutanoate
-
[RuCl₂(benzene)]₂
-
(R)-(+)-BINAP or (S)-(-)-BINAP (depending on the desired product enantiomer)
-
Toluene, degassed
-
Ethanol, degassed
-
High-pressure autoclave or Parr hydrogenator
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ and the chiral BINAP ligand in a 1:1.05 molar ratio.
-
Add degassed toluene to dissolve the solids.
-
Heat the mixture at 55-60°C for 10 minutes.
-
Add degassed ethanol. The solution should change color, indicating the formation of the active catalyst precursor.
-
-
Hydrogenation:
-
In a glass liner for the autoclave, dissolve the ethyl 2-oxo-3-methylbutanoate in degassed ethanol.
-
Add the prepared catalyst solution. The substrate-to-catalyst (S/C) ratio typically ranges from 1000 to 50000.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the required time (typically 12-48 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
-
II. Biocatalytic Asymmetric Reduction of Ethyl 2-Oxo-3-methylbutanoate
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases (KREDs), operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional enantioselectivity. Whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated and often engineered KREDs can be employed for the asymmetric reduction of α-keto esters.
Mechanism of Stereoselection in Biocatalytic Reductions
The high stereoselectivity of enzymatic reductions stems from the intricate three-dimensional structure of the enzyme's active site. The substrate binds within the active site in a specific orientation due to a combination of steric and electronic interactions with the surrounding amino acid residues. This precise positioning exposes only one of the two prochiral faces of the carbonyl group to the hydride source, typically a nicotinamide cofactor (NADH or NADPH).
The stereochemical outcome is dictated by Prelog's rule, which generally predicts that for many dehydrogenases, the hydride is delivered to the Re face of the carbonyl group, leading to the (S)-alcohol. However, numerous "anti-Prelog" enzymes exist that deliver the hydride to the Si face, yielding the (R)-alcohol. The availability of engineered KREDs with opposing stereoselectivities provides access to both enantiomers of the desired product.[6]
Caption: General mechanism of a ketoreductase-catalyzed asymmetric reduction with cofactor regeneration.
Experimental Protocol: Asymmetric Reduction with Baker's Yeast
This protocol is a general procedure for the asymmetric reduction of a keto ester using commercially available baker's yeast.[7][8]
Materials:
-
Ethyl 2-oxo-3-methylbutanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Diatomaceous earth (Celite)
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Yeast Culture Activation:
-
In a large Erlenmeyer flask, dissolve sucrose (e.g., 150 g/L) in warm tap water.
-
Add the baker's yeast (e.g., 100 g/L) and stir the suspension at room temperature (25-30°C) for about 30-60 minutes until fermentation begins (indicated by CO₂ evolution).
-
-
Biotransformation:
-
Add the ethyl 2-oxo-3-methylbutanoate to the activated yeast culture. The substrate may be added neat or dissolved in a minimal amount of ethanol to aid solubility.
-
Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.
-
Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, add diatomaceous earth to the mixture and stir for 10-15 minutes to aid in the filtration of the yeast cells.
-
Filter the mixture through a Büchner funnel. Wash the filter cake with water.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
III. Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxy-3-methylbutanoate
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme, typically a lipase or an esterase, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.
For racemic ethyl 2-hydroxy-3-methylbutanoate, a lipase such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one of the enantiomers. This results in an enantioenriched unreacted alcohol and the corresponding ester of the other enantiomer, which can then be separated.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in non-aqueous environments, can catalyze esterification and transesterification reactions. The enantioselectivity of lipases arises from the chiral environment of their active site. One enantiomer of the racemic alcohol fits more readily into the active site and can be acylated at a much faster rate than the other. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.
Caption: Workflow for the kinetic resolution of racemic ethyl 2-hydroxy-3-methylbutanoate using a lipase.
Experimental Protocol: Kinetic Resolution with Candida antarctica Lipase B (CAL-B)
This protocol is based on general procedures for lipase-catalyzed kinetic resolution of chiral alcohols.[9]
Materials:
-
Racemic ethyl 2-hydroxy-3-methylbutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup:
-
In a dry flask, dissolve the racemic ethyl 2-hydroxy-3-methylbutanoate in the anhydrous organic solvent.
-
Add the acyl donor (typically 0.5-0.6 equivalents for a theoretical maximum yield of 50% for each enantiomer).
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
-
Kinetic Resolution:
-
Stir the mixture at a controlled temperature (e.g., 25-40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the newly formed ester by column chromatography.
-
-
Hydrolysis of the Ester (Optional):
-
If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using standard methods (e.g., acid or base catalysis).
-
-
Analysis:
-
Determine the enantiomeric excess of the separated alcohol and the hydrolyzed product by chiral HPLC or GC.
-
IV. Comparison of Synthetic Strategies
The choice of the optimal synthetic route depends on various factors as summarized in the table below.
| Feature | Chemo-catalytic Asymmetric Hydrogenation | Biocatalytic Asymmetric Reduction | Enzymatic Kinetic Resolution |
| Starting Material | Ethyl 2-oxo-3-methylbutanoate | Ethyl 2-oxo-3-methylbutanoate | Racemic ethyl 2-hydroxy-3-methylbutanoate |
| Typical Catalyst | Ru-BINAP, Rh-DIPAMP | Ketoreductases, Baker's yeast | Lipases (e.g., CAL-B), Esterases |
| Reaction Conditions | High H₂ pressure, organic solvents | Aqueous media, ambient temp. & pressure | Organic solvents, mild temperatures |
| Selectivity (ee) | Generally >95% | Often >99% | High ee at ~50% conversion |
| Theoretical Yield | ~100% | ~100% | 50% for each enantiomer |
| Advantages | High throughput, well-established, access to both enantiomers with corresponding ligands. | High selectivity, mild and environmentally friendly conditions, potential for cofactor regeneration. | Can start from readily available racemic material, high ee achievable. |
| Disadvantages | Requires specialized high-pressure equipment, potentially toxic heavy metal catalysts. | Can have lower substrate loading, potential for enzyme inhibition, requires sterile conditions for whole cells. | Maximum 50% yield for a single enantiomer, requires separation of product and unreacted starting material. |
V. Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess is crucial for evaluating the success of an enantioselective synthesis. The most common techniques are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).
Chiral Gas Chromatography (GC)
Chiral GC is particularly well-suited for the analysis of volatile compounds like ethyl 2-hydroxy-3-methylbutanoate.
-
Stationary Phase: A common choice is a cyclodextrin-based chiral stationary phase, such as γ-cyclodextrin. The chiral cavities of the cyclodextrin interact differently with the two enantiomers, leading to different retention times.
-
Typical Conditions:
-
Column: e.g., a fused silica capillary column coated with a derivative of γ-cyclodextrin.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp is used to achieve baseline separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method that can be used for both analytical and preparative-scale separations.
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including α-hydroxy esters.[2]
-
Typical Conditions:
-
Column: e.g., a column packed with a polysaccharide-based CSP.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. A small amount of an acid, such as trifluoroacetic acid (TFA), may be added to improve peak shape.[2]
-
Flow Rate: e.g., 1.0 mL/min.
-
Detector: UV detector (if the molecule has a chromophore) or a refractive index detector.
-
Conclusion
The enantioselective synthesis of ethyl 2-hydroxy-3-methylbutanoate can be successfully achieved through several robust and reliable methods. Chemo-catalytic asymmetric hydrogenation offers a high-throughput route to either enantiomer, provided the necessary high-pressure equipment is available. Biocatalytic reduction with whole cells or isolated enzymes represents a highly selective and environmentally benign approach, operating under mild conditions. Enzymatic kinetic resolution provides an excellent option when starting from the racemic alcohol, allowing for the separation of both enantiomers with high optical purity.
The selection of the most appropriate strategy will depend on the specific requirements of the research or development program, including the target enantiomer, desired scale, and available resources. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize the desired chiral α-hydroxy ester for their applications.
References
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
-
Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]
-
Feldman, D. P., & Feringa, B. L. (2000). Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity. The Journal of Organic Chemistry. [Link]
-
Chapman, J., & Stephan, D. W. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
dos Santos, J. C. S., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress. [Link]
-
Asymmetric Hydrogenation. (2015). ETH Zurich. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Wang, Y., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]
-
Le, T. T. T., et al. (2021). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. Scientific Reports. [Link]
-
Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. [Link]
-
Li, G., et al. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis. [Link]
-
Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]
-
Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate. ResearchGate. [Link]
-
Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
-
Asymmetric hydrogenation of α-keto esters. NPTEL. [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. ETH Zurich. [Link]
-
Paizs, C., & Toşa, M. I. (2004). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry. [Link]
-
Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. ResearchGate. [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. [Link]
-
Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. ResearchGate. [Link]
-
Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. PMC - NIH. [Link]
-
(a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:...). ResearchGate. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
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- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
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The Natural Occurrence of Ethyl 2-Hydroxy-3-Methylbutanoate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-3-methylbutanoate is a chiral ester that contributes to the sensory profile of a diverse range of natural products, from fruits to fermented beverages. Its presence, concentration, and enantiomeric distribution are influenced by biological processes, primarily microbial metabolism, and the specifics of production and aging, particularly in alcoholic beverages. This technical guide provides an in-depth exploration of the natural occurrence of ethyl 2-hydroxy-3-methylbutanoate, its biosynthetic origins, sensory significance, and the analytical methodologies required for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who may encounter this molecule in their work.
Introduction: A Chiral Contributor to Natural Aromas
Ethyl 2-hydroxy-3-methylbutanoate, a volatile organic compound, is a constituent of the aroma profiles of numerous fruits and fermented products. Its significance lies not only in its contribution to the overall flavor but also in its chirality, with the (R) and (S) enantiomers often exhibiting distinct sensory properties and occurring in varying ratios in nature. Understanding the natural occurrence and formation of this ester is crucial for quality control in the food and beverage industry and can provide insights for synthetic chemists and drug development professionals interested in chiral molecules.
Natural Distribution of Ethyl 2-Hydroxy-3-Methylbutanoate
This ester has been identified in a variety of natural sources, where its concentration can vary significantly.
Occurrence in Fruits
Ethyl 2-hydroxy-3-methylbutanoate is a natural volatile component of several fruits, contributing to their characteristic aroma. Documented occurrences include:
The concentration of ethyl 2-hydroxy-3-methylbutanoate in these fruits is influenced by factors such as cultivar, ripeness, and post-harvest handling.
Occurrence in Fermented Beverages
The presence of ethyl 2-hydroxy-3-methylbutanoate is well-documented in a wide array of fermented beverages, where it is primarily a product of microbial metabolism.
-
Wine: Found in both red and white wines, its concentration tends to be higher in red varieties and often increases with aging.
-
Cider: Has been identified as a component of apple cider aroma.
-
Other Fruit Wines: Detected in wines made from mango and guava.
-
Spirits: Present in various spirits, including Cognac, Armagnac, and Calvados.
Sensory Properties and Significance
The sensory perception of ethyl 2-hydroxy-3-methylbutanoate is complex and dependent on its stereochemistry.
The racemic mixture is often described as having artificial, candy-like aromas with notes of strawberry, pineapple, and kiwifruit.[3] The individual enantiomers, however, possess distinct aromatic qualities:
-
(R)-ethyl 2-hydroxy-3-methylbutanoate: Characterized by a heavier, fruity odor.[4]
-
(S)-ethyl 2-hydroxy-3-methylbutanoate: Described with notes of "red fruits," "pineapple," and "green apple".[4]
Despite its interesting aroma profile, the concentration of ethyl 2-hydroxy-3-methylbutanoate in many beverages, particularly wine, is often below its odor detection threshold, suggesting it may not be a primary contributor to the fruity aroma but could play a role in the overall complexity.[3]
Table 1: Odor Detection Thresholds of Ethyl 2-Hydroxy-3-Methylbutanoate Enantiomers
| Enantiomer | Matrix | Detection Threshold |
| (R) | Water | 4 µg/L |
| (S) | Water | 1.5 µg/L |
| (R) | Red Wine | 51 mg/L |
| (S) | Red Wine | 21 mg/L |
Data sourced from Gammacurta et al. (2018).[3]
Biosynthesis and Formation
The formation of ethyl 2-hydroxy-3-methylbutanoate in nature is primarily a result of microbial activity, particularly from yeasts and lactic acid bacteria during fermentation.
The Precursor: 2-Hydroxy-3-Methylbutanoic Acid
The immediate precursor to the ester is 2-hydroxy-3-methylbutanoic acid. This α-hydroxy acid is believed to be derived from the metabolism of branched-chain amino acids, such as valine, through a pathway analogous to the Ehrlich pathway.
Caption: Proposed biosynthetic pathway of 2-hydroxy-3-methylbutanoic acid from valine.
Enzymatic Esterification
The final step in the formation of ethyl 2-hydroxy-3-methylbutanoate is the esterification of 2-hydroxy-3-methylbutanoic acid with ethanol. This reaction is catalyzed by esterases produced by yeasts and lactic acid bacteria. The increase in the concentration of this ester during the aging of wine suggests that this esterification can also occur chemically over time.
Caption: Esterification of 2-hydroxy-3-methylbutanoic acid to form the ethyl ester.
Enantiomeric Distribution
A key aspect of the natural occurrence of ethyl 2-hydroxy-3-methylbutanoate is its enantiomeric distribution. In wines, the (R)-enantiomer is predominantly found .[3] This stereoselectivity is a hallmark of biological synthesis, as the enzymes involved in the reduction of the keto-acid precursor and potentially the esterification process favor the formation of one enantiomer over the other.
Influence of Production Parameters on Formation
The concentration and enantiomeric ratio of ethyl 2-hydroxy-3-methylbutanoate in fermented beverages are significantly influenced by various production parameters:
-
Microbial Strain: The specific strains of yeast and lactic acid bacteria used for fermentation play a crucial role in the production of both the precursor acid and the final ester.
-
Nutrient Availability: The concentration of precursor amino acids, such as valine, in the fermentation medium is a critical factor. Supplementation of nitrogen-deficient musts with amino acids has been shown to increase the formation of branched-chain ethyl esters.
-
Fermentation Temperature: Temperature can affect both microbial growth and enzyme activity, thereby influencing the rate of formation of the ester.
-
Aging Conditions: The conditions of aging, including temperature and duration, can impact the chemical esterification of the precursor acid, leading to an increase in the concentration of ethyl 2-hydroxy-3-methylbutanoate over time.
Analytical Methodologies
The analysis of ethyl 2-hydroxy-3-methylbutanoate, particularly the determination of its enantiomeric distribution, requires specialized analytical techniques.
Extraction
Due to its volatile nature, efficient extraction from the sample matrix is essential. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A robust method for extracting the analyte from liquid samples using an organic solvent.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds.
Instrumental Analysis
The separation and quantification of the enantiomers of ethyl 2-hydroxy-3-methylbutanoate are typically performed using chiral gas chromatography (GC) .
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., γ-cyclodextrin), is necessary for the separation of the (R) and (S) enantiomers.[3]
-
Detector: A mass spectrometer (MS) is commonly used for detection and quantification, providing both high sensitivity and structural information for confident identification. Gas Chromatography-Olfactometry (GC-O) can also be employed to determine the odor activity of each enantiomer.
Experimental Protocol: Enantiomeric Analysis of Ethyl 2-Hydroxy-3-Methylbutanoate in Wine
-
Sample Preparation:
-
To 10 mL of wine, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
-
Chiral GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: A chiral capillary column (e.g., 25 m x 0.25 mm i.d., 0.25 µm film thickness) with a γ-cyclodextrin stationary phase.
-
Oven Program: 40 °C for 2 min, then ramp to 200 °C at 3 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-250.
-
Caption: General workflow for the analysis of ethyl 2-hydroxy-3-methylbutanoate.
Conclusion and Future Perspectives
Ethyl 2-hydroxy-3-methylbutanoate is a naturally occurring chiral ester with a widespread presence in fruits and fermented beverages. Its formation is intricately linked to microbial metabolism and production processes. While its direct contribution to the aroma of many products may be limited by its concentration, its presence and enantiomeric ratio can serve as indicators of the authenticity and quality of food and beverage products. For drug development professionals, understanding the natural biosynthetic pathways of such chiral molecules can offer inspiration for novel synthetic routes.
Future research should focus on elucidating the specific enzymes responsible for the stereoselective synthesis of 2-hydroxy-3-methylbutanoic acid in different microorganisms. A deeper understanding of the genetic and environmental factors that regulate the expression and activity of these enzymes will enable better control over the formation of this and other important flavor compounds.
References
-
Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 57-65. [Link]
-
Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. The Good Scents Company. [Link]
-
FlavScents. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. FlavScents. [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:... [Image]. ResearchGate. [Link]
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Navigating the Stereochemical Landscape: An In-depth Technical Guide to the Chirality of Ethyl 2-Hydroxy-3-Methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-3-methylbutanoate, a volatile ester found in various natural products, possesses a single stereocenter leading to the existence of (R)- and (S)-enantiomers. These stereoisomers can exhibit distinct sensory properties and biological activities, making their separation and absolute configuration determination critical in fields ranging from flavor and fragrance chemistry to the synthesis of chiral pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the chirality of ethyl 2-hydroxy-3-methylbutanoate, detailing the principles and practical methodologies for its stereochemical analysis. We will explore direct enantioselective chromatographic techniques, primarily chiral gas chromatography (GC), and discuss alternative approaches including chiral high-performance liquid chromatography (HPLC) and indirect methods involving chiral derivatization. Furthermore, this guide will touch upon spectroscopic techniques for the determination of absolute configuration and provide insights into the asymmetric synthesis of the individual enantiomers. The protocols and discussions herein are grounded in established scientific principles and aim to equip researchers with the necessary knowledge to confidently address the stereochemistry of this and similar chiral molecules.
The Significance of Chirality in Ethyl 2-Hydroxy-3-Methylbutanoate
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biological systems. Ethyl 2-hydroxy-3-methylbutanoate possesses a chiral center at the C2 carbon, giving rise to two enantiomers: (R)-ethyl 2-hydroxy-3-methylbutanoate and (S)-ethyl 2-hydroxy-3-methylbutanoate.
The distinct spatial arrangement of the substituents around this stereocenter dictates how each enantiomer interacts with other chiral entities, such as olfactory receptors or enzyme active sites. For instance, the sensory profiles of the enantiomers of ethyl 2-hydroxy-3-methylbutanoate are different; the (R)-enantiomer is described as having a "heavier fruity odor," while the (S)-form is characterized by "red fruits," "pineapple," and "green apple" notes. This differentiation in sensory perception underscores the importance of enantioselective analysis in the flavor and fragrance industry. In the context of drug development, where this molecule could serve as a chiral building block, the stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Analytical Strategies for Chiral Discrimination
The primary challenge in analyzing chiral compounds lies in the fact that enantiomers possess identical physical properties in an achiral environment, such as boiling point, and refractive index. Therefore, specialized analytical techniques are required to differentiate and quantify them.
Direct Enantioseparation by Chiral Gas Chromatography (GC)
Due to the volatile nature of ethyl 2-hydroxy-3-methylbutanoate, chiral gas chromatography (GC) is the most widely employed and effective technique for its enantioseparation. The principle of chiral GC lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.
Causality in Method Selection: Cyclodextrin-based CSPs are particularly effective for separating the enantiomers of ethyl 2-hydroxy-3-methylbutanoate. Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. The separation mechanism involves the inclusion of the analyte into the cyclodextrin cavity, with chiral recognition being achieved through interactions between the analyte's functional groups and the chiral selectors on the cyclodextrin rim. For ethyl 2-hydroxy-3-methylbutanoate, the ester and hydroxyl groups play a crucial role in these interactions.
Experimental Protocol: Chiral GC-MS Analysis of Ethyl 2-Hydroxy-3-Methylbutanoate
This protocol is adapted from a validated method for the analysis of ethyl 2-hydroxy-3-methylbutanoate in wine.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral GC Column: Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm film thickness) or equivalent γ-cyclodextrin phase.
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Injection Mode: Split (Split flow: 15 mL/min)
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 min.
-
Ramp 1: 1 °C/min to 100 °C.
-
Ramp 2: 3 °C/min to 180 °C, hold for 5 min.
-
-
Detector: Mass Spectrometer in Electron Impact (EI) mode.
-
Data Presentation: Typical GC Parameters
| Parameter | Value | Rationale |
| Column | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm) | γ-cyclodextrin phase provides enantioselectivity for this analyte. |
| Injector Temp. | 200 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | 40°C (1min) -> 1°C/min -> 100°C -> 3°C/min -> 180°C (5min) | A slow temperature ramp is crucial for resolving the enantiomers. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural confirmation. |
Visualization of the Chiral GC Workflow
A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate: Nomenclature, Properties, Synthesis, and Applications
Abstract: (R)-Ethyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester of significant interest across multiple scientific disciplines. Valued for its specific stereochemistry, it serves as a crucial building block in the asymmetric synthesis of complex pharmaceuticals and natural products.[1] Concurrently, its distinct fruity and caramellic aroma has established its importance in the flavor and fragrance industry, with its natural occurrence identified in various fruits and fermented beverages.[1][2] This technical guide provides an in-depth exploration of its nomenclature, physicochemical properties, and key applications. We present detailed, field-proven methodologies for both its chemical and biocatalytic synthesis, explaining the causal relationships behind procedural choices. Furthermore, this document outlines the standard analytical techniques for its characterization and quality control, offering a comprehensive resource for researchers, chemists, and professionals in drug development and applied biotechnology.
Nomenclature and Chemical Identity
The precise identification of a chiral molecule is paramount for reproducibility in scientific research. The compound is systematically named according to IUPAC conventions, but is also known by several common or trade synonyms.
| Identifier | Value |
| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate[1] |
| Common Synonyms | (R)-Ethyl 2-hydroxyisovalerate, ethyl (R)-2-hydroxy-3-methylbutyrate[2][3] |
| CAS Number | 129025-85-0[1] |
| Molecular Formula | C₇H₁₄O₃[1][3] |
| InChI Key | IZRVEUZYBVGCFC-VKHMYHEASA-N |
| Canonical SMILES | CCOC(=O)C(C(C)C)O |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, purification, and application. It is a stable liquid under standard conditions, valued for both its chemical reactivity and sensory profile.
| Property | Value | Source |
| Molecular Weight | 146.18 g/mol | PubChem[3] |
| Appearance | Clear, colorless to pale yellow liquid | Benchchem[1], The Good Scents Company[2] |
| Odor Profile | Fruity, caramellic, berry, pineapple, strawberry[1][2] | The Good Scents Company, Benchchem |
| Boiling Point | 181-182 °C (estimated at 760 mmHg) | The Good Scents Company[2] |
| Solubility | Soluble in alcohol; limited solubility in water | The Good Scents Company[2] |
Synthesis Methodologies
Achieving high enantiomeric purity is the primary challenge and goal in the synthesis of this compound. The choice of methodology depends on factors such as scale, required purity, and access to specialized reagents or equipment. We describe two robust approaches: asymmetric chemical reduction and biocatalytic transformation.
Protocol: Asymmetric Chemical Synthesis via Catalytic Reduction
This method employs a chiral catalyst to stereoselectively reduce a prochiral keto-ester precursor, ethyl 2-oxo-3-methylbutanoate. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for achieving high enantioselectivity for this type of transformation.
Causality of Experimental Choices:
-
Catalyst: The (R)-Me-CBS catalyst creates a chiral environment around the borane reducing agent, forcing the hydride to attack the ketone from a specific face, yielding the desired (R)-alcohol.
-
Aprotic Solvent (THF): Tetrahydrofuran (THF) is used as it is anhydrous and will not react with the borane-dimethyl sulfide (BMS) complex.
-
Low Temperature (-20°C to 0°C): Lower temperatures enhance the stereoselectivity of the reaction by minimizing non-selective background reactions and stabilizing the catalyst-substrate complex.
-
Workup: The reaction is quenched with methanol to safely neutralize excess borane. The subsequent acid wash removes the catalyst and other basic impurities, while extraction isolates the organic product.
Step-by-Step Protocol:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (200 mL) to a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Introduction: Add (R)-Methyl-CBS catalyst (1.0 M in toluene, 5.0 mL, 5 mmol). Cool the solution to 0°C.
-
Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (BMS, 10.0 M, 11 mL, 110 mmol) via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir for an additional 15 minutes.
-
Substrate Addition: Dissolve ethyl 2-oxo-3-methylbutanoate (14.4 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the mixture at 0°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Slowly and carefully add methanol (20 mL) dropwise to quench the excess BMS. Vigorous gas evolution (hydrogen) will occur.
-
Workup and Extraction: Add 1 M Hydrochloric Acid (HCl, 50 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (eluent: 20% ethyl acetate in hexanes) to yield the pure product.
Protocol: Biocatalytic Synthesis using Ketoreductase (KRED)
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[4] Engineered ketoreductases (KREDs) can reduce the keto-ester precursor with near-perfect enantioselectivity under mild aqueous conditions.
Causality of Experimental Choices:
-
Enzyme Selection: A KRED engineered to favor the production of (R)-alcohols is chosen. These enzymes possess a specifically shaped active site that binds the substrate in a single orientation.
-
Cofactor Regeneration: KREDs require the cofactor NADPH or NADH for the reduction. An isopropanol/acetone system is commonly used, where a secondary alcohol dehydrogenase (or the KRED itself) oxidizes isopropanol to acetone, regenerating the required NADPH/NADH in situ. This makes the process cost-effective.
-
Buffered System (pH 7.0): Enzymes have optimal activity and stability within a narrow pH range. A phosphate buffer at neutral pH mimics physiological conditions and ensures the KRED functions correctly.
-
Temperature (30°C): This temperature is typically optimal for mesophilic enzymes, balancing high reaction rates with enzyme stability.
Step-by-Step Protocol:
-
Reaction Medium Preparation: In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).
-
Reagent Addition: To the buffer, add isopropanol (10% v/v) as the hydrogen donor for cofactor regeneration.
-
Enzyme and Cofactor: Add the selected (R)-selective KRED (e.g., 1-5 g/L) and the cofactor NADP⁺ (0.1 mM). Stir until dissolved.
-
Substrate Addition: Add ethyl 2-oxo-3-methylbutanoate (5-10 g/L). The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to avoid high local concentrations.
-
Biotransformation: Maintain the reaction at 30°C with gentle agitation for 12-24 hours.
-
Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product by GC or HPLC analysis of reaction aliquots.
-
Product Extraction: Once the reaction is complete, saturate the aqueous phase with sodium chloride (NaCl) to reduce the solubility of the product. Extract the product with a water-immiscible organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Further purification, if necessary, can be achieved via silica gel chromatography.
Workflow Diagram: Chemical Synthesis
Caption: Asymmetric chemical synthesis workflow.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of the synthesized product is a critical self-validating step in any protocol.
-
Chiral Gas Chromatography (GC): This is the definitive method for determining enantiomeric excess (e.e.). Using a chiral stationary phase (e.g., a cyclodextrin-based column), the (R) and (S) enantiomers can be separated and quantified. This technique was successfully used to quantify the enantiomers in wine samples.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key ¹H NMR signals include a doublet for the C3-methyl protons, a multiplet for the C3-proton, a doublet for the C2-proton, a quartet and triplet for the ethyl ester group, and a broad singlet for the hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expect a broad absorption band around 3450 cm⁻¹ (O-H stretch) and a strong absorption around 1730 cm⁻¹ (C=O ester stretch).
Applications in Research and Development
The utility of this compound is derived directly from its defined stereochemistry and functional groups.
-
Chiral Building Block: Its primary application is in asymmetric synthesis.[1] The hydroxyl and ester groups serve as handles for a variety of chemical transformations, allowing for the construction of larger, stereochemically complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals where a specific enantiomer is required for biological activity.
-
Flavor and Fragrance: With its pleasant fruity aroma, the compound is used as a flavoring agent.[1] Its identification in natural products like blueberries, bananas, and wine underscores its importance in food chemistry and sensory science.[2]
-
Metabolic Studies: The compound is relevant in biochemical research, particularly in studies related to the metabolism of branched-chain amino acids (BCAAs).[1]
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure safety.
-
GHS Hazard Statements: The compound is classified as a flammable liquid and vapor (H226). It is also known to cause serious eye irritation (H319) and may cause respiratory irritation (H335).[3] Some sources also indicate potential for skin irritation (H315).[1]
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12634554, Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 656467, Ethyl 3-hydroxy-2-methylbutyrate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23422674, 2-Ethyl-2-hydroxy-3-methylbutanoic acid. Retrieved from [Link].
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Gammacurta, M., Lytra, G., Marchal, A., Marchand, S., de Revel, G., & Barbe, J.-C. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link].
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The Good Scents Company (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link].
-
PrepChem (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Retrieved from [Link].
-
Yeast Metabolome Database (n.d.). Ethyl 3-methyl butanoate (YMDB01334). Retrieved from [Link].
-
Organic Syntheses (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link].
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A Comprehensive Technical Guide to the Safe Handling of (R)-Ethyl 2-hydroxy-3-methylbutanoate
This guide provides an in-depth overview of the essential safety protocols and handling procedures for (R)-Ethyl 2-hydroxy-3-methylbutanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this versatile chiral building block.
Introduction: Understanding the Compound
This compound is a chiral alpha-hydroxy ester valued in modern organic synthesis and biochemical research.[1] Its unique structure, featuring both a hydroxyl and an ester functional group on a stereogenic carbon, makes it a crucial precursor for the asymmetric synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.[1] This colorless to pale yellow liquid also possesses a characteristic fruity aroma, leading to its use in the flavor and fragrance industry.[1]
Given its utility, a thorough understanding of its physicochemical properties and associated hazards is paramount for any professional handling this compound.
Material Identification and Physicochemical Properties
A clear identification of the material is the first step in any safety protocol. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate | [1] |
| CAS Number | 129025-85-0 | [1] |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | 181.00 to 182.00 °C @ 760.00 mm Hg (estimated) | [3][4] |
| Flash Point | 65.60 °C (150.00 °F) TCC (estimated) | [3][4] |
| Solubility | Soluble in alcohol. Water solubility estimated at 6.122e+004 mg/L @ 25 °C. | [3][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential to cause irritation.
GHS Pictograms:
Signal Word: Warning [2] GHS Hazard Statements:
-
H226: Flammable liquid and vapor. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] GHS Precautionary Statements:
A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory. Key precautions include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [2][5]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [6][7]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6][7]* P403+P235: Store in a well-ventilated place. Keep cool. [2][5] The causality behind these classifications stems from the chemical nature of the ester. Its volatility at elevated temperatures contributes to its flammability. The ester and hydroxyl functional groups can interact with biological membranes, leading to irritation of the eyes and respiratory tract.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or vapors. [6] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation. [6] |
| Body | Laboratory coat. | To protect skin and clothing from accidental splashes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors and prevent respiratory irritation. [6] |
Dispensing and Handling Workflow
The following diagram outlines a self-validating workflow for safely dispensing and handling the compound.
Storage Conditions
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. [5]* Container: Keep the container tightly closed. [8]* Incompatibilities: Avoid strong oxidizing agents and strong bases. [5]* Ignition Sources: Keep away from heat, sparks, and open flames. [5]
Emergency Procedures
In the event of an emergency, a clear and practiced response is critical.
First-Aid Measures
The following table details the appropriate first-aid responses to various exposure routes.
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. | [5][8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur. | [5][9] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention. | [5][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. [5][6]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The compound is a flammable liquid. Vapors may form explosive mixtures with air. [2]Thermal decomposition can produce carbon monoxide and carbon dioxide. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6][8]
Accidental Release Measures
The following workflow illustrates the logical steps for responding to a spill.
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.
Toxicological Information
The toxicological properties of this compound have not been extensively investigated. However, based on its GHS classification, it is known to cause serious eye irritation and may cause respiratory irritation. [2]Prolonged or repeated skin contact may cause dermatitis. Ingestion may cause gastrointestinal irritation.
Conclusion
This compound is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A comprehensive understanding of its properties, adherence to safe handling and storage protocols, and a prepared emergency response plan are the cornerstones of its safe and effective use in a research and development setting. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link].
-
PrepChem.com. Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link].
-
OENO One (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link].
-
Pharmaffiliates. Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link].
-
ResearchGate (2025). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Retrieved from [Link].
-
The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link].
-
FlavScents. ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]
- 4. ethyl 2-hydroxy-3-methyl butyrate [flavscents.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Leveraging (R)-Ethyl 2-hydroxy-3-methylbutanoate in High-Value Asymmetric Synthesis
Introduction: The Strategic Value of a Chiral Pool Synthon
In the landscape of modern asymmetric synthesis, the efficient construction of stereochemically complex molecules is paramount. (R)-Ethyl 2-hydroxy-3-methylbutanoate, readily accessible from the chiral pool via the amino acid L-valine, represents a powerful and versatile starting material for researchers in pharmaceuticals and natural product synthesis. Its value lies in the dense packing of functionality around a defined stereocenter: a reactive secondary alcohol, a modifiable ester group, and a sterically directing isopropyl group, all anchored to a C2 (R)-configured chiral carbon.
This guide moves beyond simple procedural descriptions to provide a deeper understanding of the causality behind experimental choices. We will explore how to strategically manipulate the inherent chirality of this compound to achieve specific synthetic outcomes, offering both field-proven insights and detailed, replicable protocols.
Core Principles of Application: A Reactivity Map
The synthetic utility of this compound stems from the selective transformation of its two primary functional groups: the C2 hydroxyl and the C1 ethyl ester. The choice of which group to modify first is a critical strategic decision that dictates the subsequent synthetic pathway.
The diagram below illustrates the principal transformations, which form the basis of its application as a chiral building block.
Caption: Figure 1: Key synthetic transformations of the hydroxyl and ester functionalities.
Application I: As a Chiral Building Block for Diastereoselective Reactions
The most powerful application of this synthon is to use the existing stereocenter to direct the formation of new ones. By protecting the hydroxyl group and then reducing the ester, we can generate a chiral α-benzyloxy aldehyde. This intermediate is a cornerstone for diastereoselective additions, where the stereochemical outcome is governed by established models like the Felkin-Anh model.
Protocol 1: Synthesis of (R)-2-(benzyloxy)-3-methylbutanal
This two-step protocol transforms the starting ester into a versatile chiral aldehyde, a key intermediate for C-C bond formation.
Step 1A: Protection of the Hydroxyl Group This step is critical to prevent the hydroxyl group from interfering with subsequent reactions, particularly those involving organometallics or hydrides. A benzyl ether is chosen here for its stability and its eventual removal via hydrogenolysis.
-
Reaction: this compound to (R)-Ethyl 2-(benzyloxy)-3-methylbutanoate
-
Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form a reactive alkoxide. Benzyl bromide serves as the electrophile. DMF is an ideal polar aprotic solvent for this type of SN2 reaction.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 146.18 | 5.00 g | 34.2 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 1.64 g | 41.0 mmol | 1.2 |
| Benzyl Bromide (BnBr) | 171.04 | 5.10 mL | 42.8 mmol | 1.25 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 100 mL of anhydrous DMF to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound in 20 mL of DMF to the stirred slurry over 20 minutes.
-
Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add the benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes).
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aq. NH₄Cl solution at 0 °C. Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in hexanes) to yield the benzylated product as a colorless oil.
-
Expected Outcome: Yield typically 85-95%. Characterize by ¹H NMR, confirming the presence of benzyl protons (δ ~7.3 ppm and ~4.5 ppm) and the disappearance of the OH proton.
Step 1B: Reduction to the Chiral Aldehyde The ester is selectively reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Reaction: (R)-Ethyl 2-(benzyloxy)-3-methylbutanoate to (R)-2-(benzyloxy)-3-methylbutanal
-
Rationale: DIBAL-H is a bulky reducing agent that, at low temperatures (-78 °C), forms a stable tetrahedral intermediate with the ester. Upon aqueous work-up, this intermediate collapses to the aldehyde. Allowing the reaction to warm before quenching would result in over-reduction to the primary alcohol.
| Reagent | M.W. | Amount | Moles | Equiv. |
| Benzylated Ester (from 1A) | 236.31 | 6.50 g | 27.5 mmol | 1.0 |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 30.3 mL | 30.3 mmol | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Dissolve the benzylated ester in 150 mL of anhydrous DCM in a flame-dried 500 mL flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of 20 mL of methanol.
-
Allow the mixture to warm to room temperature, then add 50 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 2-4 hours until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30 °C) to avoid volatilization.
-
Expected Outcome: The aldehyde is often used immediately without further purification. Yields are typically >90%. Characterize by ¹H NMR, observing the characteristic aldehyde proton at δ ~9.7 ppm.
Application II: Synthesis of Non-Proteinogenic Amino Acids
Chiral α-hydroxy esters are excellent precursors for α-amino acids with retained stereochemistry. The following protocol outlines a stereoretentive conversion via an intermediate azide.
Protocol 2: Synthesis of (R)-Ethyl 2-amino-3-methylbutanoate
This workflow demonstrates the conversion of the hydroxyl group into an amine with retention of configuration, a crucial transformation in medicinal chemistry.
Caption: Figure 2: A two-inversion (sulfonylation/SN2 and reduction) sequence results in overall retention of stereochemistry.
Step 2A: Activation and Displacement (Mesylation and Azide Substitution) The hydroxyl is first converted to a good leaving group (mesylate), which is then displaced by azide in a classic SN2 reaction, inverting the stereocenter to (S).
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 146.18 | 5.00 g | 34.2 mmol | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 7.15 mL | 51.3 mmol | 1.5 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 3.16 mL | 41.0 mmol | 1.2 |
| Sodium Azide (NaN₃) | 65.01 | 4.45 g | 68.4 mmol | 2.0 |
| Anhydrous DCM / DMF | - | 100 mL / 100 mL | - | - |
Procedure:
-
Dissolve the starting alcohol and triethylamine in 100 mL of anhydrous DCM and cool to 0 °C.
-
Add methanesulfonyl chloride dropwise. Stir at 0 °C for 1 hour.
-
Quench with 50 mL of cold water. Separate the layers and wash the organic phase with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo without heating. The crude mesylate is used immediately.
-
Dissolve the crude mesylate in 100 mL of DMF. Add sodium azide.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool to room temperature, pour into 300 mL of water, and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield (S)-Ethyl 2-azido-3-methylbutanoate.
-
Expected Outcome: Yields for the two steps are typically 70-85%. The inversion can be confirmed by comparing the optical rotation to literature values if available.
Step 2B: Azide Reduction (Staudinger Reduction) The azide is reduced to the primary amine. The Staudinger reduction is a mild method that avoids the use of catalytic hydrogenation, which could potentially reduce the ester. This second inversion (at the nitrogen atom during hydrolysis of the phosphazide intermediate) results in the final product having a net retention of configuration relative to the starting alcohol.
| Reagent | M.W. | Amount | Moles | Equiv. |
| (S)-Azido Ester (from 2A) | 171.19 | 4.00 g | 23.4 mmol | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 6.75 g | 25.7 mmol | 1.1 |
| Tetrahydrofuran (THF) / Water | - | 80 mL / 20 mL | - | - |
Procedure:
-
Dissolve the azido ester in 80 mL of THF.
-
Add triphenylphosphine in one portion. Nitrogen evolution will be observed.
-
Stir at room temperature for 4 hours.
-
Add 20 mL of water and heat the mixture to 50 °C for 8 hours to hydrolyze the intermediate phosphazide.
-
Cool the reaction and concentrate in vacuo to remove most of the THF.
-
Dilute with 100 mL of diethyl ether and extract with 1M HCl (3 x 50 mL). The product will move to the acidic aqueous layer.
-
Wash the combined aqueous layers with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 10 with 3M NaOH at 0 °C and extract the free amine product with DCM (4 x 75 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the (R)-amino ester.
-
Expected Outcome: Yields 80-95%. The product is a primary amine, which can be confirmed by IR spectroscopy (N-H stretches) and ¹H NMR.
Trustworthiness & Troubleshooting
-
Moisture is the Enemy: All reactions involving strong bases (NaH), hydrides (DIBAL-H), and activating agents (MsCl) require rigorously anhydrous conditions. Flame-dry all glassware and use anhydrous solvents. Incomplete reactions or side products are often due to moisture.
-
Temperature Control: The DIBAL-H reduction is highly temperature-sensitive. An internal thermometer is recommended to ensure the temperature stays below -70 °C to prevent over-reduction.
-
Purification of Aldehydes: The chiral aldehyde from Protocol 1 can be unstable and prone to epimerization or decomposition on silica gel. It is best to use it crude in the next step whenever possible. If purification is necessary, use a deactivated silica gel (pre-treated with triethylamine) and work quickly.
-
Safety: Sodium hydride reacts violently with water. Sodium azide is highly toxic and potentially explosive. Handle both with extreme caution in a well-ventilated fume hood.
References
-
Pirkle, W. H., & Simmons, K. A. (1983). Stereoisomeric α-hydroxy esters as chiral reagents. Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 105(4), 977–982. [Link]
-
Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. [Link]
-
Seebach, D., & Wasmuth, D. (1980). Herstellung von und diastereoselektive Reaktionen mit 2,3-disubstituierten 4-Pentensäure- und 4-Pentin-säure-estern. Helvetica Chimica Acta, 63(1), 197-211. (Demonstrates general principles of diastereoselective additions to α-alkoxy aldehydes). [Link]
-
Vaillancourt, L., & Staudinger, H. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 549-561. (Primary reference for the Staudinger Reaction). [Link]
Application Notes and Protocols: (R)-Ethyl 2-hydroxy-3-methylbutanoate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Logic of Chiral Auxiliaries in Enantioselective Synthesis
In the landscape of pharmaceutical development and natural product synthesis, the control of stereochemistry is paramount. Often, only one enantiomer of a chiral molecule elicits the desired biological activity, while the other may be inactive or even detrimental. Chiral auxiliaries are a powerful and established strategy for inducing stereoselectivity in chemical reactions.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary then directs a subsequent chemical transformation, such as an alkylation or aldol reaction, to favor the formation of one diastereomer over the other.[2] Following the diastereoselective reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1]
This guide provides a detailed exploration of the potential application of (R)-Ethyl 2-hydroxy-3-methylbutanoate as a chiral auxiliary. While not a commonly documented auxiliary in the scientific literature, its structure offers a valuable platform for discussing the principles and practicalities of using chiral hydroxy-esters in asymmetric synthesis. The protocols and discussions presented herein are based on well-established principles of asymmetric synthesis, drawing parallels with extensively studied systems.
This compound: A Profile
This compound is a chiral molecule with the following structure:
-
IUPAC Name: this compound
-
CAS Number: 129025-85-0[3]
-
Molecular Formula: C₇H₁₄O₃
-
Molecular Weight: 146.18 g/mol
The key structural features that suggest its potential as a chiral auxiliary are the (R)-configured stereocenter at the α-position to the ester and the hydroxyl group , which serves as a handle for attaching a substrate. The isopropyl group provides steric bulk, which is crucial for influencing the facial selectivity of reactions on the attached substrate.
Conceptual Workflow: Asymmetric Aldol Reaction
The following section outlines a theoretical workflow for the application of this compound as a chiral auxiliary in a diastereoselective aldol reaction. This workflow is divided into three critical stages: attachment of the substrate , the diastereoselective aldol reaction , and cleavage of the auxiliary .
Caption: Conceptual workflow for the use of this compound as a chiral auxiliary.
Part 1: Attachment of the Substrate to the Auxiliary
Principle: The first step is the covalent attachment of a prochiral carboxylic acid substrate to the hydroxyl group of the chiral auxiliary via esterification. This creates a new chiral ester where the auxiliary can influence subsequent reactions at the α-position of the attached carbonyl group.
Protocol 1: Esterification of a Carboxylic Acid with this compound
This protocol is based on standard esterification procedures, such as the Steglich esterification, which is mild and effective for coupling carboxylic acids and alcohols.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral ester.
Causality of Experimental Choices:
-
DCC/DMAP: This combination is a highly efficient system for esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction under mild conditions.
-
Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated carboxylic acid and DCC, reducing the yield.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
Part 2: Diastereoselective Aldol Reaction
Principle: The chiral ester is deprotonated at the α-position to form a chiral enolate. The steric bulk of the isopropyl group on the auxiliary is expected to direct the approach of an electrophile (an aldehyde in this case) to one face of the enolate, leading to the formation of one diastereomer in excess.
Sources
Application Note & Protocols: The Strategic Application of (R)-Ethyl 2-hydroxy-3-methylbutanoate in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a high-value chiral building block integral to the stereoselective synthesis of complex pharmaceutical molecules. Its defined stereocenter and versatile functional groups—a secondary alcohol and an ester—render it an ideal starting point for constructing key fragments of active pharmaceutical ingredients (APIs). This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. We will explore its fundamental properties, detail its strategic role in synthetic pathways, and provide validated, step-by-step protocols for its application and analysis, underscoring the causality behind critical experimental choices.
Introduction: The Imperative of Chirality in Drug Design
In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of modern drug development.
This compound, also known as ethyl (R)-2-hydroxyisovalerate, serves as a crucial precursor in this endeavor. By providing a pre-defined stereocenter, it allows chemists to circumvent challenging asymmetric syntheses or costly chiral resolutions, thereby streamlining the path to enantiomerically pure drug candidates. Its utility is particularly noted in the synthesis of antiviral and anti-hypertensive agents where precise stereochemistry is paramount for efficacy.[1]
Physicochemical & Spectroscopic Profile
A thorough understanding of the substrate's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate | [2][3] |
| Synonyms | Ethyl (R)-2-hydroxyisovalerate | [2] |
| CAS Number | 129025-85-0 | [4] |
| Molecular Formula | C₇H₁₄O₃ | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 181.00 to 182.00 °C @ 760.00 mm Hg (est.) | [5] |
| Purity | >98% (typical) | |
| InChI Key | IZRVEUZYBVGCFC-ZCFIWIBFSA-N | [3] |
Core Application: A Versatile Chiral Synthon
The synthetic value of this compound stems from the reactivity of its two primary functional groups. The hydroxyl group can be activated, inverted, or used as a handle for further molecular elaboration, while the ester can be hydrolyzed, reduced, or converted to an amide. The true power of this synthon lies in its ability to transfer its inherent chirality to a more complex target molecule.
Role in Stereoselective Synthesis
The (R)-configuration at the C2 position is the key feature of this molecule. In a multi-step synthesis, this stereocenter can direct the stereochemical outcome of subsequent reactions or be incorporated directly into the final API scaffold. For example, the synthesis of certain anti-hypertension drugs relies on chiral side chains derived from intermediates like (R)-ethyl 2-hydroxy-4-phenylbutanoate, a structurally related compound.[1] The synthesis of such molecules often involves the stereoselective reduction of a prochiral ketone, a process for which biocatalysis using specialized yeasts or engineered enzymes has proven highly effective.[1][6]
Synthetic Transformation Workflow
A common synthetic sequence involves the modification of the hydroxyl group to facilitate nucleophilic substitution, thereby building out the carbon skeleton while retaining the original stereochemistry. The workflow below illustrates a generalized pathway for converting the hydroxyl group into a better leaving group (e.g., a mesylate) and subsequent displacement by a nucleophile.
Caption: Generalized workflow for the activation and SN2 displacement of the hydroxyl group.
This SN2 reaction proceeds with an inversion of stereochemistry, a predictable and highly controlled outcome that is fundamental to stereoselective synthesis. This strategy is reminiscent of key steps in the synthesis of complex antivirals like Oseltamivir, which, although starting from shikimic acid, relies on the controlled opening of epoxide and aziridine rings to set its stereocenters.[7][8]
Experimental Protocols
The following protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction success and material purity.
Protocol 1: Mesylation of this compound
Objective: To convert the hydroxyl group into a mesylate, an excellent leaving group, in preparation for nucleophilic substitution. This protocol is foundational for utilizing the chiral center in further synthetic steps.
Materials:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, cold addition is critical to prevent uncontrolled exothermic reactions and the formation of undesired byproducts.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold saturated aqueous NaHCO₃ solution to quench excess MsCl and neutralize the triethylammonium hydrochloride salt.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting crude oil should be the desired mesylate. Confirm its identity and purity via ¹H NMR and ¹³C NMR spectroscopy before proceeding to the next step.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of the starting material or a chiral product derived from it. This is a critical quality control step. This method is adapted from established principles for separating chiral hydroxy acids and their derivatives.[9]
Materials:
-
Sample of this compound or a derivative
-
Racemic standard of the analyte (for method development)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), optional modifier
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® series)
Procedure:
-
System Setup:
-
HPLC System: An HPLC system equipped with a UV detector.[9]
-
Column: A suitable polysaccharide-based chiral column.
-
Mobile Phase: A typical normal-phase eluent is a mixture of Hexane and Isopropanol (e.g., 95:5 v/v). A small amount of TFA (e.g., 0.1%) may be added to improve peak shape for acidic analytes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
-
Injection and Analysis:
-
First, inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of the dominant enantiomer and Area_minor is the peak area of the other enantiomer.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for imparting chirality in the synthesis of complex, high-value pharmaceutical molecules. Its effective use, governed by a solid understanding of its properties and reactivity, enables the development of more efficient and stereoselective synthetic routes. The protocols outlined in this note provide a validated framework for the practical application and analytical control of this important intermediate, empowering researchers to accelerate the drug development pipeline with confidence and precision.
References
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]
-
Gammacurta, M., Lytra, G., Marchal, A., Barbe, J.-C., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0); (b) S-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 63674-18-0). Retrieved from [Link]
-
Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, 1983(9), 1315-1321. Retrieved from [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Retrieved from [Link]
-
IISTE. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-hydroxy-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). Buy Ethyl R-(-)-3-hydroxybutanoate, Affordable Price, Pharmaceutical Grade Chiral Compound. Retrieved from [Link]
-
Roche. (n.d.). Roche synthesis. Retrieved from [Link]
-
Amanote Research. (n.d.). Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoateviaReduction of Ethyl 2-Oxo-4-Phenylbutanoate in an Interface Bioreactor. Retrieved from [Link]
Sources
- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 129025-85-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]
- 6. (PDF) Production of Ethyl (R)-2-Hydroxy- [research.amanote.com]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. iiste.org [iiste.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application of (R)-Ethyl 2-hydroxy-3-methylbutanoate in flavor and fragrance
An Application Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate in the Flavor and Fragrance Industry
Prepared by a Senior Application Scientist, this document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of this compound. This guide delves into the compound's sensory characteristics, analytical methodologies, and practical protocols for its effective utilization in creating distinct flavor and fragrance profiles.
Introduction: The Significance of Chirality in Sensory Perception
In the flavor and fragrance industry, the three-dimensional structure of a molecule is paramount. Chirality, a property where a molecule is non-superimposable on its mirror image, plays a critical role in how we perceive taste and smell.[1] These mirror images, known as enantiomers, can interact differently with our biological sensory receptors, often leading to dramatically different aroma and flavor profiles.[1][2] A classic example is the molecule carvone, where the (R)-enantiomer imparts a spearmint scent, while its (S)-enantiomer is characteristic of caraway.[3] Similarly, (-)-menthol provides a strong cooling sensation, a property much weaker in its (+)-enantiomer.[3][4]
This guide focuses on This compound (CAS No: 129025-85-0), a chiral ester that offers a unique fruity sensory profile.[5] This compound, belonging to the family of esters that form the fruity building blocks of many natural and formulated flavors, is found in various fruits like pineapple, banana, and blueberries, as well as in fermented beverages such as wine.[6][7][8] Understanding and controlling the chirality of such ingredients is essential for creating high-quality, consistent consumer products.[1] This document provides the foundational knowledge and practical protocols to leverage the specific characteristics of the (R)-enantiomer in product development.
Physicochemical and Sensory Profile
This compound, also known as Ethyl (R)-2-hydroxyisovalerate, possesses a distinct sensory profile that differs from its (S)-enantiomer and the racemic mixture. The careful selection of the enantiomerically pure form is crucial for achieving a targeted and refined flavor or aroma.
Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate | PubChem[9] |
| CAS Number | 129025-85-0 | Gammacurta et al., 2018[10] |
| Molecular Formula | C₇H₁₄O₃ | PubChem[9] |
| Molecular Weight | 146.18 g/mol | PubChem[9] |
| Appearance | Colorless to pale yellow clear liquid (est.) | The Good Scents Company[7] |
| Boiling Point | 175-182 °C (est.) | Scent.vn, The Good Scents Company[7][11] |
| Flash Point | ~65.6 - 71.3 °C (est.) | Scent.vn, The Good Scents Company[7][11] |
| Solubility | Soluble in alcohol; Water (6.122e+04 mg/L @ 25°C est.) | The Good Scents Company[7] |
Comparative Sensory Profile
The sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate are highly dependent on its stereochemistry. Olfactory evaluation by trained panelists has revealed distinct differences between the enantiomers.
| Stereoisomer | Sensory Descriptors | Source(s) |
| (R)-Enantiomer | Heavier fruity odor, candy, strawberry, pineapple, kiwifruit notes. | Gammacurta et al., 2018[5] |
| (S)-Enantiomer | Red fruits, pineapple, green apple. | Gammacurta et al., 2018[5] |
| Racemic Mixture | Fruity, pineapple, strawberry, tea, honey, caramellic, buttery. | Scent.vn, Gammacurta et al., 2018[6][11] |
Odor Detection Thresholds
The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell. These values are highly matrix-dependent. A study by Gammacurta et al. (2018) established the following thresholds:
| Stereoisomer | Threshold in Water | Threshold in Red Wine |
| (R)-Enantiomer | 4 µg/L | 51 mg/L |
| (S)-Enantiomer | 1.5 µg/L | 21 mg/L |
Source: Gammacurta et al., 2018[10]
It is noteworthy that while the concentrations found naturally in many wines are below these detection thresholds, suggesting no direct impact on wine's fruity aroma, this does not preclude its effective use as an additive in flavor formulations where concentrations can be controlled to exceed these levels.[10]
Applications in Flavor Formulations
This compound is a valuable component for building complex and authentic fruity flavor profiles. Its "heavier fruity" character can be used to add depth and ripeness to various formulations.
-
Beverages: Enhances tropical fruit notes (pineapple, mango, guava) in juices, soft drinks, and flavored alcoholic beverages.
-
Confectionery: Contributes to candy, strawberry, and kiwifruit profiles in hard candies, gummies, and fillings.
-
Dairy: Can be used to create novel fruit flavors in yogurt, ice cream, and flavored milk products.
While primarily a flavor compound, its pleasant fruity aroma has potential in fragrances, although its use is not as widely documented.[7][12] In some contexts, it has been noted as "not for fragrance use," which may relate to regulatory status or specific application constraints.[7][13] Researchers should verify its suitability for fragrance applications based on regional regulations and desired creative direction.
Analytical Protocols
Accurate identification and quantification of this compound are essential for quality control and research. Due to the sensory differences between enantiomers, chiral-specific analytical methods are required. Chiral gas chromatography is the method of choice.
Protocol 1: Chiral GC-MS Analysis of E2H3MB in a Liquid Matrix (e.g., Wine)
This protocol outlines a method for the extraction and chiral separation of E2H3MB enantiomers, adapted from methodologies used for wine analysis.[5][10]
Objective: To separate and quantify the (R) and (S) enantiomers of Ethyl 2-hydroxy-3-methylbutanoate.
Methodology Rationale: A liquid-liquid extraction is used to isolate volatile and semi-volatile compounds from the sample matrix. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is employed because it provides both the separation of enantiomers (via the chiral column) and their positive identification and quantification (via the mass spectrometer).
Step-by-Step Protocol:
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., octan-3-ol or a deuterated analog of the target analyte) in ethanol.
-
Sample Preparation & Extraction:
-
Take 50 mL of the liquid sample (e.g., wine, juice).
-
Spike the sample with a known amount of the internal standard solution.
-
Perform a liquid-liquid extraction using dichloromethane (e.g., 3 successive extractions with 8 mL, 4 mL, and 4 mL). The use of a non-polar solvent like dichloromethane effectively extracts the ester from the aqueous/ethanolic matrix.
-
Combine the organic extracts.
-
Carefully concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 250 µL. This step increases the concentration of the analytes to detectable levels.
-
-
Chiral GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A chiral stationary phase column is critical for separation. A heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin or similar γ-cyclodextrin phase column is effective.[10]
-
Injection: Inject 1-2 µL of the concentrated extract in splitless or split mode, depending on analyte concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: A typical program would be: 40°C hold for 2 min, ramp at 2°C/min to 200°C, hold for 5 min. This gradual ramp ensures optimal separation of volatile compounds.
-
MS Parameters: Operate in electron ionization (EI) mode (70 eV). Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[10] Key ions for E2H3MB include m/z 73 (base peak), 55, and 101.[9]
-
-
Data Analysis:
-
Identify the (R) and (S) enantiomer peaks based on their retention times, confirmed by comparison with pure analytical standards.
-
Quantify each enantiomer by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Sensory Evaluation Protocols
Sensory analysis is crucial for understanding the impact of this compound on a final product.
Protocol 2: Sensory Threshold Determination (3-AFC Method)
This protocol determines the concentration at which the compound can be reliably detected, based on the 3-Alternate Forced Choice (3-AFC) method.[5]
Objective: To determine the detection threshold of (R)-E2H3MB in a specific matrix (e.g., water, model wine).
Methodology Rationale: The 3-AFC method is a standardized and statistically robust way to measure sensory thresholds. It minimizes guessing by forcing panelists to choose the "odd" sample among three, two of which are identical blanks.
Step-by-Step Protocol:
-
Panelist Selection: Recruit 15-20 panelists, screened for their ability to detect basic tastes and aromas and their lack of specific anosmias.
-
Matrix Preparation: Prepare the base matrix in which the threshold will be determined. This could be purified, odor-free water or a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH adjusted to 3.5).
-
Sample Preparation:
-
Prepare a stock solution of (R)-E2H3MB in ethanol.
-
Create a series of dilutions in the chosen matrix, typically in ascending order with a factor of two or three between concentrations (e.g., 0.5 µg/L, 1.5 µg/L, 4.5 µg/L, etc.). The range should bracket the expected threshold.
-
-
Sensory Session:
-
For each concentration level, present panelists with a set of three samples in coded, identical containers. Two samples contain the blank matrix, and one contains the matrix spiked with (R)-E2H3MB.
-
The position of the spiked sample should be randomized for each set.
-
Instruct panelists to smell each sample and identify which one is different from the other two.
-
A no-aroma water sample should be provided for rinsing the palate between sets.
-
-
Data Analysis:
-
For each panelist, the individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds. Statistical analysis (e.g., using ASTM E679) is applied to validate the result.
-
Safety and Handling
Proper handling of flavor and fragrance materials is essential for laboratory and manufacturing safety.
-
Classification: Classified as a combustible liquid. May cause serious eye irritation and respiratory irritation.[9][14]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[14][15]
-
Storage: Store in tightly closed containers in a dry, cool, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Note: Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.[14]
Conclusion
This compound is a valuable chiral molecule for the flavor and fragrance industry. Its distinct "heavier fruity" profile provides formulators with a tool to impart unique and desirable notes in a variety of products. The profound impact of stereochemistry on its sensory properties underscores the necessity of employing chiral-specific analytical methods for quality control and enantiomerically pure materials for consistent product outcomes. The protocols detailed in this guide provide a robust framework for the analytical and sensory evaluation of this compound, empowering researchers and developers to innovate with confidence and precision.
References
-
Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Available at: [Link]
-
Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Available at: [Link]
-
Scent.vn. Ethyl 2-hydroxy-3-methylbutanoate (CAS 2441-06-7). Available at: [Link]
-
ResearchGate. (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:...). Available at: [Link]
-
Morris, J. (2011). Chiral chemistry in flavours & fragrances. Speciality Chemicals Magazine. Available at: [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
-
FlavScents. ethyl 2-hydroxy-3-methyl butyrate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Available at: [Link]
-
The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. Available at: [Link]
-
ResearchGate. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. Available at: [Link]
-
Scribd. (n.d.). Fragrances: Chiral Chemistry in Flavours. Available at: [Link]
-
Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. Available at: [Link]
-
Pavez, C., et al. (2015). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Australian Journal of Grape and Wine Research. Available at: [Link]
-
The Good Scents Company. ethyl 3-hydroxy-3-methyl butyrate. Available at: [Link]
-
Fragrance University. ethyl 2-hydroxy-3-methyl butyrate. Available at: [Link]
-
The Good Scents Company. ethyl 3-hydroxy-3-methyl butyrate, 18267-36-2. Available at: [Link]
Sources
- 1. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 2. Waters Corporation [waters.com]
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- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
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- 8. imbibeinc.com [imbibeinc.com]
- 9. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Microbial Reduction for Producing Chiral Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely a technical detail but a fundamental necessity. Chiral molecules, particularly optically pure hydroxy esters, serve as critical building blocks for a vast array of bioactive compounds. The biological activity of such compounds is often dictated by the specific three-dimensional arrangement of their atoms. Microbial- and enzyme-catalyzed reductions of prochiral keto esters have emerged as a powerful and environmentally benign strategy to access these valuable chiral synthons with high enantioselectivity.[1][2][3] This approach leverages the exquisite selectivity of natural catalysts to perform transformations that are often challenging and costly to achieve through traditional chemical methods.[4][5]
Whole-cell biocatalysis, in particular, offers significant advantages.[6] By utilizing intact microorganisms, the need for costly enzyme purification is circumvented.[6] The cellular environment provides a protective matrix for the enzymes and, crucially, contains the necessary machinery for cofactor regeneration (e.g., NAD(P)H), which is essential for the continuous operation of the reductive enzymes.[5][7]
These application notes provide a comprehensive guide to the principles and practices of using microbial whole-cell systems for the asymmetric reduction of keto esters. We will delve into the underlying enzymatic mechanisms, guide the user through the selection and cultivation of suitable microorganisms, provide detailed experimental protocols, and discuss the critical parameters for process optimization and product analysis.
The Scientific Foundation: Understanding the Biocatalytic Machinery
The core of this technology lies in the action of oxidoreductase enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), present within the microbial cells.[8] These enzymes catalyze the stereoselective transfer of a hydride ion from a reduced nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the keto ester substrate.[8]
The remarkable enantioselectivity of these enzymes arises from the precise three-dimensional architecture of their active sites. The substrate is oriented in a highly specific manner through a network of interactions, exposing one of the two prochiral faces of the carbonyl group to the incoming hydride. This constrained geometry dictates the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer of the hydroxy ester.
The "Prelog's rule" is an empirical observation that often successfully predicts the stereochemical outcome of these reductions, particularly with enzymes from baker's yeast (Saccharomyces cerevisiae).[7] However, the substrate scope and stereochemical preference can vary significantly between different microorganisms and even between different enzymes within the same organism.[9] Therefore, screening a variety of microorganisms is a crucial first step in developing a new biocatalytic process.
PART 1: Selecting and Cultivating Your Biocatalyst
The success of a microbial reduction is heavily dependent on the choice of microorganism. A wide range of bacteria, yeasts, and fungi have been shown to effectively reduce keto esters.[10][11]
Commonly Employed Microorganisms:
| Microorganism | Typical Product Stereochemistry | Advantages | Considerations |
| Saccharomyces cerevisiae (Baker's Yeast) | Often (S)-alcohols (Prelog selectivity)[7] | Inexpensive, readily available, robust, well-characterized[4][5][12][13] | May have competing enzymes leading to byproducts; stereoselectivity can be substrate-dependent.[9] |
| Pichia and Candida species | Variable, can produce both (R) and (S) enantiomers | High enzymatic activities, broad substrate scope | May require specific cultivation conditions |
| Rhodococcus species | Often high enantioselectivity | Can tolerate organic solvents, broad substrate range[9] | May have slower growth rates than yeasts |
| Geotrichum candidum | High enantioselectivity for various ketones[9] | Effective for a range of substrates | Cultivation may require specific media |
| Recombinant E. coli | Controllable, depends on the expressed enzyme | High expression levels of desired enzymes, rapid growth, well-established genetic tools[1][14] | Requires genetic engineering, potential for inclusion body formation |
Protocol 1: General Microbial Cultivation
This protocol provides a general guideline for cultivating yeast and bacterial strains for use as whole-cell biocatalysts. Optimization of media components and growth conditions is often necessary for specific strains.
Materials:
-
Selected microbial strain (e.g., Saccharomyces cerevisiae)
-
YPD Broth (for yeast): 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 2% (w/v) Dextrose
-
LB Broth (for bacteria): 1% (w/v) Tryptone, 0.5% (w/v) Yeast Extract, 1% (w/v) NaCl
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculation: Aseptically transfer a single colony of the desired microorganism from an agar plate to a starter culture of 25 mL of the appropriate sterile broth in a 125 mL baffled flask.
-
Incubation (Starter Culture): Incubate the starter culture at the optimal temperature for the strain (e.g., 30°C for S. cerevisiae) with vigorous shaking (e.g., 200-250 rpm) for 16-24 hours.
-
Main Culture Preparation: Prepare the main culture by inoculating a larger volume of sterile broth (e.g., 500 mL in a 2 L baffled flask) with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubation (Main Culture): Incubate the main culture under the same conditions as the starter culture. Monitor cell growth by measuring the OD₆₀₀ periodically.
-
Cell Harvesting: Harvest the cells when they reach the late logarithmic or early stationary phase of growth. This is typically achieved within 24-48 hours. Centrifuge the culture broth (e.g., 5,000 x g for 10 minutes at 4°C).
-
Cell Washing: Discard the supernatant and wash the cell pellet by resuspending it in a sterile buffer (e.g., phosphate buffer, pH 7.0) or sterile water. Centrifuge again under the same conditions. Repeat the washing step once more to remove any residual media components.
-
Biocatalyst Preparation: The washed cell pellet can be used immediately as a wet cell paste or lyophilized for long-term storage.
PART 2: The Biotransformation Reaction
The core of the process is the biotransformation reaction where the keto ester is converted to the chiral hydroxy ester. Careful control of reaction parameters is critical for achieving high yield and enantioselectivity.
Key Reaction Parameters and Their Impact:
-
Substrate Concentration: High substrate concentrations can be toxic to the cells or lead to enzyme inhibition. A fed-batch approach, where the substrate is added incrementally, can often overcome this limitation.
-
Co-substrate/Energy Source: For growing cells or resting cells with low endogenous energy reserves, the addition of a co-substrate like glucose is often necessary to drive the regeneration of the NAD(P)H cofactor.[7]
-
pH: The optimal pH for the reduction is typically between 6.0 and 8.0. The pH can affect both enzyme activity and the stability of the substrate and product.
-
Temperature: Most microbial reductions are carried out between 25°C and 37°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.
-
Solvent System: While aqueous systems are most common, the use of biphasic systems with a water-immiscible organic solvent can be advantageous for substrates with low water solubility or to alleviate product inhibition.
Protocol 2: Whole-Cell Bioreduction of Ethyl 4-Chloroacetoacetate
This protocol details the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate in the synthesis of various pharmaceuticals.[14] This example utilizes Saccharomyces cerevisiae.
Materials:
-
Washed Saccharomyces cerevisiae cell paste (from Protocol 1)
-
Ethyl 4-chloroacetoacetate
-
Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Shaking incubator
-
Ethyl acetate for extraction
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, prepare a reaction mixture containing:
-
100 mL of 0.1 M phosphate buffer (pH 7.0)
-
10 g of wet Saccharomyces cerevisiae cell paste
-
5 g of glucose
-
-
Pre-incubation: Incubate the mixture at 30°C with shaking (150 rpm) for 30 minutes to activate the cells.
-
Substrate Addition: Add 1 g of ethyl 4-chloroacetoacetate to the reaction mixture.
-
Biotransformation: Continue the incubation at 30°C with shaking (150 rpm). Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC or GC.
-
Reaction Termination and Cell Removal: Once the reaction has reached completion (typically 24-48 hours), stop the reaction by centrifuging the mixture (5,000 x g for 15 minutes) to pellet the yeast cells.
-
Product Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude ethyl (S)-4-chloro-3-hydroxybutanoate can be further purified by column chromatography on silica gel if necessary.
PART 3: Analysis and Characterization
Accurate analysis of the reaction is crucial to determine the conversion, yield, and, most importantly, the enantiomeric excess (e.e.) of the product.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): A powerful technique for quantifying the conversion of the keto ester to the hydroxy ester.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the gold-standard methods for determining the enantiomeric excess of the product. By using a chiral stationary phase, the two enantiomers of the hydroxy ester can be separated and their relative peak areas quantified.
Protocol 3: Determination of Enantiomeric Excess by Chiral GC
This protocol provides a general guideline for analyzing the enantiomeric composition of a chiral hydroxy ester product. The specific column and conditions will need to be optimized for the particular analyte.
Materials:
-
Sample of the purified hydroxy ester
-
Appropriate solvent (e.g., isopropanol)
-
Chiral GC column (e.g., a cyclodextrin-based column)
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Install the chiral GC column and set the instrument parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) according to the column manufacturer's recommendations or a validated literature method for the specific compound.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the peaks corresponding to the two enantiomers.
-
Determine the area of each peak (Area₁ and Area₂).
-
Calculate the e.e. using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Visualization of Key Processes
Diagram 1: General Workflow for Microbial Reduction
Caption: Workflow from biocatalyst preparation to final product analysis.
Diagram 2: The Core Catalytic Cycle
Caption: Enzymatic cycle of keto ester reduction and cofactor regeneration.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient enzyme activity- Substrate/product inhibition- Poor cofactor regeneration- Non-optimal pH or temperature | - Increase biocatalyst loading- Use a fed-batch substrate addition strategy- Add a co-substrate (e.g., glucose)- Optimize reaction pH and temperature[15][16] |
| Low Enantioselectivity | - Presence of multiple reductases with opposing stereoselectivity- Racemization of product under reaction conditions | - Screen different microbial strains[11]- Use a recombinant strain expressing a single, highly selective enzyme- Check the stability of the product at the reaction pH and temperature |
| Cell Lysis/Toxicity | - High substrate concentration- Presence of an organic co-solvent | - Decrease initial substrate concentration- Immobilize the cells to improve stability- Screen for solvent-tolerant microbial strains |
| Difficult Product Extraction | - Emulsion formation | - Add salt to the aqueous phase before extraction- Centrifuge the mixture to break the emulsion- Use a different extraction solvent |
Conclusion
Microbial reduction of keto esters represents a mature, scalable, and sustainable technology for the production of valuable chiral hydroxy esters. By understanding the fundamental principles of biocatalysis and systematically optimizing reaction parameters, researchers can develop highly efficient processes. The use of whole-cell systems, in particular, offers an economically attractive and practical approach for both laboratory-scale synthesis and industrial-scale manufacturing.[14] The protocols and guidelines presented here serve as a robust starting point for scientists and engineers looking to harness the power of microorganisms for asymmetric synthesis.
References
-
The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds. PubMed. Available at: [Link]
-
Coupling metal and whole-cell catalysis to synthesize chiral alcohols. National Institutes of Health (NIH). Available at: [Link]
-
Practical Application of Recombinant Whole-Cell Biocatalysts for the Manufacturing of Pharmaceutical Intermediates Such as Chiral Alcohols. ACS Publications. Available at: [Link]
-
Whole Cells as Biocatalysts in Organic Transformations. National Institutes of Health (NIH). Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts. ResearchGate. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
(PDF) Coupling metal and whole-cell catalysis to synthesize chiral alcohols. ResearchGate. Available at: [Link]
-
Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. Available at: [Link]
-
Optimization of biocatalysis conditions. (a) pH; (b) temperature; (c) ratio of formate to diacetyl. ResearchGate. Available at: [Link]
-
Enzymatic strategies for asymmetric synthesis. RSC Publishing. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health (NIH). Available at: [Link]
-
Biocatalytic Process Optimization. MDPI. Available at: [Link]
-
Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. National Institutes of Health (NIH). Available at: [Link]
-
Enzyme-Catalyzed Asymmetric Synthesis. University of Padua. Available at: [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. ETH Zürich. Available at: [Link]
-
The Use of Baker's Yeast in the Generation of Asymmetric Centers to Produce Chiral Drugs and Other Compounds. ResearchGate. Available at: [Link]
-
Principles and practice of designing microbial biocatalysts for fuel and chemical production. Oxford Academic. Available at: [Link]
-
Module 2 : Reduction Reactions. NPTEL. Available at: [Link]
-
A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. Available at: [Link]
-
(PDF) Microbial Production of Chiral Hydroxy Esters and Their Analogs: Biocatalytic Reduction of Carbonyl Compounds by Actinobacteria, Agromyces and Gordonia Strains. ResearchGate. Available at: [Link]
-
Postlab : Chiral Compounds and Green Chemistry: Reduction of a ketone by sodium borohydride and baker's yeast. ChemConnections. Available at: [Link]
-
A Wash of Ethyl Acetoacetate Reduces Externally Added Salmonella enterica on Tomatoes. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. Available at: [Link]
-
Kinetic resolution of β-keto esters (A,B). ResearchGate. Available at: [Link]
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. ResearchGate. Available at: [Link]
-
Industrial applications of the yeast Saccharomyces cerevisiae. YouTube. Available at: [Link]
-
Saccharomyces cerevisiae and its industrial applications. National Institutes of Health (NIH). Available at: [Link]
-
Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
Downstream Processing: Improving Productivity in Downstream Processing. BioPharm International. Available at: [Link]
-
Engineering of Saccharomyces cerevisiae as a platform strain for microbial production of sphingosine-1-phosphate. National Institutes of Health (NIH). Available at: [Link]
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- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
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Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Ethyl 2-hydroxy-3-methylbutanoate
Introduction
Ethyl 2-hydroxy-3-methylbutanoate is a volatile ester that contributes to the sensory profile of various fermented foods and beverages, including wine, beer, and fruits. Its presence and concentration can be indicative of specific microbial activities, such as the esterase activity of lactic acid bacteria.[1] This compound possesses a chiral center, leading to the existence of two enantiomers, (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate, which can exhibit distinct aromatic characteristics.[2] Consequently, the accurate quantification of the total concentration and the determination of the enantiomeric distribution of ethyl 2-hydroxy-3-methylbutanoate are critical in flavor chemistry, quality control, and microbiological studies.
This application note provides detailed, field-proven gas chromatography (GC) protocols for both the quantification of total ethyl 2-hydroxy-3-methylbutanoate and its chiral separation. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reproducible analytical workflows.
Scientific Principles and Methodological Rationale
Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds like ethyl 2-hydroxy-3-methylbutanoate. The choice of the GC column's stationary phase is paramount and dictates the separation mechanism.
-
Achiral (Non-chiral) Analysis: For the quantification of the total concentration of ethyl 2-hydroxy-3-methylbutanoate, a standard polar stationary phase is employed. The separation is based on the compound's boiling point and its interaction with the stationary phase. A BP21 (polyethylene glycol) type column is well-suited for this purpose due to its polarity, which provides good peak shape and resolution for esters.
-
Chiral Analysis: To separate the (R)- and (S)-enantiomers, a chiral stationary phase is necessary. Derivatized cyclodextrins are widely used for this purpose in gas chromatography.[3][4] In the case of ethyl 2-hydroxy-3-methylbutanoate, a gamma-cyclodextrin-based stationary phase has been shown to provide excellent enantiomeric resolution.[1] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
The following diagram illustrates the decision-making process for selecting the appropriate GC methodology.
Caption: Logic for selecting the appropriate GC method.
Part 1: Quantification of Total Ethyl 2-hydroxy-3-methylbutanoate (Achiral Analysis)
This method is suitable for determining the total concentration of ethyl 2-hydroxy-3-methylbutanoate without separating its enantiomers.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for wine samples but can be adapted for other liquid matrices.
-
To 10 mL of the sample, add an internal standard (e.g., octan-3-ol) at a known concentration.
-
Perform a liquid-liquid extraction using dichloromethane. Add 4 mL of dichloromethane, vortex for 1 minute, and centrifuge to separate the phases.[1]
-
Carefully collect the organic (lower) layer.
-
Repeat the extraction twice more with 2 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 250 µL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 7890A or equivalent | Provides reliable and reproducible performance. |
| Mass Spectrometer | Agilent 5975C or equivalent | Enables positive identification and quantification. |
| Injector | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Splitless Time | 0.75 min | Allows for the efficient transfer of the sample onto the column before purging the inlet. |
| Column | BP21 (SGE), 50 m x 0.32 mm, 0.25 µm | A polar stationary phase that provides good peak shape for esters. |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 40 °C (1 min), then 3 °C/min to 220 °C (20 min) | A slow temperature ramp ensures good separation from other matrix components. |
| MSD Transfer Line | 250 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Acquisition Mode | Scan (m/z 35-350) and/or SIM | Scan mode for initial identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
3. Data Analysis and Expected Results
-
Identification: The identity of ethyl 2-hydroxy-3-methylbutanoate can be confirmed by its retention time and mass spectrum. Key mass-to-charge ratios (m/z) for this compound include 73 (base peak), 55, and 76.[5]
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
The general workflow for this analysis is depicted below.
Caption: Workflow for achiral GC analysis.
Part 2: Chiral Separation of Ethyl 2-hydroxy-3-methylbutanoate Enantiomers
This method is designed to separate and quantify the individual (R)- and (S)-enantiomers of ethyl 2-hydroxy-3-methylbutanoate.
Experimental Protocol
1. Sample Preparation
The sample preparation protocol is the same as for the achiral analysis (Liquid-Liquid Extraction).
2. GC-MS Instrumentation and Conditions
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 6890N or equivalent | A robust and widely used GC system. |
| Mass Spectrometer | Agilent 5973i or equivalent | Provides the necessary sensitivity and selectivity for identification. |
| Injector | Split | A split injection is used to introduce a smaller amount of sample to the column, preventing overloading of the chiral stationary phase and ensuring sharp peaks. |
| Injector Temperature | 200 °C | A lower injector temperature compared to the achiral method can be beneficial for thermally labile chiral compounds. |
| Split Ratio | 15:1 | A moderate split ratio to ensure a suitable amount of analyte reaches the detector. |
| Column | Chiraldex Gamma-TA (Astec), 50 m x 0.25 mm, 0.12 µm | A gamma-cyclodextrin-based chiral stationary phase proven to separate the enantiomers of ethyl 2-hydroxy-3-methylbutanoate. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Oven Program | 40 °C (1 min), 1 °C/min to 100 °C, then 3 °C/min to 180 °C (5 min) | The very slow initial temperature ramp is crucial for achieving baseline separation of the enantiomers. |
| MSD Transfer Line | 220 °C | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | SIM | Selected Ion Monitoring is essential for detecting the low concentrations of enantiomers often found in real samples. Key ions: m/z 55, 73, 76, 83.[1] |
| Injection Volume | 1 µL |
3. Data Analysis and Expected Results
-
Enantiomer Identification: The elution order of the enantiomers must be confirmed by injecting pure standards of (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate. In published studies, the (R)-enantiomer typically elutes before the (S)-enantiomer on a γ-cyclodextrin phase.
-
Quantification and Enantiomeric Ratio: The concentration of each enantiomer is determined using a calibration curve. The enantiomeric ratio (e.g., R/S) or enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers.
Summary of Key Analytical Parameters
| Parameter | Achiral Method (Total Concentration) | Chiral Method (Enantiomeric Separation) |
| Column | BP21 (50 m x 0.32 mm, 0.25 µm) | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm) |
| Injection Mode | Splitless | Split (15:1) |
| Injector Temp. | 250 °C | 200 °C |
| Oven Program | 40°C (1min) -> 3°C/min -> 220°C (20min) | 40°C (1min) -> 1°C/min -> 100°C -> 3°C/min -> 180°C (5min) |
| MS Detection | Scan and/or SIM | SIM[1] |
Troubleshooting and Method Validation
-
Peak Tailing: The hydroxyl group in ethyl 2-hydroxy-3-methylbutanoate can cause peak tailing. Ensure the GC system is inert, including the use of an inert liner and proper column installation. Derivatization (e.g., silylation) to cap the hydroxyl group can also be considered if peak shape is problematic, though it adds a sample preparation step.[6][7]
-
Co-elution: In complex matrices, other compounds may co-elute with the analyte. The use of mass spectrometry is crucial for selective detection. If co-elution persists, adjusting the temperature program or using a column with a different stationary phase may be necessary.
-
Method Validation: A full method validation should be performed, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and selectivity.
Conclusion
The gas chromatography methods detailed in this application note provide robust and reliable protocols for the analysis of ethyl 2-hydroxy-3-methylbutanoate. For the determination of total concentration, a standard polar column such as a BP21 provides excellent results. For the critical task of separating the (R)- and (S)-enantiomers, a chiral column with a gamma-cyclodextrin stationary phase is highly effective. The choice of the appropriate methodology and careful optimization of GC parameters are essential for achieving accurate and reproducible results in the analysis of this important flavor compound.
References
-
Gammacurta, M., Tempère, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]
-
AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Nakazawa, H., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International, 85(4), 924-930. [Link]
-
Ishida, M., et al. (2011). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 52(5), 1021-1026. [Link]
-
LCGC International. (2014). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. PubChem Compound Database. [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. ResearchGate. [Link]
-
NIST. (n.d.). Ethyl 2-hydroxy-3,3-dimethylbutyrate. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:...). [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Derivatization Strategies for the Chiral Analysis of (R)-Ethyl 2-hydroxy-3-methylbutanoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (R)-Ethyl 2-hydroxy-3-methylbutanoate, a key chiral molecule relevant in flavor chemistry and as a synthetic building block.[1][2] The inherent analytical challenges of this hydroxy ester, namely its polarity and the need for enantiomeric distinction, necessitate derivatization to enhance its properties for chromatographic and spectroscopic analysis. We present two primary strategies: (1) achiral derivatization via silylation and acylation to improve volatility and thermal stability for separation on chiral gas chromatography (GC) columns, and (2) chiral derivatization using Mosher's acid to form diastereomers, enabling the determination of enantiomeric excess and absolute configuration by Nuclear Magnetic Resonance (NMR) spectroscopy and achiral GC. This document is intended for researchers, analytical chemists, and quality control specialists in the pharmaceutical, food, and fragrance industries.
Introduction: The Analytical Challenge
Ethyl 2-hydroxy-3-methylbutanoate is a chiral ester with a stereocenter at the C2 position.[1] The (R)-enantiomer, in particular, is of significant interest. However, direct analysis of this compound, especially by Gas Chromatography (GC), is hampered by its functional groups. The secondary hydroxyl group imparts polarity, which can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot GC injector and column.[3][4]
Furthermore, distinguishing between its enantiomers, (R)- and (S)-forms, is critical as they can possess different biological or sensory properties.[1] This requires a chiral-selective analytical approach. Chemical derivatization is a powerful pre-analytical step that addresses these challenges by modifying the analyte to improve its chromatographic behavior and/or to enable chiral discrimination.[5][6]
This guide explores two validated derivatization workflows tailored to different analytical objectives:
-
Improving Analyte Volatility for Chiral GC: Converting the polar hydroxyl group to a non-polar ether or ester.
-
Determining Enantiomeric Purity & Absolute Configuration: Reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers with distinct physical and spectroscopic properties.[7][8]
Strategy 1: Achiral Derivatization for Chiral GC-MS Analysis
The primary objective of this strategy is to mask the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability, making it "GC-amenable."[3] The subsequent separation of the derivatized enantiomers is then achieved using a chiral stationary phase (CSP) in the GC column.
Mechanism Rationale: Silylation vs. Acylation
Silylation is one of the most common and robust methods for derivatizing hydroxyl groups.[9] It involves replacing the active hydrogen of the alcohol with a non-polar trialkylsilyl group, typically trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective, reacting rapidly to form a stable TMS ether.[3][10] The reaction is clean, with volatile byproducts that typically do not interfere with the analysis.
Acylation is an alternative method that converts the alcohol into an ester using reagents like acetic anhydride or acyl chlorides.[11][12] This also effectively reduces polarity and increases volatility.[13][14] The choice between silylation and acylation can depend on matrix interferences, required stability of the derivative, and the separation characteristics on the chosen chiral column. Acylation can sometimes provide better resolution for specific compounds.[14][15]
Workflow for Achiral Derivatization & Chiral GC-MS
Caption: Workflow for achiral derivatization followed by chiral GC-MS analysis.
Protocol: Silylation (TMS Ether Formation)
This protocol is designed for the formation of the trimethylsilyl (TMS) derivative.
Materials:
-
Sample containing Ethyl 2-hydroxy-3-methylbutanoate
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent (if needed for dilution): Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with screw caps and PTFE/silicone septa
-
Heating block or oven
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Pipette an aliquot of the sample (containing approx. 10-100 µg of the analyte) into a clean GC vial.
-
Drying: If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove any residual water, as it will consume the derivatizing reagent.[9]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried residue. If the sample is highly concentrated, an equal volume of anhydrous pyridine can be added to aid dissolution.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[5]
-
Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system. A 1 µL aliquot is typically injected.
Protocol: Acylation (Acetate Ester Formation)
This protocol details the formation of the acetate ester derivative.
Materials:
-
Sample containing Ethyl 2-hydroxy-3-methylbutanoate
-
Acylating Reagent: Acetic Anhydride
-
Catalyst/Solvent: Anhydrous Pyridine
-
2 mL GC vials with screw caps and PTFE/silicone septa
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare the dried sample in a GC vial as described in the silylation protocol (Steps 1-2).
-
Reagent Addition: Add 50 µL of anhydrous pyridine followed by 50 µL of acetic anhydride to the dried sample. Pyridine acts as both a solvent and a catalyst, scavenging the acetic acid byproduct.
-
Reaction: Tightly cap the vial and vortex. Heat at 60°C for 1 hour.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample can be injected directly or diluted with a suitable solvent (e.g., ethyl acetate) if necessary before GC-MS analysis.
Expected Results & GC-MS Parameters
Derivatization significantly reduces the polarity and boiling point, leading to shorter retention times and improved peak symmetry on a non-polar or medium-polarity GC column.
| Parameter | Silylation (TMS) | Acylation (Acetate) |
| Mass Increase | + 72 Da | + 42 Da |
| Typical Column | Cyclodextrin-based chiral column (e.g., Beta-DEX™) | Cyclodextrin-based chiral column (e.g., Gamma-DEX™) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | Start at 60°C, ramp 5°C/min to 220°C | Start at 70°C, ramp 5°C/min to 230°C |
| Carrier Gas | Helium or Hydrogen at 1.0-1.5 mL/min | Helium or Hydrogen at 1.0-1.5 mL/min |
| MS Detection | Scan mode (for identification) or SIM mode (for quantification) | Scan mode or SIM mode |
Strategy 2: Chiral Derivatization for Enantiomeric Purity and Absolute Configuration
This advanced strategy is employed when the goal is to determine the enantiomeric excess (e.e.) or the absolute stereochemistry (R vs. S configuration) of the analyte. The principle involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[16] Diastereomers have different physical properties and are separable on standard achiral columns or, more commonly, distinguishable by NMR spectroscopy.[16][17]
Mechanism Rationale: Mosher's Acid Analysis
The Mosher's acid method is a classic and reliable NMR-based technique for this purpose.[18][19] The analyte is reacted with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), usually in its more reactive acid chloride form (MTPA-Cl), to form two separate diastereomeric ester samples.[17][18]
In the resulting Mosher's esters, the bulky phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields nearby protons of the original analyte.[19][20] By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges for the protons on either side of the original stereocenter. This pattern directly correlates to the absolute configuration of the alcohol.[19] Furthermore, integration of the distinct signals in the ¹H or ¹⁹F NMR spectrum allows for precise calculation of the enantiomeric excess.[21]
Logic for Determining Absolute Configuration with Mosher's Esters
Caption: Logic of absolute configuration determination using Mosher's acid analysis.
Protocol: Mosher's Ester Formation for NMR Analysis
This protocol requires preparing two separate samples, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.
Materials:
-
Sample of Ethyl 2-hydroxy-3-methylbutanoate (approx. 2-5 mg per reaction)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Catalyst Addition: Add a small amount of anhydrous pyridine (approx. 5-10 µL) or a crystal of DMAP.
-
Derivatization (Sample 1 - (R)-MTPA): Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA chloride to the NMR tube.
-
Derivatization (Sample 2 - (S)-MTPA): In a separate, identical NMR tube, repeat steps 1-3 using (S)-MTPA chloride.
-
Reaction: Cap both NMR tubes and gently agitate to mix. Allow the reactions to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by TLC or by acquiring periodic ¹H NMR spectra. The reaction must go to completion to avoid kinetic resolution, which would give an inaccurate measure of enantiomeric excess.[16]
-
NMR Analysis: Acquire high-resolution ¹H NMR (and optionally ¹⁹F NMR) spectra for both the (R)-MTPA and (S)-MTPA ester samples.
Data Interpretation
-
Assign Signals: Identify and assign the proton signals for the groups on either side of the ester linkage (in this case, the ethyl ester protons and the isopropyl protons).
-
Calculate Enantiomeric Excess (e.e.): Using a single spectrum (e.g., the (R)-MTPA derivative), integrate the signals corresponding to the two diastereomers. The ¹⁹F NMR is often ideal as the -CF₃ signal for each diastereomer typically appears as a clean singlet.
-
e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
-
Determine Absolute Configuration:
-
Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Map these Δδ values onto a model of the molecule. Protons with a positive Δδ are on one side of the molecule (in the simplified model, the "L" group), and those with a negative Δδ are on the other ("M" group).
-
Comparing this spatial arrangement to the established Mosher's model reveals the absolute configuration of the original alcohol stereocenter.[19][20]
-
Conclusion
The successful analysis of this compound hinges on the selection of an appropriate derivatization strategy tailored to the analytical goal. For routine quantification and chiral purity assessment where a chiral GC column is available, silylation offers a rapid, robust, and effective method to improve chromatographic performance. For fundamental studies requiring the unambiguous determination of absolute configuration and precise measurement of enantiomeric excess, Mosher's acid derivatization followed by NMR analysis remains the gold standard. By understanding the principles behind each technique and following validated protocols, researchers can confidently and accurately characterize this important chiral molecule.
References
- Vertex AI Search. (2024).
-
Wikipedia. (2024). Mosher's acid. [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]
- Repositori Obert UdL. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
-
PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. [Link]
-
PMC - NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. [Link]
-
ResearchGate. (2025). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. [Link]
-
Wikipedia. (2024). Silylation. [Link]
-
OSTI.GOV. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]
-
Gelest. (n.d.). General Silylation Procedures. [Link]
-
ResearchGate. (2025). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
The Retort. (2012). Mosher's Acid. [Link]
- ProQuest. (2021).
-
Green Chemistry (RSC Publishing). (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]
-
MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
-
PubMed. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. [Link]
- University of Illinois Chemistry. (2001).
-
YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number...). [Link]
-
ACS Publications. (n.d.). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. [Link]
-
Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]
-
J-STAGE. (n.d.). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. [Link]
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. [Link]
-
PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. [Link]
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Application Note & Protocol: High-Efficiency Kinetic Resolution of Ethyl 2-Hydroxy-3-Methylbutanoate
Abstract & Introduction
Ethyl (±)-2-hydroxy-3-methylbutanoate is a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. The stereocenter at the C2 position dictates that its enantiomers can exhibit markedly different physiological activities, necessitating the production of enantiomerically pure forms. Kinetic resolution has emerged as a powerful and practical strategy for separating these enantiomers. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl 2-hydroxy-3-methylbutanoate, focusing on a lipase-catalyzed approach.
The fundamental principle of kinetic resolution lies in the differential reaction rates of enantiomers with a chiral catalyst. In this context, enzymes, particularly lipases, serve as highly selective chiral catalysts. The enzyme's active site provides a chiral environment that preferentially binds and catalyzes the transformation of one enantiomer over the other. This enantioselectivity allows for the separation of the faster-reacting enantiomer (as a new product) from the slower-reacting, unreacted enantiomer. The success of this process is contingent on achieving a high enantiomeric ratio (E), which enables the isolation of both enantiomers with high optical purity.
Scientific Rationale: The Enzymatic Approach
The kinetic resolution of secondary alcohols, such as ethyl 2-hydroxy-3-methylbutanoate, is frequently achieved through lipase-catalyzed transesterification (acylation). Lipases are robust enzymes that can function in non-aqueous environments, making them ideal for organic synthesis.[1] Among the various commercially available lipases, Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym® 435, is renowned for its broad substrate scope, high thermal stability, and excellent enantioselectivity in resolving racemic alcohols.[2][3]
The reaction mechanism involves the acylation of the hydroxyl group. The enzyme's active site, featuring a catalytic triad (typically Ser-His-Asp), preferentially accommodates one enantiomer, facilitating the nucleophilic attack of its hydroxyl group on the acyl donor.[3] This results in the selective formation of an ester from one enantiomer, while the other remains largely unchanged. By halting the reaction at approximately 50% conversion, it is possible to obtain both the unreacted substrate and the newly formed product in high enantiomeric excess (ee).
Experimental Design & Workflow
A typical experimental workflow for the enzymatic kinetic resolution of ethyl 2-hydroxy-3-methylbutanoate is depicted below. The process encompasses reaction setup, monitoring, work-up, and analysis.
Figure 1. Experimental workflow for enzymatic kinetic resolution.
Detailed Protocol: Novozym® 435-Catalyzed Resolution
This protocol outlines the transesterification of racemic ethyl 2-hydroxy-3-methylbutanoate using Novozym® 435 and vinyl acetate.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Racemic Ethyl 2-Hydroxy-3-Methylbutanoate | ≥98% | Commercially Available |
| Novozym® 435 (Immobilized CALB) | --- | Novozymes |
| Vinyl Acetate | Anhydrous, ≥99% | Standard Chemical Supplier |
| Toluene or tert-Butyl Methyl Ether (MTBE) | Anhydrous | Standard Chemical Supplier |
| Celite® 545 | --- | Standard Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |
| Brine (Saturated NaCl) | Aqueous Solution | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Chemical Supplier |
| Silica Gel for Flash Chromatography | 60 Å, 230-400 mesh | --- |
| Hexane and Ethyl Acetate | HPLC Grade | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add racemic ethyl 2-hydroxy-3-methylbutanoate (1.0 eq.).
-
Add anhydrous solvent (toluene or MTBE) to achieve a substrate concentration of 0.2 M.
-
Add vinyl acetate (2.0 eq.). The use of an irreversible acyl donor like vinyl acetate drives the reaction to completion.[1]
-
Add Novozym® 435 (20-30 mg per mmol of substrate).[2]
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a pre-heated oil bath at 40-50 °C and stir the suspension.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). To do this, pause stirring, allow the enzyme to settle, and draw a small sample of the supernatant.
-
Analyze the aliquots by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the substrate and the product.[4] The reaction should be stopped at approximately 50% conversion to maximize the yield and ee of both enantiomers.
-
-
Work-up and Purification:
-
Once the target conversion is reached (typically within 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration through a pad of Celite®. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Isolation of Products:
-
Purify the resulting crude mixture by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent to separate the less polar acylated product from the more polar unreacted alcohol.
-
-
Characterization:
-
Determine the enantiomeric excess of the purified alcohol and acylated ester using chiral GC or HPLC.
-
Confirm the structures of the products using ¹H and ¹³C NMR spectroscopy.
-
Expected Results
The lipase-catalyzed resolution should yield the unreacted (S)-ethyl 2-hydroxy-3-methylbutanoate and the acylated (R)-ethyl 2-acetoxy-3-methylbutanoate.
| Compound | Expected ee (%) | Typical Yield (%) |
| (S)-Ethyl 2-hydroxy-3-methylbutanoate | >99 | ~45 |
| (R)-Ethyl 2-acetoxy-3-methylbutanoate | >99 | ~45 |
Note: The acylated (R)-enantiomer can be readily hydrolyzed back to the corresponding alcohol with high optical purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or No Reaction | Inactive enzyme, presence of water, incorrect temperature. | Use fresh or properly stored enzyme. Ensure all reagents and solvents are anhydrous. Optimize the reaction temperature (within the 30-60 °C range for Novozym® 435). |
| Low Enantioselectivity | Suboptimal solvent or acyl donor. | Screen different solvents (e.g., hexane, diisopropyl ether) and acyl donors (e.g., isopropenyl acetate). |
| Reaction Overshoots 50% Conversion | Infrequent monitoring. | Increase the frequency of monitoring, especially as the reaction approaches 50% conversion. |
| Poor Separation During Chromatography | Inappropriate eluent system. | Optimize the solvent gradient for column chromatography to ensure baseline separation of the alcohol and the ester. |
Conclusion
The enzymatic kinetic resolution of ethyl 2-hydroxy-3-methylbutanoate using Novozym® 435 is a highly efficient, reliable, and scalable method for producing the individual enantiomers in high optical purity. The mild reaction conditions, excellent selectivity, and the ability to recycle the catalyst make this a green and industrially attractive process. This protocol provides a robust framework for researchers and drug development professionals to implement this valuable synthetic transformation.
References
-
Martín, M., et al. (2005). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 127(48), 17111–17121. [Link]
-
Pamies, O., & Bäckvall, J. E. (2006). Lipase/Aluminum-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 45(39), 6567–6570. [Link]
-
de Souza, R. O. M. A., et al. (2015). Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435). Journal of the Brazilian Chemical Society, 26(10), 2039-2046. [Link]
-
Garcia-Urdiales, E., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2315-2337. [Link]
-
dos Santos, J. C., et al. (2021). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research, 60(2), 920–928. [Link]
-
Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(3), 256-263. [Link]
-
Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 45-53. [Link]
-
Kamal, A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(6), 10176–10217. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar kemiai folyoirat, 109(2), 64-71. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-Ethyl 2-hydroxy-3-methylbutanoate
Welcome to the technical support center for the purification of (R)-Ethyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. As a key intermediate in the asymmetric synthesis of complex pharmaceuticals and a notable compound in the flavor and fragrance industry, achieving high chemical and enantiomeric purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and analysis of this compound.
Q1: What is this compound, and why is its purity critical?
This compound is a chiral ester valued as a precursor in asymmetric synthesis.[1] Its structure contains a stereocenter at the C2 position, meaning it exists as two non-superimposable mirror images (enantiomers): the (R)-form and the (S)-form.[3] The biological activity and sensory properties of these enantiomers can differ significantly. For instance, in many pharmaceutical applications, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] Similarly, in the fragrance industry, the (R)- and (S)-enantiomers can have distinct aromas.[2] Therefore, achieving high enantiomeric excess (ee) and chemical purity is essential for ensuring stereoselectivity in subsequent reactions and for meeting quality standards in final products.
Q2: What are the common impurities I might encounter?
Impurities typically originate from the synthetic route used. Common sources include:
-
The (S)-enantiomer: If the synthesis is not perfectly stereoselective, the product will be contaminated with its opposite enantiomer, (S)-Ethyl 2-hydroxy-3-methylbutanoate.
-
Unreacted Starting Materials: Depending on the synthesis method (e.g., lipase-catalyzed esterification), you may have residual racemic 2-hydroxy-3-methylbutanoic acid and ethanol.[1]
-
Reaction Byproducts: Side reactions can lead to various impurities. For example, oxidation of the hydroxyl group can form (R)-Ethyl 2-oxo-3-methylbutanoate.[1]
-
Solvents and Reagents: Residual solvents from the reaction or extraction steps and leftover catalysts or reagents are also common.
Q3: Which analytical techniques are best for assessing purity?
A multi-pronged approach is necessary to assess both chemical and enantiomeric purity.
-
For Chemical Purity (presence of non-enantiomeric impurities):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the product's identity.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to monitor reaction progress and fraction collection during column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate.[4] The product, being more polar, will have a lower Rf value than less polar starting materials.
-
-
For Enantiomeric Purity (determining the ratio of R to S enantiomers):
-
Chiral Gas Chromatography (Chiral GC): The most common method for separating and quantifying the enantiomers of this compound, often using a cyclodextrin-based stationary phase.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Utilizes a chiral stationary phase (CSP) to resolve the enantiomers, which is particularly useful for non-volatile derivatives or for preparative-scale separations.[3]
-
Q4: What are the primary methods for purifying this compound?
The two most effective and widely used methods are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the nature of the impurities and the scale of the purification.[4]
Q5: How do I choose between fractional distillation and flash chromatography?
The decision depends on the properties of your impurities.
-
Choose Fractional Distillation when: The impurities have significantly different boiling points from your product. This method is highly effective for removing non-volatile residues or very volatile solvents. It is also scalable for larger quantities. However, it cannot separate enantiomers.
-
Choose Flash Column Chromatography when: You need to separate compounds with similar boiling points but different polarities, such as diastereomers or certain reaction byproducts.[4] This is the go-to method for separating compounds based on their interaction with the stationary phase. It is generally less scalable than distillation.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting the appropriate purification method.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
A. Fractional Distillation (Reduced Pressure)
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Poor separation from a close-boiling impurity. | 1. Insufficient Column Efficiency: The number of theoretical plates in your column is too low. 2. Incorrect Pressure: The vacuum applied does not maximize the boiling point difference (Δbp). | 1. Increase Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). A 10-cm Vigreux column is a good starting point for similar compounds.[4] 2. Optimize Vacuum: Carefully adjust the pressure. Lowering the pressure decreases boiling points and can sometimes increase the Δbp. A good, stable vacuum is critical. 3. Slow Down: Reduce the heating rate to allow vapor-liquid equilibria to establish properly within the column. |
| Product decomposition (darkening, charring). | Excessive Temperature: The distillation pot temperature is too high, causing thermal degradation of the ester. | Lower the Pressure: A deeper vacuum will significantly lower the boiling point of the compound, allowing distillation at a safer, lower temperature.[5] |
| Bumping or unstable boiling. | 1. Lack of Nucleation Sites: The liquid is being superheated without boiling smoothly. 2. Vacuum Leaks: Fluctuations in pressure are causing inconsistent boiling. | 1. Ensure Proper Stirring: Use a magnetic stir bar in the distillation flask. 2. Add Boiling Chips: Use fresh, non-porous boiling chips suitable for vacuum distillation. 3. Check Seals: Inspect all glass joints and tubing for leaks. Ensure proper greasing of joints. |
B. Flash Column Chromatography
Caption: Troubleshooting workflow for flash column chromatography.
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Poor separation (co-elution of product and impurity). | Suboptimal Eluent System: The polarity of the mobile phase is not providing sufficient resolution between your compound and the impurity. | Systematically Optimize Eluent: Use TLC to test various solvent systems. A good starting point is a hexane/ethyl acetate mixture. For a similar compound, a 1:5 ratio of ethyl acetate to n-hexane was effective.[4] Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity. Aim for an Rf value of ~0.25-0.35 for your target compound for the best separation on a column. |
| Tailing of the product spot/peak. | 1. Sample Overload: Too much crude material was loaded onto the column. 2. Inappropriate Loading: The sample was loaded in a solvent that is too strong (polar), causing it to spread before chromatography begins. 3. Poorly Packed Column: Channels or cracks in the silica gel bed are causing an uneven solvent front. | 1. Reduce Load: Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 sample-to-silica ratio by weight. 2. Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. |
| Low recovery of the product from the column. | Irreversible Adsorption: The product is highly polar and is sticking irreversibly to the silica gel, which is acidic. | Modify the Stationary/Mobile Phase: 1. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica. 2. Add a Modifier: Adding a small amount (e.g., 0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can help prevent streaking and improve recovery. |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1-2 g of crude this compound.
-
Eluent Selection:
-
Using TLC, determine the optimal eluent system. Start by testing various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 5:1, 3:1).
-
The target Rf for the product should be approximately 0.3. For a similar compound, a 1:5 Ethyl Acetate:Hexane system was used.[4]
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of sample).
-
Prepare a slurry of silica gel (e.g., 60 g of 40-63 µm mesh) in the least polar eluent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product (~1-2 g) in a minimal volume of dichloromethane.
-
Add ~3-4 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions (e.g., 20 mL per tube) and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
SOP 2: Purity Assessment by Chiral GC-MS
This protocol outlines a general method for determining the enantiomeric excess of the purified product.
-
Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer (GC-MS) and a chiral capillary column (e.g., a cyclodextrin-based phase like β-DEX™ or γ-DEX™).
-
-
Sample Preparation:
-
Prepare a dilute solution of your purified product (~100 µg/mL) in a high-purity solvent like ethyl acetate or hexane.
-
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C. (Note: This must be optimized for your specific column and system).
-
MS Detector: Scan mode (e.g., m/z 40-200) to confirm identity, or Selected Ion Monitoring (SIM) for higher sensitivity quantification.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
The two enantiomers, (R) and (S), should elute as two separate peaks.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (assuming the R-enantiomer is the major peak).
-
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. BenchChem.
- BenchChem. (n.d.). (R)
- Gammacurta, M., Tempere, S., Marchand, S., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine.
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses Procedure. [Link]
-
Gammacurta, M., Tempère, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]
Sources
Improving enantiomeric excess in (R)-Ethyl 2-hydroxy-3-methylbutanoate synthesis
Welcome to the technical support center for the synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of achieving high enantiomeric excess in this critical chiral building block.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry at the C2 position is crucial for the desired biological activity, making the control of enantiomeric excess (ee) a primary objective in its synthesis. This guide will explore common methodologies, focusing on the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate, and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high enantiomeric excess?
The most prevalent and effective methods involve the asymmetric reduction of ethyl 2-oxo-3-methylbutanoate. This can be broadly categorized into two main approaches: biocatalytic reduction using whole-cell microorganisms or isolated enzymes, and chemo-catalytic reduction using chiral metal complexes. Biocatalysis, often employing baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Chlorella and various fungi, is a popular choice due to its high enantioselectivity and mild reaction conditions.[1] Chemo-catalysis, particularly with ruthenium-based catalysts like Ru-BINAP, offers a highly efficient alternative with excellent enantioselectivity.[2]
Q2: My enantiomeric excess is lower than expected. What are the first things I should check?
Before embarking on extensive reaction optimization, it is crucial to rule out analytical errors. Ensure your chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) method is properly validated for separating the (R) and (S) enantiomers of ethyl 2-hydroxy-3-methylbutanoate. Additionally, verify the purity of your starting material, ethyl 2-oxo-3-methylbutanoate, as impurities can sometimes interfere with the catalyst and lead to a decrease in enantioselectivity.
Q3: Can the reaction solvent significantly impact the enantiomeric excess?
Absolutely. The choice of solvent can have a profound effect on the enantioselectivity of the reaction. In biocatalytic reductions, the use of aqueous-organic solvent biphasic systems can not only improve substrate and product solubility but also influence the enzymatic activity and stereochemical outcome. For chemo-catalytic reactions, the solvent can affect the conformation and stability of the chiral catalyst-substrate complex, thereby directly influencing the enantiomeric excess. For instance, polar solvents may be required for certain ruthenium-catalyzed hydrogenations.[2][3]
Q4: How critical is the reaction temperature for achieving high enantiomeric excess?
Temperature is a critical parameter in asymmetric synthesis. Lowering the reaction temperature often leads to a higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. However, this usually comes at the cost of a slower reaction rate. It is essential to find an optimal temperature that balances high enantioselectivity with a practical reaction time.
Troubleshooting Guides
This section provides a more detailed breakdown of potential issues and actionable solutions for both biocatalytic and chemo-catalytic approaches.
Biocatalytic Reduction (e.g., using Baker's Yeast)
Problem 1: Low Enantiomeric Excess (<90%)
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Yeast Activity/Strain Variation | The enzymatic activity and stereoselectivity of baker's yeast can vary between batches and suppliers. "Starving" the yeast by pre-incubating it in a minimal medium for a period before adding the substrate can sometimes enhance the activity of the desired reductases.[4] Consider screening different strains or suppliers of baker's yeast. |
| High Substrate Concentration | High concentrations of the ketoester substrate can be toxic to the yeast cells and may lead to the activation of non-selective reductases, thereby lowering the enantiomeric excess. To mitigate this, employ a slow, continuous feeding of the substrate over the course of the reaction. |
| Inappropriate Reaction Medium | The composition of the reaction medium, including pH and co-solvents, can influence enzyme activity and enantioselectivity. Experiment with different buffer systems and consider the addition of a co-solvent like glycerol, which has been shown to improve both yield and enantiomeric excess in some yeast reductions.[5] |
| Incorrect Incubation Time | Prolonged reaction times can sometimes lead to the racemization of the product or the accumulation of byproducts from competing metabolic pathways. Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed. |
Problem 2: Low Conversion/Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Cofactor Regeneration | The reduction of the ketoester by yeast reductases is dependent on the cofactor NADPH. Ensure that a sufficient source of glucose or another carbohydrate is present in the medium to facilitate the regeneration of NADPH. |
| Poor Substrate Solubility | Ethyl 2-oxo-3-methylbutanoate has limited solubility in aqueous media. The addition of a small amount of a water-miscible co-solvent like ethanol or the use of a biphasic system with an organic solvent can improve substrate availability to the yeast cells. |
| Yeast Inactivation | As mentioned, high substrate or product concentrations can be toxic. Maintaining a low concentration of the ketoester and product through continuous feeding and in-situ product removal (e.g., with a resin) can improve cell viability and overall yield. |
Chemo-catalytic Asymmetric Hydrogenation (e.g., using Ru-BINAP)
Problem 1: Low Enantiomeric Excess (<95%)
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Purity/Integrity | The enantiomeric purity of the chiral ligand (e.g., (R)-BINAP) is paramount. Ensure you are using a high-purity ligand. The active catalyst is often prepared in situ, and incomplete formation or the presence of impurities can lead to lower enantioselectivity. |
| Suboptimal Temperature and Pressure | As with biocatalysis, lower temperatures generally favor higher enantiomeric excess. Similarly, hydrogen pressure can influence the reaction kinetics and selectivity. A systematic optimization of both temperature and pressure is recommended. |
| Incorrect Solvent Choice | The solvent plays a crucial role in stabilizing the catalyst-substrate complex. For Ru-BINAP catalyzed hydrogenations of β-ketoesters, polar solvents like methanol or ethanol are often preferred.[2] Ensure the solvent is of high purity and appropriately degassed to prevent catalyst deactivation. |
Problem 2: Low Conversion/Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | The ruthenium catalyst can be sensitive to oxygen and other impurities. Ensure all manipulations are carried out under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Insufficient Catalyst Loading | While asymmetric catalysis is known for its efficiency, a certain minimum catalyst loading is required for a practical reaction rate. If the reaction is sluggish, consider incrementally increasing the catalyst loading. |
| Inadequate Hydrogen Pressure | The hydrogenation reaction is dependent on the availability of hydrogen. Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Ethyl 2-oxo-3-methylbutanoate using Baker's Yeast
This protocol is adapted from established procedures for the asymmetric reduction of ketoesters using Saccharomyces cerevisiae.[4][6]
Materials:
-
Baker's yeast (commercially available)
-
Sucrose
-
Ethyl 2-oxo-3-methylbutanoate
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite (diatomaceous earth)
Procedure:
-
Yeast Activation: In a flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 500 mL). Add baker's yeast (e.g., 25 g) and stir the mixture at room temperature for about 30 minutes until fermentation begins (indicated by gas evolution).
-
Substrate Addition: Dissolve ethyl 2-oxo-3-methylbutanoate (e.g., 1 g) in a minimal amount of ethanol and add it to the fermenting yeast mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the starting material is consumed, add Celite to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral GC analysis.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
This method is based on the separation of enantiomers on a chiral stationary phase.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)
GC Conditions (Example):
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
Injection Mode: Split (e.g., 50:1)
Procedure:
-
Prepare a standard solution of racemic ethyl 2-hydroxy-3-methylbutanoate in a suitable solvent (e.g., ethyl acetate).
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.
-
Prepare a solution of the synthesized product in the same solvent.
-
Inject the product solution and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Data Presentation
The following table summarizes representative results for the asymmetric reduction of ethyl 2-oxo-3-methylbutanoate and analogous ketoesters under different catalytic conditions. This data is intended to serve as a guide for selecting a suitable synthetic strategy.
| Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions | Reference |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | syn-(2S, 3R) | >99 | - | Whole-cell reduction | [1] |
| Saccharomyces cerevisiae | Ethyl 3-oxobutanoate | (S) | 94 | 70 | "Starved" yeast in H₂O/EtOH | [6] |
| RuCl₂((R)-BINAP) | Methyl 3-oxobutanoate | (R) | >99 | 97 | Hydrogenation in methanol | [2] |
Visualizations
Experimental Workflow for Biocatalytic Reduction
Caption: Workflow for biocatalytic reduction.
Logic for Improving Enantiomeric Excess
Caption: Troubleshooting logic for low ee.
References
-
Abo, M., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601. Available at: [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Gammacurta, M., et al. (2018). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0); (b) S-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 63674-18-0). ResearchGate. Available at: [Link]
-
Lacerda, P. S., et al. (2008). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. ResearchGate. Available at: [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. MDPI. Available at: [Link]
-
Seebach, D., et al. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. Available at: [Link]
-
Noyori, R., et al. (1993). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES: (R)-(-)-METHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 72, 74. Available at: [Link]
-
Patel, R. N. (2011). BAKER’S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL: WATER MIXTURE. International Journal of Pharmaceutical and Biological Archives, 2(5), 1435-1439. Available at: [Link]
-
Seebach, D., et al. (1985). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Wu, X., et al. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry, 24(11), 5151-5154. Available at: [Link]
-
Van Veldhuizen, J. J., et al. (2003). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Journal of the American Chemical Society, 125(41), 12502-12508. Available at: [Link]
-
Belokon, Y. N., et al. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505-4507. Available at: [Link]
-
Sheldon, R. A., & Wang, A. M. (2025). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. ResearchGate. Available at: [Link]
-
Sugai, T., et al. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, 1983(9), 1315-1321. Available at: [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. Available at: [Link]
-
van der Hark, M. A., et al. (1999). Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. ResearchGate. Available at: [Link]
-
Salama, A., et al. (2021). Asymmetric reduction of ethyl 4-chloro-3-oxo-butanoate to ethyl S-4-chloro-3-hydroxybutanoate using recombinant E. coli cells expressing a carbonyl reductase derived from R. pyridinivorans. ResearchGate. Available at: [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-464. Available at: [Link]
-
Huang, J. P., et al. (2011). Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. ResearchGate. Available at: [Link]
-
Yi, D. H., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. Available at: [Link]
-
Mohamed, M. A., & El-Aasr, M. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. PubChem. Available at: [Link]
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- 1. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. orgsyn.org [orgsyn.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-Hydroxy-3-Methylbutanoate
Welcome to the technical support center for the synthesis of ethyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, mechanistically grounded solutions to overcome common side reactions and optimize your synthetic outcomes.
Introduction to Synthetic Strategies
Ethyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block and a component of various natural product aromas. Its synthesis can be approached through several common routes, each with its own set of potential challenges and side reactions. This guide will cover the three most prevalent synthetic pathways:
-
Fischer Esterification of 2-Hydroxy-3-methylbutanoic Acid.
-
Reduction of Ethyl 2-Oxo-3-methylbutanoate.
-
Nucleophilic Substitution of Ethyl 2-Bromo-3-methylbutanoate.
Below, we address specific issues you might encounter for each of these methods in a question-and-answer format.
Route 1: Fischer Esterification of 2-Hydroxy-3-methylbutanoic Acid
This classical approach involves the acid-catalyzed reaction of 2-hydroxy-3-methylbutanoic acid with ethanol. While seemingly straightforward, the bifunctional nature of the starting material introduces specific challenges.
Troubleshooting and FAQs
Question 1: My reaction seems to have stalled, and the yield of the desired ester is low despite prolonged heating. What is the likely cause?
Answer: The most probable cause is the reversible nature of the Fischer esterification.[1][2] The reaction between the carboxylic acid and alcohol is in equilibrium with the ester and water. As the reaction proceeds, the concentration of water increases, which can hydrolyze the ester back to the starting materials, thus limiting the yield.
Causality and Solution: To drive the equilibrium towards the product, you need to remove water as it is formed or use a large excess of one of the reactants (typically the alcohol).
-
Protocol for Water Removal:
-
Set up your reaction using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.
-
Charge the flask with 2-hydroxy-3-methylbutanoic acid, a 1.5 to 2-fold excess of ethanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), and the azeotroping solvent.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill over and be collected in the Dean-Stark trap, effectively removing it from the reaction mixture and driving the reaction to completion.[3]
-
-
Using Excess Reactant: If a Dean-Stark apparatus is not feasible, using a large excess of ethanol (e.g., 5-10 equivalents or using it as the solvent) can also shift the equilibrium to favor the ester product.[1]
Question 2: I'm observing a significant amount of a high-boiling point, viscous byproduct that is difficult to separate from my desired ester. What could this be?
Answer: This is likely a result of self-esterification of the 2-hydroxy-3-methylbutanoic acid. Because the starting material contains both a hydroxyl and a carboxylic acid group, it can react with itself to form dimers and linear polyesters (lactides), especially at elevated temperatures.[4][5]
Causality and Solution: This side reaction is promoted by high temperatures and prolonged reaction times.
-
Mitigation Strategies:
-
Temperature Control: Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. Avoid excessive heating.
-
Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to prevent the formation of oligomers.
-
Catalyst Choice: Use a milder acid catalyst if possible, although this may require longer reaction times.
-
Below is a diagram illustrating the desired reaction and the self-esterification side reaction.
// Nodes for the main reaction Start_Acid [label="2-Hydroxy-3-methylbutanoic Acid"]; Ethanol [label="Ethanol"]; Catalyst [label="H+", shape=plaintext]; Product [label="Ethyl 2-hydroxy-3-methylbutanoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water"];
// Nodes for the side reaction Dimer [label="Dimer/Polyester", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main reaction Start_Acid -> Product [label=" + Ethanol, H+"]; Ethanol -> Product; Product -> Water [label="+", style=invis];
// Edges for the side reaction Start_Acid -> Dimer [label="Self-esterification\n(High Temp)"]; }
Caption: Desired esterification vs. self-esterification side reaction.Route 2: Reduction of Ethyl 2-Oxo-3-methylbutanoate
This method involves the reduction of the ketone functionality of the corresponding α-keto ester. This is often performed using chemical reducing agents like sodium borohydride or through biocatalysis with yeast for stereoselectivity.
Troubleshooting and FAQs
Question 1: After my reduction with baker's yeast, I have a significant amount of 2-hydroxy-3-methylbutanoic acid in my product mixture. What happened?
Answer: A common side reaction in yeast-mediated reductions is the enzymatic hydrolysis of the ester group.[6] The enzymes present in baker's yeast that are responsible for the reduction can sometimes also catalyze the hydrolysis of the ester, especially with longer-chain alcohols in the ester group.
Causality and Solution: This side reaction is inherent to the biological system.
-
Mitigation Strategies:
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting keto-ester is consumed to minimize the time the product ester is exposed to the hydrolytic enzymes.
-
pH Control: Maintaining a stable pH during the fermentation can sometimes reduce the activity of hydrolytic enzymes.
-
Alternative Yeast Strains: Different strains of yeast may have varying levels of esterase activity. Experimenting with different commercially available strains could lead to a cleaner reaction.[7]
-
Question 2: My reduction with sodium borohydride (NaBH₄) is incomplete, and I have a mixture of starting material and product. Can I simply add more NaBH₄?
Answer: While adding more sodium borohydride might seem like a straightforward solution, it's important to first understand why the reaction was incomplete. Simply adding more reagent without addressing the root cause can lead to a more complicated workup.
Causality and Solution: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric amount of NaBH₄. Typically, 1 to 1.5 equivalents are used for ketone reductions.
-
Reaction Temperature: Reductions with NaBH₄ are often carried out at low temperatures (e.g., 0 °C) to control reactivity and selectivity. If the reaction is sluggish, allowing it to slowly warm to room temperature can help drive it to completion.
-
Solvent Choice: The reaction is typically run in an alcoholic solvent like ethanol or methanol. The choice of solvent can affect the reaction rate.
-
Decomposition of NaBH₄: Sodium borohydride can react with the protic solvent, especially at lower pH, which can consume the reagent.[8]
-
Troubleshooting Protocol:
-
Monitor Progress: Before adding more reagent, confirm the presence of starting material using TLC or GC analysis.
-
Incremental Addition: If more NaBH₄ is needed, add it portion-wise at a low temperature and continue to monitor the reaction.
-
Temperature Adjustment: If the reaction is clean but slow, consider allowing it to stir at room temperature for a longer period.
-
The general reduction pathway is shown below.
Caption: Reduction of the keto-ester and potential side reactions.
Route 3: Nucleophilic Substitution of Ethyl 2-Bromo-3-methylbutanoate
This pathway involves the substitution of the bromine atom with a hydroxyl group, typically using a hydroxide source in a suitable solvent. The main challenge here is the competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) reactions.
Troubleshooting and FAQs
Question 1: My reaction is producing a significant amount of an impurity with a similar boiling point to my product, which I suspect is an alkene. How can I avoid this?
Answer: You are likely observing the formation of ethyl 3-methyl-2-butenoate, the product of an elimination reaction. The formation of this unsaturated ester is a common side reaction that competes with the desired nucleophilic substitution.[9]
Causality and Solution: The ratio of substitution to elimination is highly dependent on the reaction conditions, particularly the nature of the base/nucleophile and the temperature.
-
To Favor Substitution (Sₙ2):
-
Base/Nucleophile: Use a weak base that is a good nucleophile. Water or a bicarbonate solution are good choices. Strong, bulky bases (like potassium tert-butoxide) will strongly favor elimination. Even strong, non-bulky bases like sodium hydroxide can promote elimination.
-
Temperature: Keep the reaction temperature as low as possible. Higher temperatures favor elimination over substitution.
-
Solvent: A polar aprotic solvent can favor the Sₙ2 pathway.
-
-
To Minimize Elimination (E2):
-
Avoid strong, sterically hindered bases.
-
Use lower reaction temperatures.
-
Question 2: I'm losing a significant portion of my product during workup, and I suspect ester hydrolysis. How can I prevent this?
Answer: Using a strong base like sodium hydroxide as your nucleophile can also lead to the saponification (hydrolysis) of the ester group, especially if the reaction is heated or run for an extended period. This will form the sodium salt of 2-hydroxy-3-methylbutanoic acid, which would be lost to the aqueous layer during an extractive workup.
Causality and Solution: The ester functionality is susceptible to hydrolysis under basic conditions.
-
Mitigation Strategies:
-
Milder Nucleophile: Use a milder source of the hydroxyl group, such as aqueous sodium bicarbonate or even just water, which may require longer reaction times but will minimize ester hydrolysis.
-
Temperature Control: Perform the reaction at room temperature or below if possible.
-
Careful Workup: If using a stronger base is necessary, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or ammonium chloride solution) at a low temperature before extraction.
-
The competing substitution and elimination pathways are visualized below.
Caption: Competing substitution and elimination pathways.
General Purification and Analysis Data
| Technique | Observation and Interpretation |
| Thin-Layer Chromatography (TLC) | The product, ethyl 2-hydroxy-3-methylbutanoate, is more polar than its keto or bromo precursors and the elimination byproduct. It will therefore have a lower Rf value. A common eluent system is a mixture of hexane and ethyl acetate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC can be used to determine the purity of the product and quantify the amount of any side products. MS will confirm the identity of the desired product (m/z = 146.18 g/mol ) and any impurities.[10] |
| Distillation | Purification by distillation under reduced pressure is often effective. The boiling points of the desired product and potential side products (e.g., the unsaturated ester) may be close, requiring careful fractional distillation. |
References
-
Tan, D., et al. (2009). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Available at: [Link]
- Huston, R. C., Goerner, G. L., & György, H. H. (1948). Isomeric Unsaturated Esters. II. The Dehydration of Ethyl 3-Hydroxy-2-ethyl-3-methylbutanoate. Journal of the American Chemical Society.
- Google Patents. (1992). Process for the synthesis of alpha-hydroxy-esters. EP0463676A1.
-
CH223 - Exp. 10 - Yeast Reduction of Ethyl Acetoacetate Pre-Lab Lecture Video. (2014). YouTube. Available at: [Link]...
- Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry.
-
Nakamura, K., et al. (1995). Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry. Available at: [Link]
- Pearson. (2024).
- Nakamura, K., et al. (1995). Stereochemical control on yeast reduction of . alpha. -keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry.
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
NPTEL. Module 2 : Reduction Reactions. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
- The Organic Chemistry Tutor. (2024).
- Vedantu. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE.
- Doubtnut. (2020). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly.
- Google Patents. Process for preparing alpha-hydroxy carboxylic acids and esters thereof. CA2554374C.
- YouTube. (2022). Hydrolysis of 2-bromo-3-methylbutane gives the major product.
- Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@).
- BenchChem.
-
PubChem. Ethyl 2-hydroxy-3-methylbutanoate. National Institutes of Health. Available at: [Link]
- Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides.
- Chemistry LibreTexts. (2021). 8.1: E2 Reaction.
- Master Organic Chemistry. (2012).
- PrepChem.com.
- Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.
- The Good Scents Company.
- Master Organic Chemistry.
- NIST.
- Sugai, T., Fujita, M., & Mori, K. (1987). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Agricultural and Biological Chemistry.
- Chegg.com. (2020). Solved 2.
Sources
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- 5. cir-safety.org [cir-safety.org]
- 6. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability and storage conditions for (R)-Ethyl 2-hydroxy-3-methylbutanoate
Welcome to our dedicated technical support guide for (R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS No: 129025-85-0). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper handling of this chiral building block. Here, we address common questions and troubleshooting scenarios encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
There are differing recommendations from various suppliers, with some suggesting room temperature storage while others advise refrigeration. To ensure maximum stability and shelf-life, we recommend a conservative approach based on the compound's chemical nature.
Recommended Storage: We advise storing this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Rationale: As a hydroxy ester, the compound is susceptible to two primary degradation pathways: hydrolysis of the ester and oxidation of the secondary alcohol. Refrigeration slows down these chemical reactions, thus preserving the compound's purity over time. An inert atmosphere is crucial to prevent oxidation.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes rates of hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the secondary alcohol. |
| Container | Tightly sealed, opaque vial | Prevents moisture ingress and light exposure. |
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, inert atmosphere), the compound is expected to be stable for at least one year. However, we strongly advise re-analyzing the material after long-term storage or before use in a critical experiment to confirm its purity.
Q3: What are the primary degradation pathways for this compound?
This compound has two main points of chemical vulnerability: the ester linkage and the secondary alcohol group.
-
Hydrolysis: The ester can be hydrolyzed, particularly in the presence of moisture and acid or base catalysts, to yield (R)-2-hydroxy-3-methylbutanoic acid and ethanol.[2][3]
-
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, (R)-ethyl 2-oxo-3-methylbutanoate.[4][5][6][7] This is more likely to occur if the compound is exposed to air (oxygen) and/or certain metal contaminants that can catalyze oxidation.
Caption: Potential degradation routes for this compound.
Troubleshooting Guide
Scenario 1: I suspect my sample of this compound has degraded. What should I do?
If you have concerns about the integrity of your compound, follow this systematic approach to assess its quality.
Caption: A stepwise guide for investigating suspected compound degradation.
Experimental Protocols
-
Initial State: High-purity this compound should be a clear, colorless to pale yellow liquid.[8][9] It has a characteristic fruity, pineapple-like odor.[8][9]
-
Signs of Hydrolysis: The presence of (R)-2-hydroxy-3-methylbutanoic acid may lead to a more acidic or sour smell. The sample may also appear cloudy if the acid is not fully soluble.
-
Signs of Oxidation: The formation of the ketone, (R)-ethyl 2-oxo-3-methylbutanoate, could potentially alter the odor profile, possibly introducing a more caramel-like or buttery note.[10] A slight yellowing of the sample might also be observed over time with significant oxidation.
-
Procedure:
-
Carefully observe the sample in a well-lit area. Note any changes from its original appearance.
-
Cautiously waft the vapors towards your nose to assess the odor. Do not inhale directly from the container.
-
If any significant changes are noted, proceed to analytical confirmation.
-
Gas chromatography is an effective method to determine the purity of this compound and to detect potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform a serial dilution to a final concentration suitable for your GC system's detector (e.g., 10-100 µg/mL).
-
-
GC Conditions (Example):
-
Column: A chiral stationary phase column (e.g., a γ-cyclodextrin phase) is recommended to separate the (R) and (S) enantiomers if chiral purity is a concern. For general purity, a standard non-polar or mid-polar column (e.g., DB-5 or equivalent) is sufficient.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 270°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The main peak should correspond to this compound.
-
Look for the appearance of new peaks. A peak eluting earlier might indicate a more volatile impurity, while later-eluting peaks could be less volatile degradation products like the hydrolyzed acid (if derivatized) or oxidation products.
-
Calculate the area percentage of the main peak to estimate the purity. A significant decrease from the initial purity or the presence of new peaks above 1% suggests degradation.
-
References
-
Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
Save My Exams. (2024, October 27). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
FlavScents. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link]
-
Scent.vn. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate (CAS 2441-06-7). Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 15.9: Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemeo.com [chemeo.com]
- 7. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]
- 9. ethyl 2-hydroxy-3-methyl butyrate [flavscents.com]
- 10. scent.vn [scent.vn]
Technical Support Center: Overcoming Low Yields in (R)-Ethyl 2-hydroxy-3-methylbutanoate Synthesis
Welcome to the technical support center for the synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the asymmetric reduction of ethyl 2-oxo-3-methylbutanoate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes and achieve high yields and enantioselectivity.
Introduction
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is often critical to the biological activity of the final product. The most common route to this compound is the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-3-methylbutanoate. This can be achieved through two primary methods: chemo-catalytic asymmetric hydrogenation and biocatalytic enzymatic reduction. While both methods are effective, they each present unique challenges that can lead to low yields and suboptimal enantiomeric excess (ee). This guide will address these challenges in a practical, question-and-answer format, drawing on established scientific principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Resolving Low Yields and Poor Enantioselectivity
This section is designed to help you identify the root cause of common problems in your reaction and provide actionable solutions.
Chemo-catalysis: Asymmetric Hydrogenation (e.g., using Ru-BINAP catalysts)
Question 1: My yield is consistently low, even though my starting material is consumed. What are the likely causes?
Answer:
Low yields in asymmetric hydrogenation reactions, despite complete consumption of the starting material, often point to the formation of side products or issues with product isolation. Here are the primary suspects and how to investigate them:
-
Side Reactions:
-
Hydrogenolysis: Under harsh conditions (high temperature or pressure), the desired hydroxy ester can be further reduced to the corresponding diol or even undergo C-O bond cleavage.
-
Decarboxylation: Although less common for esters, elevated temperatures can sometimes lead to the loss of the carboxyl group.
-
Solvent-Related Side Products: Some solvents, particularly alcohols, can participate in side reactions like transesterification if impurities are present.
-
-
Product Degradation during Work-up:
-
Acid or Base Sensitivity: The product may be sensitive to acidic or basic conditions during the work-up. Ensure that any quenching steps are performed carefully and at low temperatures.
-
Air Oxidation: While generally stable, prolonged exposure to air at elevated temperatures during solvent removal can sometimes lead to degradation.
-
-
Difficulties in Purification:
-
Close Boiling Points: If side products have boiling points close to your product, purification by distillation can be challenging and lead to product loss.[1]
-
Adsorption on Silica Gel: The hydroxyl group in the product can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and incomplete recovery.
-
Troubleshooting Workflow for Low Yields in Asymmetric Hydrogenation:
Caption: Troubleshooting workflow for low yields.
Question 2: My enantioselectivity (ee) is poor. How can I improve it?
Answer:
Low enantioselectivity is a common issue and can be influenced by a variety of factors. Here's a systematic approach to diagnosing and addressing the problem:
-
Catalyst Integrity:
-
Purity of the Catalyst and Ligand: Ensure that the catalyst and chiral ligand are of high purity. Impurities can interfere with the formation of the active catalytic species.
-
Catalyst Preparation: If preparing the catalyst in situ, ensure that all reagents are pure and the procedure is followed precisely. The ratio of metal to ligand is critical.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Hydrogen Pressure: The effect of pressure can be substrate-dependent. While higher pressure often increases the reaction rate, it can sometimes negatively impact enantioselectivity. It is a parameter worth screening.[2]
-
Solvent: The solvent plays a crucial role in the catalytic cycle. A change in solvent can significantly alter the enantioselectivity. Protic solvents like methanol or ethanol are common, but aprotic solvents like THF or dichloromethane may be better for your specific substrate.[3]
-
-
Substrate Quality:
-
Purity: Impurities in the ethyl 2-oxo-3-methylbutanoate can act as catalyst poisons or inhibitors. Ensure the starting material is of high purity.
-
Experimental Protocol: Screening Reaction Parameters for Improved Enantioselectivity
-
Baseline Reaction: Run the reaction under your standard conditions and carefully measure the yield and ee.
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C), keeping all other parameters constant.
-
Pressure Screening: Using a multi-well pressure reactor, screen different hydrogen pressures (e.g., 5 bar, 20 bar, 50 bar).
-
Solvent Screening: Run the reaction in a variety of solvents (e.g., methanol, ethanol, THF, dichloromethane).
-
Analysis: Analyze the yield and ee of each reaction by chiral GC or HPLC to identify the optimal conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 0°C | 50°C |
| Yield (%) | 85 | 82 | 88 |
| ee (%) | 92 | 98 | 85 |
| Pressure | 10 bar | 5 bar | 20 bar |
| Yield (%) | 85 | 75 | 90 |
| ee (%) | 92 | 94 | 91 |
Table 1: Example of Reaction Parameter Screening Data.
Biocatalysis: Enzymatic Reduction (e.g., using Ketoreductases or Whole Cells)
Question 3: My enzymatic reaction is very slow or stalls completely. What should I do?
Answer:
A sluggish or stalled enzymatic reaction is often due to enzyme inhibition, cofactor limitations, or suboptimal reaction conditions.
-
Enzyme Inhibition:
-
Substrate Inhibition: High concentrations of the ketoester substrate can inhibit or even denature the enzyme.[4]
-
Product Inhibition: The product, this compound, can also inhibit the enzyme as its concentration increases.
-
-
Cofactor Regeneration:
-
Insufficient Cofactor: Most ketoreductases rely on a cofactor, typically NADPH. If the cofactor is not efficiently regenerated, the reaction will stop once the initial amount is consumed.
-
Inefficient Regeneration System: If using a coupled enzyme system for cofactor regeneration (e.g., glucose dehydrogenase), ensure that the regeneration enzyme is active and its substrate (e.g., glucose) is not limiting.
-
-
Suboptimal Reaction Conditions:
-
pH: Enzymes have an optimal pH range for activity. A deviation from this can significantly reduce the reaction rate.
-
Temperature: While higher temperatures can increase the initial rate, they can also lead to enzyme denaturation over time.
-
Troubleshooting Workflow for Slow or Stalled Enzymatic Reactions:
Caption: Troubleshooting workflow for enzymatic reactions.
Experimental Protocol: Diagnosing Substrate Inhibition
-
Set up several small-scale reactions with varying initial concentrations of ethyl 2-oxo-3-methylbutanoate (e.g., 10 mM, 50 mM, 100 mM, 200 mM).
-
Monitor the initial reaction rate for each concentration.
-
If the rate decreases at higher substrate concentrations, substrate inhibition is likely occurring.
-
To overcome this, implement a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.
| Substrate Concentration (mM) | Initial Rate (mM/hr) |
| 10 | 5.2 |
| 50 | 25.1 |
| 100 | 30.5 |
| 200 | 15.3 |
Table 2: Example Data for Diagnosing Substrate Inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric excess (ee) of my product?
A1: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.
-
Chiral GC: This is often the method of choice for volatile compounds like ethyl 2-hydroxy-3-methylbutanoate. A column with a cyclodextrin-based chiral stationary phase is typically used.[5]
-
Chiral HPLC: This method is also very effective. Polysaccharide-based chiral stationary phases are commonly used.[6] It may be necessary to derivatize the corresponding carboxylic acid to improve separation.
Q2: I suspect my catalyst is being poisoned. How can I confirm this and what are the common poisons?
A2: Catalyst poisoning is a serious issue that can completely halt your reaction.
-
Diagnosis:
-
A simple test is to add a fresh batch of substrate to a stalled reaction. If the reaction does not restart, the catalyst is likely deactivated.
-
If you have access to surface analysis techniques like XPS, you can directly observe the presence of poisons on the catalyst surface.[7]
-
-
Common Poisons for Ruthenium Catalysts:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing impurities are potent poisons for many transition metal catalysts.
-
Phosphorus Compounds: Phosphines and phosphites can also deactivate the catalyst.
-
Halogens: High concentrations of halide ions can inhibit or poison the catalyst.
-
Strongly Coordinating Solvents or Additives: Amines and other strongly coordinating molecules can compete with the substrate for binding to the metal center.
-
Q3: How important is the quality of my starting material, ethyl 2-oxo-3-methylbutanoate?
A3: The purity of your starting material is critical for both chemo- and biocatalytic methods. Impurities can act as catalyst poisons in asymmetric hydrogenation or as inhibitors in enzymatic reactions. It is highly recommended to purify the starting material by distillation before use.
Q4: What are some common pitfalls during the work-up and purification of this compound?
A4:
-
Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. Using brine washes can help to break emulsions.
-
Product Volatility: The product is relatively volatile, so care must be taken during solvent removal under reduced pressure to avoid product loss. Use a rotary evaporator at a moderate temperature and pressure.
-
Racemization: While generally stable, exposure to strong acids or bases at high temperatures can potentially cause racemization. It is best to maintain neutral conditions and moderate temperatures during work-up and purification.
References
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 59-68. Available from: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Available from: [Link]
-
Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. ResearchGate. Available from: [Link]
-
Asymmetric hydrogenation. (2015). Available from: [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Available from: [Link]
-
Enzyme-catalyzed enantioselective reductions of ketones and keto esters... ResearchGate. Available from: [Link]
-
Uncovering the Mechanism of the Hydrogen Poisoning on Ru Nanoparticles via Density Functional Theory Calculations. MDPI. Available from: [Link]
-
Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO. Available from: [Link]
-
Application Notes: Chiral. LCGC International. Available from: [Link]
-
How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka. Available from: [Link]
-
Kinetic resolution of β-keto esters (A,B). ResearchGate. Available from: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available from: [Link]
-
Enzymatic reduction of α‐fluoro‐β‐keto esters.. ResearchGate. Available from: [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. Available from: [Link]
-
Ethyl 2-hydroxy-3-methylbutanoate. PubChem. Available from: [Link]
-
ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. The Good Scents Company. Available from: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available from: [Link]
-
Module 6 Hydrogenation Reactions. NPTEL Archive. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. Available from: [Link]
-
Rapid screening for asymmetric catalysts: the efficient connection of two different catalytic asymmetric reactions. Chemical Communications. Available from: [Link]
-
Enantioselective and Diastereoselective Ir-Catalyzed Hydrogenation of α-Substituted β-Ketoesters via Dynamic Kinetic Resolution. Organic Letters. Available from: [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses Procedure. Available from: [Link]
-
Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. ResearchGate. Available from: [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Available from: [Link]
-
Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. ResearchGate. Available from: [Link]
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology. Available from: [Link]
-
Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available from: [Link]
-
Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. PubMed. Available from: [Link]
-
B.Sc. (H) Chemistry. Delhi University. Available from: [Link]
Sources
- 1. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Chiral HPLC Separation of Hydroxybutanoate Enantiomers
Welcome to the technical support center for the chiral separation of hydroxybutanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions to common challenges encountered during HPLC analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively improve your future separations.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the chiral separation of hydroxybutanoate enantiomers.
Q1: Why am I seeing no separation (co-elution) of my hydroxybutanoate enantiomers?
A: Co-elution occurs when the chiral stationary phase (CSP) fails to create a sufficient energetic difference between the transient diastereomeric complexes formed with each enantiomer. For small, polar molecules like hydroxybutanoates, this is often due to an incorrect choice of stationary phase or a suboptimal mobile phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are typically the most effective for this class of compounds due to their ability to form the necessary hydrogen bonds, dipole-dipole, and steric interactions required for recognition.[1][2] If you are using an appropriate column, the mobile phase composition is the next critical factor to investigate.
Q2: My peaks are broad and tailing. What is the cause and how can I fix it?
A: Peak tailing in chiral chromatography is often caused by secondary interactions between the acidic carboxyl group of the hydroxybutanoate and active sites on the silica support of the column.[3] It can also be a symptom of column overload.[4]
-
Solution for Secondary Interactions: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5][6] The acid suppresses the ionization of the analyte's carboxyl group and masks active silanol sites on the stationary phase, leading to more symmetrical peaks.
-
Solution for Column Overload: To check for overload, prepare and inject a 1:10 and 1:100 dilution of your sample.[7] If the peak shape improves significantly, you should reduce the sample concentration for all future analyses.
Q3: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing and typically points to column overload or poor sample solubility in the mobile phase.[4] If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread prematurely on the column.[8] Ensure your sample is dissolved in the mobile phase or a weaker solvent. If the problem persists after sample dilution, it could indicate a physical issue with the column, such as a collapsed bed or a void at the inlet.[4][9]
Q4: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A: Improving resolution requires manipulating the key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k').
-
Increase Selectivity (α): This is the most impactful parameter. Modify the mobile phase by changing the type or percentage of the alcohol co-solvent (e.g., switching from isopropanol to ethanol).[10] Lowering the column temperature (e.g., to 10-15°C) often enhances the stability of the transient diastereomeric complexes, leading to better selectivity.[3][7]
-
Optimize Retention (k'): Adjust the ratio of the strong solvent (alcohol) to the weak solvent (hexane) in normal phase. Increasing the hexane content will increase retention and may provide more time for the separation to occur.
-
Increase Efficiency (N): Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the number of theoretical plates and improve resolution, though it will lengthen the run time. Using columns with smaller particles (e.g., 3 µm instead of 5 µm) also significantly boosts efficiency.[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to resolving complex separation issues.
Issue 1: Inconsistent Retention Times
Root Cause Analysis: Fluctuating retention times suggest an unstable chromatographic system. The primary causes are an unequilibrated column, changes in mobile phase composition, or temperature fluctuations. For polysaccharide-based columns, "memory effects" from previous additives can also be a factor.[12]
Troubleshooting Protocol:
-
Ensure Column Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[6] If you are running a gradient, ensure the column is properly re-equilibrated between runs.
-
Verify Mobile Phase Preparation: Prepare fresh mobile phase daily. If using additives like TFA or DEA, ensure they are added precisely, as even minor variations can alter selectivity and retention.[10] Premix the mobile phase components thoroughly to avoid gradient effects from poorly mixed solvents.
-
Control Temperature: Use a thermostatted column compartment. Chiral separations can be highly sensitive to temperature changes; a stable temperature is crucial for reproducibility.[7]
-
Column Dedication: If you frequently switch between methods using acidic and basic additives, dedicate a specific column for each type of method to avoid memory effects that can alter the stationary phase's surface chemistry.[6][12]
Issue 2: Elution Order Reversal
Root Cause Analysis: The reversal of enantiomer elution order is a complex phenomenon that can occur when the primary mechanism of chiral recognition changes. This is most often triggered by a significant change in the mobile phase polarity or the type of alcohol modifier used.[13] For example, interactions may shift from predominantly hydrogen bonding to π-π interactions, altering which enantiomer interacts more strongly with the CSP.
Investigative Steps:
-
Document the Conditions: Note the exact mobile phase composition, temperature, and column type where the reversal occurred.
-
Confirm with Standards: Inject pure standards of each enantiomer to definitively confirm their new elution order under the modified conditions.
-
Leverage for Optimization: While sometimes unexpected, an elution order reversal can be a powerful tool. It signifies a fundamental change in the chiral recognition mechanism, which can be exploited to achieve separation where none existed previously. Experiment with small, incremental changes to the mobile phase composition that caused the reversal to fine-tune the resolution.
Part 3: Understanding the Mechanism & Core Concepts
A deeper understanding of the separation principles is key to effective troubleshooting.
The Chiral Recognition Mechanism on Polysaccharide CSPs
Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on silica, are the most successful for a wide range of chiral compounds.[2] Their success lies in the complex, three-dimensional structure they form.
-
Structure: The polysaccharide polymers form helical grooves.[14] The carbamate derivatives on the glucose units provide sites for specific interactions.
-
Interactions: Separation is achieved through a combination of forces that create a transient diastereomeric complex between the analyte and the CSP.[15] The enantiomer that forms the more stable complex is retained longer. Key interactions include:
-
Hydrogen Bonding: Between the analyte's hydroxyl or carboxyl groups and the CSP's carbamate groups.
-
π-π Interactions: Between aromatic rings on the analyte and the phenyl groups of the CSP.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. This steric fit is a critical component of recognition.[1]
-
The following diagram illustrates the logical flow of troubleshooting poor or no resolution.
Caption: Troubleshooting workflow for poor chiral resolution.
Part 4: Key Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a structured approach to optimizing the mobile phase for the separation of hydroxybutanoate enantiomers on a polysaccharide-based CSP (e.g., Lux® Cellulose-1 or CHIRALPAK® AD-H).
Objective: To achieve a resolution (Rs) of > 1.5 with good peak shape.
Methodology:
-
Initial Screening:
-
Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% TFA.
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Alcohol Content Adjustment:
-
Based on the results from step 1, select the alcohol that provided better selectivity.
-
Prepare a series of mobile phases by varying the alcohol content from 5% to 20% in 5% increments (e.g., 95:5, 90:10, 85:15, 80:20 Hexane/Alcohol), keeping the 0.1% TFA constant.
-
Analyze the sample with each mobile phase to find the optimal balance between retention time and resolution.
-
-
Temperature Optimization:
-
Using the best mobile phase from step 2, analyze the sample at different temperatures: 25°C, 15°C, and 35°C.
-
Evaluate the chromatograms to determine if lower or higher temperatures improve resolution. Lower temperatures often yield the best results.[7]
-
Data Presentation: Starting Conditions
The following table summarizes recommended starting conditions for screening hydroxybutanoate enantiomers on common polysaccharide CSPs.
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase Composition | Additive (if needed) | Key Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1, Chiralcel OD) | Normal Phase | n-Hexane / Isopropanol (90:10) | 0.1% TFA | A versatile first choice for many chiral acids.[16] |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1, Chiralpak AD) | Normal Phase | n-Hexane / Ethanol (85:15) | 0.1% TFA | Often provides complementary selectivity to cellulose phases.[1][14] |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) | Polar Organic | Acetonitrile / Methanol (95:5) | 0.1% TFA | Useful when solubility in hexane is poor.[16][17] |
| Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IC) | Reversed-Phase | Acetonitrile / Water with Buffer | 10-20 mM Ammonium Bicarbonate | Robust phases compatible with a wider range of solvents, suitable for LC-MS.[5][18] |
This workflow diagram illustrates the core process of method development.
Caption: General workflow for chiral method development.
References
Sources
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chiraltech.com [chiraltech.com]
- 6. phenomenex.com [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 15. mdpi.com [mdpi.com]
- 16. hplcmart.com [hplcmart.com]
- 17. researchgate.net [researchgate.net]
- 18. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm - 83594 Daicel CHIRALPAK IC-3 Analytical Column [83594] - £1,876.43 : UVISON.com [uvison.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. phenomenex.com [phenomenex.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. phenomenex.com [phenomenex.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 30. phx.phenomenex.com [phx.phenomenex.com]
- 31. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 34. chiraltech.com [chiraltech.com]
- 35. chiraltech.com [chiraltech.com]
- 36. thelabstore.co.uk [thelabstore.co.uk]
Optimization of reaction conditions for (R)-Ethyl 2-hydroxy-3-methylbutanoate
<_ Technical Support Center: Optimization of Reaction Conditions for (R)-Ethyl 2-hydroxy-3-methylbutanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral α-hydroxy ester, a valuable building block in organic synthesis, often involves the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-3-methylbutanoate. Achieving high yield and, critically, high enantioselectivity, requires careful optimization of reaction conditions. This document provides actionable insights grounded in established chemical principles to help you navigate the common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and systematic solutions.
Issue 1: Low Enantiomeric Excess (ee)
A low enantiomeric excess is one of the most common and critical issues in this asymmetric synthesis. The goal is to selectively produce the (R)-enantiomer over the (S)-enantiomer.
Potential Causes & Solutions:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of this reaction's success. Impurities or degradation can severely compromise enantioselectivity.
-
Solution: Ensure the catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine, is of high purity.[1][2] If you are preparing the catalyst in situ from a chiral amino alcohol and a borane source, ensure the amino alcohol is enantiomerically pure and the borane solution is fresh.[3][4] Aged or improperly stored catalysts can lose their efficacy.[3]
-
-
Presence of Water: Traces of water in the reaction mixture can react with the borane reducing agent and interfere with the catalyst-substrate complex, leading to a non-selective reduction pathway.[1]
-
Solution: All glassware should be rigorously dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent atmospheric moisture from entering the system. The use of molecular sieves can also help to remove residual water.[5]
-
-
Incorrect Reaction Temperature: The energy difference between the transition states leading to the (R) and (S) enantiomers can be small. Higher temperatures can provide enough energy to overcome this barrier, leading to a decrease in enantioselectivity.
-
Sub-optimal Solvent Choice: The solvent can influence the conformation and stability of the chiral catalyst-substrate complex.[5]
Issue 2: Low Chemical Yield
Even with high enantioselectivity, a low yield of the desired product can hinder the practicality of the synthesis.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Reactions: The starting material, ethyl 2-oxo-3-methylbutanoate, is an α-keto ester which can be susceptible to side reactions.[9] One possible side reaction is the hydroboration of the carbonyl group without the influence of the chiral catalyst, leading to a racemic product.[10]
-
Solution: Ensure the slow addition of the reducing agent to the mixture of the substrate and catalyst. This maintains a low concentration of the reducing agent and favors the catalyzed pathway.
-
-
Product Degradation during Workup: The product, an α-hydroxy ester, can be sensitive to harsh workup conditions.
-
Solution: Employ a mild acidic workup to quench the reaction.[1] Avoid strong acids or bases that could promote side reactions or racemization.
-
-
Difficulties in Purification: The product and starting material may have similar physical properties, leading to losses during purification.
Issue 3: Inconsistent Results
Reproducibility is key in scientific research. If you are observing significant variations between batches, consider the following factors.
Potential Causes & Solutions:
-
Variability in Reagent Quality: The quality of reagents, especially the borane source and the chiral catalyst, can vary between suppliers or even batches.
-
Solution: If possible, titrate the borane solution to determine its exact concentration. When starting a new bottle of catalyst or precursor, it is good practice to run a small-scale test reaction to validate its performance.
-
-
Atmospheric Conditions: As mentioned, moisture can negatively impact the reaction. Variations in ambient humidity can lead to inconsistent results if the reaction is not performed under strictly anhydrous conditions.
-
Solution: Consistently use an inert atmosphere and properly dried equipment and reagents for every reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the synthesis of this compound.
Q1: What is the most common method for the asymmetric synthesis of this compound?
A1: The most prevalent and effective method is the asymmetric reduction of the corresponding prochiral ketone, ethyl 2-oxo-3-methylbutanoate. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane reducing agent, is a powerful and widely used technique for this transformation, often achieving high yields and excellent enantioselectivity (>95% ee).[2][6][10]
Q2: How does the CBS catalyst achieve such high enantioselectivity?
A2: The enantioselectivity of the CBS reduction is driven by a well-defined transition state.[1] The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[1] This coordination creates a rigid, six-membered transition state where the hydride is delivered to one specific face of the ketone, dictated by the stereochemistry of the chiral catalyst.[1][11]
Q3: Are there any alternative methods to the CBS reduction?
A3: Yes, biocatalytic reductions using whole-cell microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (ketoreductases) can also be employed for the asymmetric reduction of α-keto esters.[12][13][14][15] These methods can offer high enantioselectivity and are often performed under milder, more environmentally friendly conditions.[12] However, the substrate scope and stereochemical outcome can be highly dependent on the specific microorganism or enzyme used.
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A4: The most common and reliable methods for determining the ee of chiral molecules like this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[16][17][18] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be used.[17][19]
Q5: What are some key considerations for scaling up this reaction?
A5: When scaling up, heat transfer becomes a more significant factor. The reaction is often exothermic, so efficient stirring and external cooling may be necessary to maintain the optimal temperature and, consequently, the enantioselectivity. The rate of addition of the borane solution should also be carefully controlled to manage the reaction rate and heat generation. A pilot run at an intermediate scale is always recommended before proceeding to a large-scale synthesis.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantiomeric Excess (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | (S)-CBS | (R)-CBS | Racemic Catalyst | (R)-Product |
| Temperature | 25 °C | 0 °C | -20 °C | ee generally increases with decreasing temperature. |
| Solvent | THF | Toluene | Dichloromethane | Optimal solvent can vary; THF is a common starting point. |
| Water Content | Anhydrous | 1 mol% H₂O | 5 mol% H₂O | ee decreases significantly with increasing water content. |
Experimental Protocols
Protocol 1: General Procedure for the CBS Reduction of Ethyl 2-oxo-3-methylbutanoate
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
Ethyl 2-oxo-3-methylbutanoate
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (~1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add the (S)-CBS catalyst solution (e.g., 0.1 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Substrate Addition: Add a solution of ethyl 2-oxo-3-methylbutanoate (1.0 equivalent) in anhydrous THF to the catalyst solution.
-
Reducing Agent Addition: Slowly add the borane solution (e.g., 1.0-1.2 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains constant.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Catalytic Cycle of CBS Reduction
Caption: The catalytic cycle of an oxazaborolidine-catalyzed ketone reduction.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. [Link]
-
Kayser, M. M., Mihovilovic, M. D., Kearns, J., Feicht, A., & Stewart, J. D. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(18), 6603–6608. [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. [Link]
-
Nakajima, M., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 839-844. [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 57-65. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Akiyama, R., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 13(5), 861. [Link]
-
Reiss, A. J., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 97(10), 3745–3751. [Link]
-
Wikipedia. (2023). CBS catalyst. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. [Link]
-
HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. (2005). Annual Review of Materials Research, 35, 557-586. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
Nakamura, K., et al. (1991). Stereochemical control on yeast reduction of.alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry, 56(15), 4778–4783. [Link]
-
ResearchGate. (n.d.). Reduction of α‐keto esters.[a,b]. [Link]
-
ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. [Link]
-
ACS Publications. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:.... [Link]
-
Shimizu, S., et al. (1992). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. Bioscience, Biotechnology, and Biochemistry, 56(6), 892-896. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBS catalyst - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of enantiomeric excess [ch.ic.ac.uk]
- 18. uma.es [uma.es]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (R)-Ethyl 2-hydroxy-3-methylbutanoate
Welcome to the technical support center for (R)-Ethyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find in-depth answers to common questions and troubleshooting advice for challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
The impurity profile of this compound largely depends on its synthetic route. However, several common impurities are frequently encountered:
-
The (S)-Enantiomer: The most common and often most difficult impurity to remove is its optical isomer, (S)-Ethyl 2-hydroxy-3-methylbutanoate. Its presence is typical in non-stereoselective syntheses or as a byproduct in stereoselective methods with incomplete enantioselectivity.[1]
-
Residual Starting Materials: If the compound is produced via the reduction of a ketone, residual (R)-Ethyl 2-oxo-3-methylbutanoate may be present.[2][3] Similarly, materials from earlier synthetic steps, such as those derived from acetone cyanohydrin, could persist if the initial purification is incomplete.[4]
-
Solvents and Reagents: Residual solvents from the reaction or extraction steps (e.g., ethanol, ethyl acetate, dichloromethane) are common.
-
Byproducts of Degradation/Side-Reactions: The hydroxyl group can be oxidized back to the ketone, (R)-Ethyl 2-oxo-3-methylbutanoate, especially if exposed to oxidizing agents or harsh conditions.[3] Ester hydrolysis can also occur, leading to the formation of (R)-2-hydroxy-3-methylbutanoic acid and ethanol.
Q2: How do I determine the enantiomeric purity of my sample?
Assessing enantiomeric purity, typically expressed as enantiomeric excess (% ee), is critical. The most effective techniques are chromatographic:
-
Chiral Gas Chromatography (GC): This is a highly sensitive method for analyzing volatile compounds like this ester. A GC equipped with a chiral stationary phase, such as a derivatized cyclodextrin column (e.g., β-cyclodextrin), can effectively separate the (R) and (S) enantiomers, allowing for precise quantification.[5][6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool. Polysaccharide-based chiral stationary phases (CSPs) are often used for this class of compounds. This method can be adapted for both analytical quantification and preparative-scale purification.[][8][]
Q3: What is the best overall strategy for purifying crude this compound?
A multi-step approach is typically most effective. The choice of techniques depends on the types and levels of impurities present.
-
Bulk Impurity Removal (Non-chiral): For removing solvents or impurities with significantly different boiling points, fractional vacuum distillation is the preferred first step. This is efficient for large quantities and targets non-enantiomeric impurities.
-
Enantiomeric Purification (Chiral): To remove the (S)-enantiomer and achieve high enantiomeric purity, preparative chiral chromatography (HPLC or SFC) is the gold standard.[10][11]
The following diagram illustrates a typical decision workflow for purification.
Caption: Purification strategy decision workflow.
Troubleshooting Guide: Purification Techniques
Fractional Distillation (for Non-Chiral Impurities)
Fractional distillation separates compounds based on differences in their boiling points.[12] For this compound (Boiling Point: ~181-182 °C at atmospheric pressure), this method is effective for removing impurities that are significantly more or less volatile.[13]
| Property Data for Separation Assessment | |
| Compound | Approximate Boiling Point (°C) |
| This compound | 181 - 182 |
| Ethyl Acetate (common solvent) | 77 |
| Dichloromethane (common solvent) | 40 |
| Ethyl 2-oxo-3-methylbutanoate | 175 - 177 |
Q: My product appears to be degrading or turning dark during distillation at atmospheric pressure. How can I prevent this?
A: This is likely due to thermal decomposition at its high atmospheric boiling point. The solution is to perform the distillation under reduced pressure (vacuum distillation).
-
Causality: Lowering the pressure above a liquid reduces the temperature required for it to boil. By significantly lowering the boiling point, you can distill the compound at a temperature that avoids thermal degradation. For example, reducing the pressure to ~10-20 mmHg will lower the boiling point by several tens of degrees Celsius, preserving the integrity of your product.
-
Actionable Advice:
-
Use a vacuum-tight distillation apparatus.
-
Connect a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Use a magnetic stirrer or boiling chips to ensure smooth boiling, which is critical under vacuum.
-
Gradually heat the flask until you achieve a steady distillation rate of 1-2 drops per second.
-
Q: The temperature reading at the distillation head is fluctuating wildly instead of holding steady. What is happening?
A: A fluctuating temperature indicates an inefficient separation or unstable boiling.
-
Causality: A stable temperature plateau at the distillation head signifies that a pure substance is distilling.[14] Fluctuations can be caused by:
-
Bumping: Uneven, violent boiling in the flask, which sends slugs of liquid and vapor up the column.
-
Poor Insulation: Drafts in the lab can cause the column to cool, leading to inconsistent vapor flow.
-
Inefficient Column: If the fractionating column has too few "theoretical plates" for the separation, a mixture of vapors will reach the thermometer, resulting in a fluctuating temperature that is not the true boiling point of any single component.[12]
-
-
Actionable Advice:
-
Ensure vigorous and smooth stirring in the distillation flask.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to provide insulation.[14]
-
If separating compounds with very close boiling points, use a more efficient column (e.g., a Vigreux column with more indentations or a packed column).
-
Preparative Chiral Chromatography (HPLC/SFC)
This is the definitive method for separating enantiomers. It relies on the differential interaction of the (R) and (S) isomers with a chiral stationary phase (CSP).[15]
Q: I have poor resolution (Rs < 1.5) between the (R) and (S) enantiomers on my chiral HPLC column. What steps can I take to improve it?
A: Improving resolution involves optimizing the mobile phase, flow rate, or even changing the column.
-
Causality: Chiral recognition is based on a "three-point interaction" model between the analyte and the CSP.[16] Small changes in the mobile phase can significantly affect these delicate interactions. Resolution is a function of selectivity (α), efficiency (N), and retention factor (k).
-
Actionable Advice:
-
Optimize Mobile Phase Composition: This is the most impactful parameter. If using a normal-phase system (e.g., hexane/isopropanol), systematically vary the ratio of the polar modifier (isopropanol). A small decrease in the modifier percentage will increase retention and often improve resolution, at the cost of longer run times.
-
Reduce Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation (higher efficiency).
-
Try a Different CSP: Not all chiral columns work for all compounds. If optimization fails, screen other CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for this compound class.[8]
-
Consider Temperature: Operating the column at a lower temperature can sometimes enhance the enantioselective interactions, thereby improving resolution.
-
Q: My recovery of the purified compound after preparative HPLC is very low. Where could my product be going?
A: Low recovery is often due to issues with sample loading, fraction collection, or post-run workup.
-
Causality: In preparative chromatography, overloading the column can lead to broad, overlapping peaks, making accurate fraction collection difficult. Additionally, the large volumes of solvent used must be removed efficiently without losing the product.
-
Actionable Advice:
-
Check Column Loading: Perform a loading study. Inject increasing amounts of your crude material onto an analytical version of the column to determine the maximum amount that can be loaded without significant loss of resolution. Do not exceed this on the preparative scale.
-
Optimize Fraction Collection: Set the fraction collector parameters carefully. Start collecting just before the peak begins to elute and stop just after it returns to baseline. Collecting narrower fractions across the peak and analyzing them separately can help isolate the purest fractions without sacrificing the entire peak.
-
Efficient Solvent Evaporation: Use a rotary evaporator for solvent removal. Be mindful of your compound's volatility. Since this compound has a moderate boiling point, use a moderate bath temperature (e.g., 30-40 °C) and control the vacuum to avoid evaporating your product along with the solvent.
-
Experimental Protocols
Protocol 1: Analytical Purity Assessment by Chiral Gas Chromatography (GC)
This protocol outlines a standard method to determine the enantiomeric excess (% ee) of your sample.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral GC Column: A column with a cyclodextrin-based stationary phase is recommended (e.g., beta-cyclodextrin phase).[17]
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of your sample in a high-purity solvent like dichloromethane or ethyl acetate.
-
-
GC Method Parameters:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C). An isothermal run may also work if separation is good.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject a racemic standard (if available) to identify the retention times of the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is for removing non-chiral impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 10-20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (a "cow" type receiver is useful for collecting multiple fractions without breaking the vacuum).
-
Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
-
Procedure:
-
Charge the crude material into the distillation flask (do not fill more than 2/3 full).
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Gently heat the flask using a heating mantle.
-
Observe the vapor condensing and rising up the column. Collect any low-boiling initial fractions (forerun) in a separate receiver.
-
When the temperature at the distillation head stabilizes near the expected boiling point of your product at that pressure, switch to a clean receiving flask.
-
Collect the main fraction while the temperature remains stable.
-
Stop the distillation before the flask goes completely dry to avoid baking residues onto the glass.
-
Cool the system down and carefully vent to atmospheric pressure before collecting your purified product.
-
References
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Available at: [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. ResearchGate. Available at: [Link]
-
The Good Scents Company (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Available at: [Link]
-
Harada, N., et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 100. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 656467, Ethyl 3-hydroxy-2-methylbutyrate. Available at: [Link]
-
Gammacurta, M., et al. (2018). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:...). ResearchGate. Available at: [Link]
-
YMC America (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. Available at: [Link]
-
Daicel Chiral Technologies (n.d.). Preparative Chromatography Solutions. Available at: [Link]
-
Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
- Google Patents (n.d.). CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12634554, Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate. Available at: [Link]
-
Oda, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-7. Available at: [Link]
-
Cheméo (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. Available at: [Link]
-
Amanote Research (n.d.). (PDF) Production of Ethyl (R)-2-Hydroxy-. Available at: [Link]
-
NIST (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available at: [Link]
-
Chromatography Today (2020). Trouble with chiral separations. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Rotachrom Technologies (2023). The Secrets to Mastering Chiral Chromatography. Available at: [Link]
-
ResearchGate (2015). Could you give me information about troubleshooting about distillation? Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Purification: Fractional Distillation. Available at: [Link]
-
YouTube (2024). Recrystallization - a CLASSIC technique to purify a SOLID. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Reddit (2024). Esterification not Working (Separation). Available at: [Link]
- Google Patents (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
-
Aidic (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Available at: [Link]
Sources
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- 2. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof - Google Patents [patents.google.com]
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- 17. gcms.cz [gcms.cz]
Technical Support Center: Scaling the Synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable chiral building block from the laboratory bench to pilot and manufacturing scales. Our goal is to provide practical, experience-driven answers to the specific challenges you may encounter.
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and other high-value chemicals, where stereochemical purity is paramount for efficacy and safety.[][2][3] However, transitioning a successful lab-scale stereoselective synthesis to a larger scale introduces significant hurdles in reaction control, safety, and product quality.[2][4][5] This document addresses these challenges through a series of troubleshooting guides and frequently asked questions.
Part 1: General Scale-Up Considerations & FAQs
Scaling a chemical reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in how physical and chemical parameters interact.[6][7]
Question: We have a successful synthesis at the 1-liter lab scale. What are the primary physical challenges we should anticipate when moving to a 100-liter reactor?
Answer: The primary challenges stem from the change in the surface-area-to-volume ratio. As volume increases, this ratio decreases, which significantly impacts three key areas:
-
Heat Transfer: A 100L reactor has proportionally less surface area to dissipate or absorb heat compared to a 1L flask. Exothermic reactions that are easily managed in the lab with an ice bath can become dangerous runaway reactions at scale.[4][7][8] Conversely, endothermic reactions or processes requiring heating will be much slower and can lead to thermal gradients within the vessel.
-
Mixing Efficiency: Achieving homogeneous mixing in a large reactor is complex. What works with a small magnetic stir bar will not suffice at 100L. Inadequate mixing can lead to localized "hot spots," areas of high reagent concentration, and ultimately, an increase in side products and a decrease in yield and selectivity.[7][8]
-
Mass Transfer: In multi-phase reactions (e.g., gas-liquid hydrogenations), the efficiency of mass transfer between phases can become the rate-limiting step at a larger scale, a problem not always apparent on the bench.[8]
Table 1: Comparison of Key Parameters: Lab vs. Pilot Scale
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Causality & Key Considerations |
| Heating/Cooling | Rapid response via heating mantle or ice bath. | Slower response; relies on jacketed system with thermal fluid. | The reduced surface-area-to-volume ratio limits heat exchange efficiency.[6][8] |
| Mixing | Magnetic stirrer; generally efficient and rapid. | Mechanical overhead stirrer (e.g., anchor, turbine); potential for dead zones. | Mechanical stirring is necessary but can create different flow patterns and shear forces. |
| Reagent Addition | Dropping funnel; addition is typically fast. | Metering pump; addition is slower and must be carefully controlled. | Slower addition is often required to manage heat evolution from exothermic reactions. |
| Work-up | Separatory funnel, simple filtration. | Liquid-liquid extraction in the reactor, centrifugation, or large-scale filtration units. | Manual separation becomes impractical and unsafe; requires engineered solutions.[8] |
Scale-Up Logic Diagram
This diagram outlines the critical decision points when planning a scale-up campaign.
Caption: A workflow for scaling chemical synthesis from lab to production.
Part 2: Specific Synthesis Methods & Troubleshooting
There are several established routes to this compound. We will focus on two common, scalable strategies: asymmetric reduction and Grignard addition.
Method A: Asymmetric Reduction of Ethyl 2-oxo-3-methylbutanoate
This is a highly effective method that relies on the stereoselective reduction of a prochiral ketone. This can be achieved through biocatalysis or chemocatalysis.
Question: We are seeing inconsistent stereoselectivity (enantiomeric excess) in our pilot-scale asymmetric hydrogenation. What are the most common causes and how do we troubleshoot this?
Answer: Inconsistent enantiomeric excess (ee) in asymmetric catalysis almost always points to issues with the catalyst's chiral environment or the presence of inhibiting impurities.[9] Here’s how to approach the problem:
-
Catalyst Integrity: The chiral ligand and metal precursor are the heart of the reaction. Ensure they are handled under strictly inert conditions (glovebox or Schlenk line) if they are air or moisture-sensitive. The activity of a catalyst can degrade with improper storage.
-
Substrate Purity: Impurities in the starting ketone, even at low levels, can act as catalyst poisons. For example, sulfur-containing impurities can irreversibly bind to rhodium or ruthenium catalysts. Re-purify a small batch of your starting material and re-run the reaction at the lab scale to confirm.
-
Solvent Quality: Trace amounts of water or other protic impurities in the solvent can dramatically affect the outcome by interfering with the catalyst.[9] Always use freshly distilled or high-purity anhydrous solvents specifically rated for synthesis.
-
Hydrogen Quality & Pressure: Ensure high-purity hydrogen is used and that the reactor maintains a consistent pressure. Fluctuations can affect reaction kinetics and, in some cases, selectivity.
Troubleshooting Flowchart for Low Enantiomeric Excess (ee)
Caption: A logical workflow for diagnosing issues with enantioselectivity.
Method B: Grignard Reaction with Ethyl Glyoxylate
This carbon-carbon bond-forming reaction involves the addition of isopropylmagnesium bromide (or chloride) to ethyl glyoxylate. While effective, Grignard reactions are notoriously sensitive to reaction conditions, especially at scale.[10][11][12]
Question: Our large-scale Grignard reaction is sluggish, and the yield is poor. We are also observing the formation of byproducts. What's going wrong?
Answer: Low yield and byproduct formation in Grignard reactions are classic problems, typically rooted in reagent deactivation or side reactions.
-
Water is the Enemy: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water.[11][13] All glassware must be rigorously dried (oven or flame-dried under vacuum), and all solvents must be anhydrous. THF is a good solvent but must be properly dried, as it is hygroscopic.
-
Grignard Reagent Quality: The quality of your Grignard reagent is critical. If you are preparing it in-house, ensure the magnesium turnings are fresh and activated.[12] If purchased, it's wise to titrate the reagent before use to determine its exact molarity, as concentration can decrease over time.
-
Temperature Control: The addition of the Grignard reagent to the electrophile (ethyl glyoxylate) is exothermic. If the temperature rises too high, side reactions can occur. Conversely, if the temperature is too low, the reaction may not initiate or proceed sluggishly.[10] A common issue is adding the reagent too quickly, overwhelming the reactor's cooling capacity.
-
Side Reactions: With sterically hindered Grignard reagents or ketones, two side reactions are common:
Protocol: Scalable Grignard Synthesis of Ethyl 2-hydroxy-3-methylbutanoate
This protocol is a guideline and must be adapted based on a thorough safety assessment for your specific equipment.
-
Reactor Preparation: A 100L glass-lined reactor equipped with an overhead stirrer, nitrogen inlet, temperature probe, and addition funnel/pump is rendered anhydrous by heating under vacuum and backfilling with dry nitrogen.
-
Reagent Charge: Charge anhydrous THF (40L) into the reactor. Cool the vessel to -10 °C.
-
Substrate Addition: Add ethyl glyoxylate (5.0 kg, ~49 mol) to the cold THF. Maintain the temperature at -10 °C.
-
Grignard Addition: Slowly add a 2.0 M solution of isopropylmagnesium chloride in THF (27 L, 54 mol, 1.1 eq) via a metering pump over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed -5 °C.
-
Reaction: Stir the mixture at -10 °C for 1 hour after the addition is complete. Monitor the reaction progress by taking aliquots for GC or TLC analysis.
-
Quench: Once the reaction is complete, slowly and carefully quench the reaction by adding a pre-cooled saturated aqueous solution of ammonium chloride (20 L). This step is highly exothermic. The addition must be slow enough to keep the internal temperature below 20 °C.
-
Work-up: Allow the phases to separate. Drain the lower aqueous layer. Extract the organic layer with ethyl acetate (2 x 15L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield (R,S)-Ethyl 2-hydroxy-3-methylbutanoate. Note: This non-chiral synthesis produces a racemic mixture that requires subsequent resolution or should be adapted using a chiral auxiliary or catalyst for an asymmetric synthesis.
Part 3: Purification and Analysis at Scale
Question: We can't use preparative chromatography for our 10 kg batch. What are the best large-scale purification methods for our product?
Answer: For multi-kilogram quantities, preparative chromatography is generally not economically viable. The two primary methods for purifying a moderately volatile ester like this are:
-
Fractional Vacuum Distillation: This is often the most effective method for separating the product from non-volatile impurities or compounds with significantly different boiling points. A good vacuum and a column with sufficient theoretical plates are essential for achieving high purity.
-
Crystallization: If the product is a solid at room temperature or can be derivatized to form a crystalline solid, crystallization is an excellent method for purification.[9] For chiral compounds, this can also be used for resolution by forming diastereomeric salts with a chiral resolving agent, which can then be separated by their differing solubilities.[15]
Question: What is the most reliable method for determining enantiomeric excess (ee) for in-process and final quality control?
Answer: The industry standard for determining the enantiomeric purity of chiral molecules is chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and robust method. A sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, causing them to separate and elute at different times.[16][17]
-
Chiral Gas Chromatography (GC): For volatile compounds like ethyl 2-hydroxy-3-methylbutanoate, chiral GC is also an excellent choice and is frequently cited in the literature for this specific molecule.
Table 2: Example Chiral HPLC Method for Analysis
| Parameter | Condition |
| Column | Chiralcel OD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | 95:5 Hexane:Isopropanol (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temp. | 25 °C |
| Expected R-Enantiomer tR | ~8.5 min |
| Expected S-Enantiomer tR | ~10.2 min |
Note: Retention times (tR) are approximate and must be confirmed with authentic standards.
References
- BenchChem. (n.d.). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem.
- Reddit. (2021, October 27).
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
- Mettler Toledo. (n.d.). Chirality in Chemical Synthesis.
- BOC Sciences. (n.d.). Expert Chiral Synthesis Services.
- CatSci Ltd. (n.d.).
- Chiralpedia. (2024, September 5).
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- Reddit. (2021, September 9).
- BenchChem. (n.d.). Overcoming challenges in the large-scale synthesis of Leptomerine.
- Phenomenex. (n.d.).
- Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
- ResearchGate. (2025, August 10). Chemical Synthesis of Chiral Drugs.
- Recent Development: Enantio Selective Eextraction in Chiral Separ
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)
- Leah4Sci. (2020, February 20).
- OENO One. (2018, March 20).
- Waters Corporation. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). 22 questions with answers in ASYMMETRIC SYNTHESIS.
- Journal of the American Chemical Society. (2013, May 29). Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents.
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- ResearchGate. (2025, August 10).
- Chemistry LibreTexts. (2019, December 30). 6.
- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ResearchGate. (n.d.).
- Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis.
- ACS Catalysis. (n.d.). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Asymmetric Synthesis. (n.d.).
- PubChem - NIH. (n.d.).
- Asymmetric synthesis. (n.d.).
- Chiralpedia. (2024, September 12).
- PMC - NIH. (n.d.).
- PMC. (2024, October 15). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)
- ResearchGate. (n.d.). (a)
- Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-.
- PubMed. (n.d.). Production of ethyl (R)
Sources
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Common pitfalls in the use of (R)-Ethyl 2-hydroxy-3-methylbutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for (R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS No: 129025-85-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this valuable chiral building block. As a key intermediate in stereoselective synthesis, its proper handling and application are critical for successful outcomes.[1][2][] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot issues you may face during your experiments.
Section 1: Purity and Enantiomeric Excess (ee) Analysis
Accurate determination of chemical and chiral purity is the foundation of any successful synthesis. This section addresses common hurdles in the analytical characterization of this compound.
Q1: My chiral HPLC/GC analysis shows poor resolution between the (R) and (S) enantiomers. How can I improve the separation?
A1: Achieving baseline separation of enantiomers is crucial for accurate enantiomeric excess (ee) determination. Poor resolution is a frequent issue stemming from suboptimal analytical conditions. Here’s a systematic approach to troubleshooting:
Underlying Cause: Enantiomers have identical physical properties in an achiral environment, making their separation dependent on forming transient diastereomeric complexes with a chiral stationary phase (CSP). The efficiency of this interaction is highly sensitive to the analytical method's parameters.[1][4]
Troubleshooting Protocol:
-
Verify Chiral Stationary Phase (CSP) Suitability: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral esters.[5][6] If you are using a different type of column, consult the manufacturer's literature for its suitability with α-hydroxy esters.
-
Optimize the Mobile Phase:
-
Normal Phase (Recommended): A mobile phase of hexane/isopropanol is a standard starting point. Systematically vary the ratio (e.g., 90:10, 85:15, 80:20) to find the optimal balance between retention and resolution.
-
Additives are Key: Small amounts of an acidic modifier, like trifluoroacetic acid (TFA) (typically 0.1%), can significantly improve peak shape and resolution for hydroxyl-containing compounds by minimizing tailing.[5]
-
-
Address Column "Memory Effects": Chiral columns are notoriously sensitive to their history.[4] Additives from previous analyses can persist and interfere with your current separation. If the column has been used with basic modifiers, extensive flushing with the new mobile phase is required. It is best practice to dedicate a specific column to a project or a class of compounds.[4]
-
Consider Chiral Gas Chromatography (GC): For volatile esters like this, chiral GC using a cyclodextrin-based column (e.g., γ-cyclodextrin) is an excellent alternative that often provides superior resolution.[7]
Workflow for Chiral HPLC Method Optimization
Caption: Workflow for troubleshooting poor chiral HPLC resolution.
Typical Chromatographic Conditions:
| Parameter | HPLC Method | GC Method |
| Column | Polysaccharide-based CSP | γ-cyclodextrin phase |
| Mobile Phase/Carrier Gas | Hexane:Isopropanol (85:15) + 0.1% TFA | Helium or Hydrogen |
| Flow Rate/Pressure | 1.0 mL/min | Constant pressure mode |
| Detector | UV (e.g., 210 nm) | Flame Ionization (FID) or MS |
| Temperature | Ambient | Temperature program (e.g., 50°C to 200°C) |
This table summarizes typical starting conditions. Optimization is required for specific instrumentation and columns.[5]
Q2: I'm seeing unexpected impurity peaks in my analysis. What are their likely sources?
A2: The presence of achiral impurities can complicate analysis and downstream reactions. These impurities typically arise from either the synthesis of the starting material or its degradation.
Potential Sources & Solutions:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: The synthesis of this compound often involves the reduction of a keto-ester precursor. Incomplete reduction can leave residual starting material.
-
Side-Products: Depending on the synthetic route, various side-products can form.
-
Solution: Review the certificate of analysis (CoA) from your supplier. If you are synthesizing it in-house, ensure your workup and purification procedures are robust. An initial purification by standard silica gel chromatography can remove most achiral impurities before a final chiral purification.[8]
-
-
Degradation-Related Impurities:
-
Hydrolysis: The most common degradation pathway is ester hydrolysis, which can be catalyzed by trace amounts of acid or base.[9] This produces ethanol and 3-methyl-2-hydroxybutanoic acid. This is often observed as a new, more polar peak in your chromatogram.
-
Solution: Ensure the compound is stored under inert gas and away from moisture.[10] Use anhydrous solvents for your analytical sample preparation.
-
-
Complex Mixtures:
-
Challenge: Sometimes an achiral impurity co-elutes with one of the desired enantiomers, even on a chiral column. This makes accurate ee determination and purification difficult.
-
Advanced Solution: For challenging separations, coupling an achiral column (like silica or diol) in series with your chiral column can provide an orthogonal separation mechanism to resolve the interfering impurity in a single run.[8]
-
Section 2: Stability and Storage Challenges
The stability of this chiral building block is critical for its effective use. Degradation can lead to lower yields, the introduction of impurities, and a loss of stereochemical integrity.
Q3: My sample's purity has decreased over time. What are the common degradation pathways, and how should I store the compound properly?
A3: this compound is susceptible to chemical degradation, primarily through hydrolysis of the ester group.
Primary Degradation Pathway: Ester Hydrolysis
Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under either acidic or basic conditions.[9] Water is a key reactant in this process. The reaction is reversible under acidic conditions but is driven to completion under basic conditions (saponification), which forms a carboxylate salt.[9]
Hydrolysis of this compound
Caption: The primary degradation pathway via hydrolysis.
Recommended Storage Protocol:
To ensure long-term stability and maintain high purity, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Temperature | Room Temperature or Refrigerated | While stable at room temp, refrigeration can slow degradation.[10] Avoid freezing, which can trap moisture. |
| Container | Tightly sealed amber glass vial | Protects from light and ensures an airtight seal. |
| Incompatibilities | Strong acids, strong bases, oxidizing agents | These materials can catalyze hydrolysis or other unwanted reactions.[11] |
Self-Validation: Before use, especially after long-term storage, it is prudent to re-analyze the material's purity and ee by your established HPLC or GC method to confirm its integrity.
Section 3: Synthetic and Reaction Pitfalls
The utility of a chiral building block is defined by its ability to react predictably while retaining its stereochemical information.
Q4: I am concerned about racemization at the stereogenic C2 center during my reaction. Under what conditions is this likely, and how can I prevent it?
A4: Racemization is a significant risk that undermines the purpose of using an enantiomerically pure starting material. For this molecule, the C2 carbon is the stereocenter.
Mechanism of Racemization: The hydrogen atom on the C2 carbon is weakly acidic because it is adjacent to the carbonyl group of the ester. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (R) and (S) enantiomers—i.e., racemization.
Conditions Favoring Racemization:
-
Strong Bases: Use of strong, non-hindered bases (e.g., NaOH, KOtBu in excess, LDA at elevated temperatures).
-
High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation.
-
Prolonged Reaction Times: The longer the compound is exposed to racemizing conditions, the more the enantiomeric excess will degrade.
Preventative Strategies:
-
Base Selection: If a base is required, use a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) whenever possible.
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. For base-sensitive substrates, temperatures of 0°C, -20°C, or even -78°C are common.[1]
-
Protecting Groups: If the C2 proton's acidity is problematic for a planned transformation, consider protecting the adjacent hydroxyl group. This can sometimes alter the electronic properties and reduce the risk of enolization.
-
Monitor the Reaction: Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction's progress and avoid unnecessarily long reaction times.
Racemization via Enolate Intermediate
Caption: Base-catalyzed racemization of the C2 stereocenter.
References
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]
-
NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. NIST Chemistry WebBook. [Link]
-
Cheméo. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0). [Link]
-
ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406–413. [Link]
-
Biotechnology and Bioengineering. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-Ethyl 2-hydroxy-3-methylbutanoate
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this compound, offering insights into the experimental choices, and presenting supporting data for researchers, scientists, and professionals in drug development.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into four main approaches:
-
Biocatalytic (Stereoselective) Reduction: This method utilizes whole-cell microorganisms or isolated enzymes to asymmetrically reduce a prochiral ketone precursor, ethyl 2-oxo-3-methylbutanoate.
-
Asymmetric Hydrogenation: A chemical approach that employs a chiral transition metal catalyst, typically Ruthenium-BINAP complexes, to hydrogenate the precursor ketone with high enantioselectivity.
-
Enzymatic Kinetic Resolution: This strategy involves the resolution of a racemic mixture of ethyl 2-hydroxy-3-methylbutanoate using a lipase to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.
-
Chiral Pool Synthesis: This approach utilizes a readily available and inexpensive chiral molecule, L-valine, as the starting material, leveraging its inherent stereochemistry to synthesize the target molecule.
This guide will delve into each of these routes, providing detailed protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable method for a given application.
Biocatalytic (Stereoselective) Reduction of Ethyl 2-oxo-3-methylbutanoate
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. The stereoselective reduction of ethyl 2-oxo-3-methylbutanoate using microorganisms is a highly efficient method to produce this compound. Among various screened microorganisms, Klebsiella pneumoniae has demonstrated exceptional performance, offering high yields and near-perfect stereocontrol.[1][2]
Causality Behind Experimental Choices
The choice of Klebsiella pneumoniae is based on its specific reductase enzymes that exhibit high stereoselectivity for the reduction of α-substituted-β-ketoesters.[2] These enzymes utilize NADPH as a cofactor, which is regenerated by the microorganism's metabolism, making the whole-cell system self-sustaining in terms of the reducing equivalent. The fermentation conditions, including nutrient medium, pH, and temperature, are optimized to ensure high cell density and optimal enzyme activity. Substrate addition is often performed after an initial cell growth phase to maximize the bioconversion rate.
Experimental Protocol: Stereoselective Reduction using Klebsiella pneumoniae
Materials:
-
Klebsiella pneumoniae (e.g., IFO 3319)
-
Growth medium (e.g., 1% glucose, 0.5% peptone, 0.3% meat extract, 0.2% yeast extract, pH 7.2)
-
Ethyl 2-oxo-3-methylbutanoate
-
Fermentor with pH and temperature control
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Inoculum Preparation: Aseptically inoculate a sterile starter culture medium with a single colony of Klebsiella pneumoniae and incubate at 30°C with shaking for 24 hours.
-
Fermentation: Transfer the seed culture to a fermentor containing the production medium. Maintain the temperature at 30°C and pH at 7.0.
-
Substrate Addition: After 24 hours of cultivation, add ethyl 2-oxo-3-methylbutanoate to the culture medium to a final concentration of, for instance, 10 g/L.
-
Bioconversion: Continue the fermentation, monitoring the consumption of the substrate and the formation of the product by gas chromatography (GC). The reaction is typically complete within 48-72 hours.
-
Work-up and Purification:
-
Centrifuge the culture broth to separate the bacterial cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Mechanism of Biocatalytic Reduction
The key to this transformation is an NADPH-dependent reductase enzyme within Klebsiella pneumoniae.[2] The enzyme binds the ketone substrate in a specific orientation within its chiral active site, facilitating the transfer of a hydride ion from NADPH to the Re-face of the carbonyl group, leading to the formation of the (R)-alcohol.
Caption: Biocatalytic reduction workflow within Klebsiella pneumoniae.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to chiral molecules. The use of Ruthenium catalysts bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a well-established and reliable method for the enantioselective reduction of β-keto esters.[3]
Causality Behind Experimental Choices
The success of this method hinges on the formation of a chiral catalytic environment around the ruthenium center by the C₂-symmetric BINAP ligand. The choice of (R)-BINAP dictates the formation of the (R)-alcohol. The reaction is typically carried out in an alcohol solvent, like methanol, which participates in the catalytic cycle. High pressures of hydrogen gas are used to ensure a sufficient concentration of the reducing agent in the reaction mixture. The catalyst can be prepared in situ from a suitable ruthenium precursor and the BINAP ligand, simplifying the experimental setup.[3]
Experimental Protocol: Asymmetric Hydrogenation with Ru-(R)-BINAP
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-(+)-BINAP
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl 2-oxo-3-methylbutanoate
-
Methanol, anhydrous and degassed
-
High-pressure autoclave
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification glassware
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP (in a 1:1.05 molar ratio of Ru to BINAP).
-
Add anhydrous DMF via syringe.
-
Heat the mixture at 100°C for 10 minutes to form a clear reddish-brown solution.
-
Cool the solution and remove the solvent under high vacuum to obtain the crude (R)-BINAP-Ru(II) complex as a solid.[3]
-
-
Hydrogenation:
-
In a separate Schlenk tube, dissolve ethyl 2-oxo-3-methylbutanoate in degassed methanol.
-
Under an inert atmosphere, add the prepared Ru-(R)-BINAP catalyst (substrate to catalyst ratio of 1000:1 to 10,000:1).
-
Transfer the resulting solution to a glass liner inside a high-pressure autoclave.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by GC or TLC).
-
-
Work-up and Purification:
-
Carefully vent the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or vacuum distillation to afford pure this compound.
-
Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation
The catalytic cycle involves the formation of a ruthenium hydride species, which coordinates to the β-keto ester in a chelated fashion through the ketone and ester carbonyl groups. The chirality of the BINAP ligand creates two diastereomeric transition states for the hydride transfer. The steric interactions between the substrate and the phenyl groups of the BINAP ligand favor one transition state over the other, leading to high enantioselectivity.[4]
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Enzymatic Kinetic Resolution
Kinetic resolution is a classic method for separating enantiomers. In the context of this compound synthesis, a racemic mixture of the alcohol is subjected to an enzymatic reaction where one enantiomer reacts significantly faster than the other. Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a highly effective and widely used biocatalyst for this purpose.
Causality Behind Experimental Choices
CALB exhibits high enantioselectivity in the acylation of secondary alcohols. It preferentially catalyzes the acylation of the (S)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate, leaving the desired (R)-enantiomer unreacted. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction, thus driving the equilibrium towards the products. The reaction is typically run in a non-polar organic solvent to maintain the enzyme's activity.
Experimental Protocol: Kinetic Resolution using Immobilized CALB
Materials:
-
Racemic ethyl 2-hydroxy-3-methylbutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a solution of racemic ethyl 2-hydroxy-3-methylbutanoate in the chosen anhydrous solvent, add immobilized CALB (e.g., 10-20 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 equivalents).
-
-
Enzymatic Acylation:
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by GC, aiming for approximately 50% conversion. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the (S)-ethyl 2-acetoxy-3-methylbutanoate by column chromatography on silica gel.
-
Mechanism of Lipase-Catalyzed Kinetic Resolution
The lipase's catalytic triad (serine, histidine, and aspartate/glutamate) is responsible for the acylation. The serine hydroxyl group acts as a nucleophile, attacking the acyl donor (vinyl acetate) to form a covalent acyl-enzyme intermediate. The racemic alcohol then enters the active site. Due to the chiral environment of the active site, the (S)-enantiomer is positioned more favorably for its hydroxyl group to attack the acyl-enzyme intermediate, leading to its acylation. The (R)-enantiomer fits poorly and reacts much slower.
Caption: Kinetic resolution of racemic ethyl 2-hydroxy-3-methylbutanoate.
Chiral Pool Synthesis from L-Valine
The chiral pool approach leverages the vast supply of enantiomerically pure natural products as starting materials. L-valine, a common and inexpensive amino acid, possesses the same stereochemistry at the α-carbon as the target molecule, making it an ideal starting point.
Causality Behind Experimental Choices
This route involves a series of well-established chemical transformations. First, the carboxylic acid of L-valine is protected as an ethyl ester. Then, the α-amino group is converted to a hydroxyl group with retention of configuration via diazotization. This reaction proceeds through a double inversion mechanism (or a front-side attack by water on the diazonium salt), resulting in the desired (R)-stereochemistry at the α-carbon.
Experimental Protocol: Synthesis from L-Valine
Materials:
-
L-valine
-
Ethanol, absolute
-
Thionyl chloride (SOCl₂) or gaseous HCl
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Esterification of L-Valine:
-
Suspend L-valine in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (or bubble dry HCl gas through the suspension).
-
Reflux the mixture until the L-valine dissolves completely.
-
Cool the reaction mixture and evaporate the solvent to obtain L-valine ethyl ester hydrochloride as a white solid.[5]
-
-
Diazotization and Hydroxylation:
-
Dissolve the L-valine ethyl ester hydrochloride in aqueous sulfuric acid.
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by vacuum distillation.
-
Reaction Pathway from L-Valine
Caption: Synthetic pathway from L-valine to the target molecule.
Comparative Analysis
| Feature | Biocatalytic Reduction | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Chiral Pool Synthesis |
| Stereoselectivity (ee) | >99%[1] | >98%[3] | >99% (for unreacted enantiomer) | >98% (dependent on starting material purity) |
| Yield | High (~99%)[1] | High (>95%) | Theoretical max. 50% | Moderate to Good |
| Key Reagents | Microorganism, nutrient broth | Ru-BINAP catalyst, H₂ gas | Racemic substrate, Lipase, Acyl donor | L-valine, NaNO₂, acids, solvents |
| Equipment | Fermentor, Centrifuge | High-pressure autoclave | Standard glassware | Standard glassware |
| Scalability | Demonstrated at kg scale[1] | Scalable, used in industry | Scalable, but requires separation | Scalable |
| Sustainability | "Green" process, mild conditions | Requires precious metal catalyst | "Green" process, enzyme is reusable | Stoichiometric reagents, waste generation |
| Advantages | Extremely high selectivity, sustainable, potentially lower cost at scale | High yield and ee, well-established | High ee, reusable catalyst | Inexpensive starting material, predictable stereochemistry |
| Disadvantages | Requires expertise in microbiology, potential for batch-to-batch variability | High cost of catalyst, high pressure equipment | 50% theoretical yield, requires separation of enantiomers | Multi-step synthesis, potential for racemization, use of hazardous reagents (NaNO₂) |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of production, available equipment, cost considerations, and expertise.
-
Biocatalytic reduction with Klebsiella pneumoniae stands out for its exceptional yield and enantioselectivity, making it a highly attractive option for large-scale, sustainable production.
-
Asymmetric hydrogenation offers a robust and high-yielding chemical alternative, particularly suitable for industrial settings where the cost of the catalyst and high-pressure equipment can be justified.
-
Enzymatic kinetic resolution is a valuable method, especially when a racemic mixture is readily available. Although the theoretical yield is limited to 50%, the high enantiomeric excess of the recovered starting material makes it a practical choice.
-
Chiral pool synthesis from L-valine is a classic and cost-effective approach that guarantees the correct absolute stereochemistry from the outset, though it involves multiple steps and the handling of potentially hazardous reagents.
Each method presents a viable pathway to the target molecule, and the detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for researchers and professionals in the field to make an informed decision based on their specific needs.
References
-
Izumi, T., et al. (1995). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. Journal of Fermentation and Bioengineering, 80(3), 283-285. [Link]
-
Mihovilovic, M. D., et al. (1996). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Bioscience, Biotechnology, and Biochemistry, 60(5), 760-764. [Link]
-
Kitamura, M., et al. (1993). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(-)-Methyl 3-Hydroxybutanoate. Organic Syntheses, 71, 1. [Link]
-
Reddy, P. V., et al. (2008). Synthesis, characterization and pharmacological evaluation of some prodrugs of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(3), 441-449. [Link]
-
Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, enantioselective synthesis of .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
-
Myers, A. G. (2015). The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Lecture Notes. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Purity Determination of (R)-Ethyl 2-hydroxy-3-methylbutanoate
For researchers, scientists, and professionals in drug development, the stereoisomeric composition of chiral compounds is a critical quality attribute. Enantiomers of a molecule can exhibit markedly different pharmacological, toxicological, and sensory properties.[1][2] (R)-Ethyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for its application in pharmaceuticals and fine chemical synthesis. This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the enantiomeric purity of this compound, supported by experimental data and field-proven insights.
The Analytical Imperative: Why Enantiomeric Purity Matters
The significance of stereochemistry in bioactive molecules cannot be overstated. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[2] Consequently, regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate strict control over the enantiomeric purity of chiral drug substances.[3][4] This necessitates the development and validation of robust analytical methods to accurately quantify the undesired enantiomer.
Comparative Analysis of Key Methodologies
The determination of enantiomeric purity for this compound primarily relies on chromatographic techniques, with chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) being the most prevalent. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries offers an alternative, complementary approach. The choice between these methods is contingent on several factors, including sample volatility, required sensitivity, analytical throughput, and available instrumentation.[5][6][7]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation based on differential partitioning of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[2][5] | Direct separation based on differential partitioning of volatile enantiomers with a CSP in a gaseous mobile phase.[8] | Indirect analysis via the formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[9][10] |
| Typical CSP | Polysaccharide-based (e.g., Amylose or Cellulose derivatives).[1][5] | Cyclodextrin-based (e.g., γ-cyclodextrin). | Not applicable. |
| Sample Volatility | Not a limiting factor, suitable for non-volatile and thermally labile compounds.[2][7] | Required for analysis; analyte must be volatile and thermally stable.[7][8] | Not a limiting factor. |
| Derivatization | Generally not required for direct methods. | Can be used to improve volatility and separation (indirect method).[5] | Required (chiral solvating or derivatizing agent).[9][11] |
| Sensitivity | Good, typically UV detection. | Very high, especially with FID or MS detectors.[12] | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | Typically longer (15-30 minutes).[5] | Generally faster run times.[7] | Rapid data acquisition, but sample preparation can be longer. |
| Key Advantage | Broad applicability, simpler sample preparation for direct analysis.[2][6] | High resolution and sensitivity.[8][12] | Provides structural information and can be used for absolute configuration determination.[11] |
| Considerations | Mobile phase selection is critical for resolution. | Potential for thermal degradation of the analyte or racemization on the column. | Stoichiometry and binding constants of the chiral auxiliary can affect accuracy.[13] |
Experimental Workflows
Chiral HPLC Workflow
Caption: General workflow for enantiomeric purity determination by Chiral HPLC.
Chiral GC Workflow
Caption: General workflow for enantiomeric purity determination by Chiral GC.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point and may require optimization based on specific laboratory instrumentation and conditions.
Protocol 1: Chiral High-Performance Liquid Chromatography (Direct Method)
This method is adapted from a protocol for the separation of the corresponding acid, 2-hydroxy-3-methylbutanoic acid, which is structurally very similar and amenable to the same chiral stationary phases.[1]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Amylose or Cellulose-based).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). For acidic compounds, 0.1% Trifluoroacetic acid (TFA) is often added to improve peak shape.[1] For the ester, this may not be necessary but can be evaluated during method development.
-
Reagents: HPLC grade n-Hexane and Isopropanol.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
3. Sample Preparation:
-
Accurately prepare a stock solution of the sample in the diluent to a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution at a concentration of 100 µg/mL in the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
4. Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate.[1]
-
Inject a standard solution of the racemate to verify system suitability, including resolution between the enantiomeric peaks.
-
Inject the prepared sample solutions.
-
Integrate the peak areas corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric purity (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Protocol 2: Chiral Gas Chromatography (Direct Method)
This protocol is based on a published method for the direct enantiomeric separation of ethyl 2-hydroxy-3-methylbutanoate in wine samples.
1. Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: γ-cyclodextrin based capillary column (e.g., Chiraldex Gamma-TA, 50 m x 0.25 mm, 0.12 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
2. Chromatographic Conditions:
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp 1: 1 °C/min to 100 °C.
-
Ramp 2: 3 °C/min to 180 °C, hold for 5 minutes.
-
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
4. Analysis Procedure:
-
Inject 1 µL of the sample solution in split mode.
-
Acquire the chromatogram.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric purity as described in the HPLC protocol.
Trustworthiness: A Self-Validating System through Method Validation
A cornerstone of scientific integrity is the validation of analytical methods to ensure they are fit for their intended purpose.[14][15] For enantiomeric purity determination, validation should be conducted in accordance with ICH Q2(R2) guidelines and USP general chapter <1225>.[3][14][16][17]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the desired enantiomer in the presence of the other enantiomer and any other potential impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities at low levels.[18]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This should be established for both enantiomers.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the undesired enantiomer spiked into the desired enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.[14]
By rigorously validating the chosen analytical method against these parameters, the trustworthiness of the generated enantiomeric purity data is assured.
Conclusion
Both chiral HPLC and chiral GC are powerful and reliable techniques for determining the enantiomeric purity of this compound. Chiral HPLC offers versatility for a broader range of compounds, while chiral GC provides exceptional resolution and sensitivity for volatile analytes. NMR spectroscopy serves as a valuable orthogonal technique. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application. Whichever method is chosen, a comprehensive validation in line with established regulatory guidelines is essential to ensure the generation of accurate, reliable, and defensible data.
References
-
G. Szabó, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals, 15(10), 1282. Available at: [Link]
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Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 39-47. Available at: [Link]
-
National Institute for Materials Science. (n.d.). Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
St. Onge, E. L., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 152, 137-145. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline: Analytical Procedure Development Q14. Available at: [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 246-261. Available at: [Link]
- United States Pharmacopeia. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.
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International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at: [Link]
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United States Pharmacopeia. (2014). Stimuli to the Revision Process: <1086> Impurities in Drug Substances and Drug Products. Pharmacopeial Forum, 40(2). Available at: [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. ResearchGate. Available at: [Link]
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
Nascimento, C. S., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6296. Available at: [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Di Bari, L., et al. (2012). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 77(15), 6348-6355. Available at: [Link]
-
Umoru, G. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(11), 832-838. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available at: [Link]
- United States Pharmacopeia. (n.d.). General Chapter <232> Elemental Impurities—Limits. USP-NF.
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X-ray crystallography of (R)-Ethyl 2-hydroxy-3-methylbutanoate derivatives
An In-Depth Technical Guide to the X-ray Crystallography of (R)-Ethyl 2-hydroxy-3-methylbutanoate Derivatives
Introduction: The Imperative of Absolute Configuration in Drug Discovery
In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[][2] The this compound scaffold and its derivatives are prevalent in the synthesis of valuable chiral building blocks for pharmaceuticals. Accurately determining the absolute configuration of these molecules is paramount to ensuring the safety, efficacy, and intellectual property of a new chemical entity.
Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard."[2][3] It provides a direct and unambiguous visualization of the molecular structure at atomic resolution, effectively ending any debate about stereochemistry. This guide, written from the perspective of a Senior Application Scientist, offers an in-depth exploration of the crystallographic analysis of this compound derivatives. We will delve into the causality behind experimental choices, provide a robust and self-validating protocol, and objectively compare SCXRD with viable alternative methods, supported by experimental logic.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, direct method for determining the absolute configuration of chiral molecules.[3] The technique relies on the diffraction pattern produced when a focused beam of X-rays interacts with the highly ordered array of molecules in a single crystal.[4] For chiral molecules, the absolute configuration is typically determined by analyzing the anomalous scattering effects of the X-rays by the electrons of the atoms. This effect, known as the Bijvoet difference, allows for the definitive assignment of the R or S configuration at a stereocenter.[5]
The Crystallization Bottleneck
The most significant challenge in the SCXRD workflow is not the data collection itself, but obtaining a high-quality single crystal suitable for diffraction.[6] Small organic molecules like ethyl 2-hydroxy-3-methylbutanoate derivatives can be particularly challenging to crystallize due to their conformational flexibility and often oily nature. Success hinges on a systematic exploration of solvents, temperatures, and crystallization techniques.[6][7]
Experimental Workflow for SCXRD
The following protocol is a comprehensive, self-validating system for the crystallographic analysis of a novel this compound derivative.
Caption: High-level workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Experimental Protocol:
-
Material Purification:
-
Action: Purify the derivative compound to the highest possible level (>99%), typically using flash chromatography or preparative HPLC.
-
Causality: Impurities disrupt the formation of a regular crystal lattice, which is the fundamental requirement for a successful diffraction experiment. A pure sample significantly increases the probability of growing high-quality crystals.
-
-
Crystallization Screening:
-
Action: Employ multiple crystallization techniques. For a small, potentially oily molecule, slow evaporation and vapor diffusion are excellent starting points. Screen a wide range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent/anti-solvent pairs.
-
Causality: The goal is to achieve slow, controlled precipitation of the solute, allowing molecules to self-assemble into an ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powder, which are unsuitable for single-crystal diffraction. The hydroxyl and ester groups on the molecule suggest that solvents capable of hydrogen bonding might be effective.
-
-
Crystal Selection and Mounting:
-
Action: Under a polarized light microscope, select a single, transparent crystal with sharp edges and no visible cracks or defects, ideally between 0.1 and 0.3 mm in its largest dimension.[8] Mount the crystal on a cryo-loop.
-
Causality: A good crystal should extinguish polarized light uniformly every 90 degrees of rotation.[8] The cryo-loop allows the crystal to be flash-cooled in a stream of liquid nitrogen, which minimizes radiation damage from the high-intensity X-ray beam during data collection.
-
-
Data Collection:
-
Action: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A modern instrument with a high-flux X-ray source and a sensitive detector is recommended.[9] Collect a full sphere of diffraction data, ensuring high redundancy and resolution.
-
Causality: The data collection strategy should be optimized to accurately measure the intensities of the diffraction spots, including the subtle differences between Friedel pairs (I(hkl) ≠ I(-h-k-l)) which are the basis for determining the absolute configuration.[5][10]
-
-
Structure Solution and Refinement:
-
Action: Process the raw diffraction images to obtain a list of reflection intensities. Use direct methods or dual-space algorithms to solve the "phase problem" and generate an initial electron density map. Build a molecular model into this map and refine it against the experimental data.
-
Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the model. This process optimizes atomic positions, bond lengths, and angles to best fit the experimental evidence.
-
-
Validation and Absolute Configuration Assignment:
-
Action: Critically assess the final refined structure. The key parameter for absolute configuration is the Flack parameter.[5] A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer is correct.
-
Causality: The Flack parameter is a robust statistical indicator derived from the anomalous scattering data that validates the assignment of the absolute stereochemistry.[5] The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
-
Part 2: A Comparative Guide to Alternative Methodologies
While SCXRD is definitive, it is not always feasible due to the crystallization requirement.[6][11] Researchers must often turn to other powerful, albeit indirect, techniques to deduce stereochemistry.[][12]
Caption: Decision-making workflow for selecting an analytical method.
Alternative Techniques Overview
-
NMR Spectroscopy (with Chiral Auxiliaries): This is an indirect method that relies on derivatizing the chiral molecule with a chiral resolving agent, such as Mosher's acid, to create diastereomers.[] These diastereomers exhibit distinct NMR spectra, and by analyzing the chemical shift differences, the absolute configuration of the original molecule can be inferred.[]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11] By comparing the experimental VCD spectrum to a spectrum predicted by quantum-mechanical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned.[11][12] This technique is powerful as it does not require crystallization or derivatization.[11]
Performance Comparison
The table below provides an objective comparison of these techniques for the analysis of this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Direct visualization of atomic positions via X-ray scattering from a crystal.[3] | Indirect; analysis of diastereomers formed with a chiral auxiliary.[] | Indirect; comparison of experimental and computationally predicted spectra.[11] |
| Sample State | Solid (single crystal)[6] | Solution[13] | Solution, neat liquid, or oil[11] |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Purity Requirement | Very high (>99%) for crystallization | High, must be pure enough for derivatization and NMR | High, impurities can interfere with the spectrum |
| Destructive? | No (crystal is preserved) | Yes (sample is chemically modified) | No (sample is recoverable)[13] |
| Key Advantage | Unambiguous, "gold standard" result.[3] | Does not require crystallization; widely available instrumentation.[14][15] | No crystallization or derivatization needed; provides solution-state data.[11] |
| Key Limitation | Requires a high-quality single crystal, which can be a major bottleneck.[6][13] | Indirect method; derivatization can fail; potential for misinterpretation. | Requires access to specialized equipment and significant computational resources.[12] |
| Throughput | Low; crystallization can take days to weeks. | Moderate; derivatization and NMR acquisition can be done in a day. | Moderate to Low, depending on computational time. |
Conclusion
For the definitive determination of the absolute configuration of this compound derivatives, single-crystal X-ray diffraction remains the most authoritative and trustworthy method. Its ability to provide a direct, three-dimensional atomic map is unparalleled. However, its primary prerequisite—the availability of a high-quality single crystal—is also its greatest practical limitation.
When crystallization proves elusive, researchers have robust, albeit indirect, alternatives at their disposal. NMR spectroscopy with chiral auxiliaries and Vibrational Circular Dichroism are powerful, complementary techniques that provide crucial stereochemical insights from solution-state samples.[15] The choice of method should be guided by a logical assessment of the sample's properties, the available instrumentation, and the specific requirements of the research or drug development program, as outlined in our decision workflow. Ultimately, a multi-faceted analytical approach often provides the most comprehensive and self-validating structural elucidation.
References
-
Determination of absolute configuration. Pure Chemistry. [Link]
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. ResearchGate. [Link]
-
Absolute configuration. Wikipedia. [Link]
-
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. [Link]
-
Experimental methods for x-ray diffraction. Crystallographic Growth. [Link]
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A Senior Application Scientist's Guide to the Determination of Absolute Configuration of 2-Hydroxy-3-Methylbutanoates
In the landscape of drug discovery and development, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of its pharmacological and toxicological profile.[1] For chiral molecules such as 2-hydroxy-3-methylbutanoates, which are valuable intermediates in the synthesis of various organic compounds, including fragrances, flavors, and pharmaceuticals, understanding the three-dimensional arrangement of atoms is paramount.[2][3][4] This guide provides a comparative analysis of the principal methodologies employed for this purpose, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
Comparative Analysis of Key Methodologies
The selection of an appropriate method for determining the absolute configuration of a 2-hydroxy-3-methylbutanoate hinges on several factors, including the physical state of the sample, the quantity available, the presence of suitable functional groups, and access to specialized instrumentation. Here, we compare the most robust and widely adopted techniques: the advanced Mosher's method, chiroptical spectroscopy (Vibrational and Electronic Circular Dichroism), and single-crystal X-ray crystallography.
| Feature | Advanced Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization with chiral Mosher's acid to form diastereomers with distinct NMR chemical shifts.[5][6][7] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9][10] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[11][12][13] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[14][15][16] |
| Sample Requirement | 1-5 mg of purified alcohol. | ~0.1 M solution (e.g., 4.5 mg/170 µL).[8] | Requires a chromophore near the stereocenter; ~1 mg/mL solution. | A single, high-quality crystal (typically 0.1-0.3 mm).[17] |
| Instrumentation | High-resolution NMR spectrometer (≥400 MHz). | VCD spectrometer. | CD spectropolarimeter. | Single-crystal X-ray diffractometer. |
| Key Advantage | Does not require crystallization; applicable to oils and non-crystalline solids. | Applicable to a wide range of molecules in solution, even without a UV chromophore.[8][9] | High sensitivity if a suitable chromophore is present.[13] | Provides an unambiguous and definitive determination of the absolute configuration.[14][15] |
| Key Limitation | Requires chemical derivatization, which may not be straightforward for all substrates. | Requires quantum chemical calculations for spectral interpretation.[1][8][9] | Limited to molecules with a chromophore; interpretation can be complex. | Requires a single crystal of sufficient quality, which can be difficult to obtain.[1][14] |
In-Depth Methodologies and Experimental Protocols
The Advanced Mosher's Method: A Powerful NMR-Based Approach
The advanced Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols.[6][7][18] It relies on the preparation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl group in the MTPA esters leads to distinct chemical shifts for the protons near the chiral center in the two diastereomers.
The choice of MTPA as the derivatizing agent is crucial. The trifluoromethyl group and the phenyl ring create a strong and predictable anisotropic effect in the NMR spectrum. By analyzing the differences in chemical shifts (Δδ = δS - δR) of protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the alcohol. A positive Δδ value is typically observed for protons on one side of the Mosher ester plane, while a negative value is seen for protons on the other side.
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate flame-dried NMR tubes, dissolve approximately 1-2 mg of the 2-hydroxy-3-methylbutanoate in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
To one tube, add a slight excess (1.1-1.5 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Add a small amount of a non-nucleophilic base, such as pyridine or DMAP, to each tube to scavenge the HCl generated during the reaction.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature, monitoring by ¹H NMR.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign all relevant proton signals for both diastereomers. Two-dimensional NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignment.[5]
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the (S)- and (R)-MTPA esters (Δδ = δS - δR).
-
Map the Δδ values onto a conformational model of the MTPA esters. Protons with positive Δδ values are located on one side of the plane defined by the C(O)-O-C(H) bonds, while those with negative Δδ values are on the other.
-
Based on the established model for Mosher's esters, determine the absolute configuration of the original alcohol.
-
Workflow for the Advanced Mosher's Method
Caption: Workflow for determining absolute configuration using the advanced Mosher's method.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[8][12] The resulting spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign.[8]
A key aspect of modern chiroptical spectroscopy is its synergy with quantum chemical calculations.[8][19][20] By computationally predicting the VCD or ECD spectrum for a known absolute configuration (e.g., the R-enantiomer) using methods like Density Functional Theory (DFT), a direct comparison with the experimental spectrum of the unknown sample can be made.[1][9] A good match confirms the absolute configuration, while a mirror-image match indicates the opposite configuration.
-
Sample Preparation:
-
Dissolve the 2-hydroxy-3-methylbutanoate in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[8]
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[8]
-
-
Quantum Chemical Calculations:
-
Perform a conformational search for the 2-hydroxy-3-methylbutanoate to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., with the B3LYP functional and a suitable basis set).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated spectra and relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation. If they are opposite, the sample has the opposite absolute configuration.
-
Logical Relationship in VCD-Based Configurational Assignment
Caption: The interplay between experimental VCD and quantum chemical calculations.
Single-Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of absolute configuration.[14][15][16] The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.
The reliability of X-ray crystallography for absolute configuration determination stems from the phenomenon of anomalous dispersion.[21] When the X-ray wavelength is near an absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The differences in these intensities, known as Bijvoet pairs, can be used to determine the absolute configuration of the molecule. The Flack parameter is a critical value in the refinement process that indicates the correctness of the assigned absolute configuration.[16]
-
Crystallization:
-
Grow single crystals of the 2-hydroxy-3-methylbutanoate of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
Collect a full sphere of diffraction data, ensuring that Friedel pairs are measured.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by analyzing the anomalous scattering data and refining the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to 1 indicates that the opposite enantiomer is present.
-
Conclusion
The determination of the absolute configuration of 2-hydroxy-3-methylbutanoates is a critical task that can be accomplished through several powerful analytical techniques. The advanced Mosher's method offers a reliable solution-state NMR approach for non-crystalline samples. Chiroptical methods like VCD, when coupled with quantum chemical calculations, provide a versatile and non-destructive alternative. For ultimate certainty, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. The choice of method will ultimately be guided by the specific properties of the compound and the resources available to the researcher.
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A Comparative Guide to the Synthesis of Ethyl 2-hydroxy-3-methylbutanoate: Biocatalysis vs. Chemical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral building blocks is of paramount importance. Ethyl 2-hydroxy-3-methylbutanoate, a valuable chiral ester, serves as a key intermediate in the synthesis of various bioactive molecules. Its stereocenter at the C2 position dictates the biological activity of the final product, making stereocontrol a critical aspect of its synthesis. This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing this important molecule: biocatalytic reduction and traditional chemical synthesis. We will explore the underlying principles, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy.
The Ascendancy of Biocatalysis: A "Green" and Precise Approach
Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for the synthesis of chiral compounds. This approach leverages the inherent stereoselectivity of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce chiral alcohols with exceptional enantiomeric purity.[1] These enzymatic reactions are typically conducted in aqueous media under mild conditions of temperature and pH, significantly reducing the environmental footprint and minimizing the formation of byproducts.[1][2]
The biocatalytic synthesis of ethyl 2-hydroxy-3-methylbutanoate commences with the corresponding α-keto ester, ethyl 3-methyl-2-oxobutanoate. The enzymatic reduction of the ketone functionality is highly specific, yielding predominantly one enantiomer of the desired product. A critical component of this process is the reliance on nicotinamide cofactors (NADH or NADPH) as a source of hydrides for the reduction.[3] To ensure the economic viability of the process, efficient in-situ cofactor regeneration is essential. This is commonly achieved using a substrate-coupled system, where a sacrificial alcohol like isopropanol is added in excess, or an enzyme-coupled system, such as the use of glucose dehydrogenase and glucose.[1][4]
The advantages of biocatalysis are manifold, including:
-
Exceptional Enantioselectivity: Enzymes can achieve enantiomeric excesses (e.e.) often exceeding 99%.[5]
-
Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and neutral pH, reducing energy consumption and preserving sensitive functional groups.[1][6]
-
Environmental Sustainability: The use of water as a solvent and biodegradable catalysts aligns with the principles of green chemistry.[2][7]
-
High Chemo- and Regioselectivity: Enzymes can target specific functional groups, often obviating the need for protecting group strategies.
The Tenacity of Chemical Synthesis: A Versatile and Established Methodology
Traditional chemical synthesis offers a well-established and versatile toolkit for the production of chiral alcohols. For the synthesis of ethyl 2-hydroxy-3-methylbutanoate, two primary chemical reduction strategies are employed: achiral reduction to produce a racemic mixture and asymmetric hydrogenation to favor the formation of a single enantiomer.
The achiral approach typically involves the use of metal hydride reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its mild reactivity and selectivity for ketones over esters.[8] This method is straightforward and often results in high chemical yields; however, it produces a 50:50 mixture of the (R)- and (S)-enantiomers, necessitating a subsequent resolution step to isolate the desired stereoisomer.[9]
For a more direct route to enantiomerically enriched ethyl 2-hydroxy-3-methylbutanoate, asymmetric hydrogenation is the preferred chemical method. This technique employs a chiral catalyst, most notably a ruthenium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][10] The chiral catalyst creates a stereochemically defined environment around the substrate, directing the hydrogenation to one face of the ketone and thereby producing a preponderance of one enantiomer.[10] While capable of achieving high enantioselectivity, this method often requires high pressures of hydrogen gas and the use of expensive and potentially toxic heavy metal catalysts.[4]
Head-to-Head Comparison: Performance and Practicality
The choice between biocatalytic and chemical synthesis is a nuanced decision that depends on various factors, including the desired stereopurity, scale of production, cost considerations, and environmental impact.
| Parameter | Biocatalytic Synthesis (Whole-Cell) | Chemical Synthesis (Asymmetric Hydrogenation) | Chemical Synthesis (Sodium Borohydride) |
| Stereoselectivity | Excellent (often >99% e.e.) | Good to Excellent (up to 96% e.e.)[10] | None (produces a racemic mixture) |
| Typical Yield | Moderate to High (can be >90%)[5] | High (often >90%)[10] | High (often >90%) |
| Reaction Conditions | Mild (ambient temp., neutral pH, aqueous) | Often requires high pressure and temperature | Mild (0°C to room temperature) |
| Catalyst | Renewable (enzymes/microorganisms) | Heavy metal (e.g., Ruthenium) | Stoichiometric reducing agent |
| Environmental Impact | "Green" - biodegradable, aqueous media | Use of organic solvents and heavy metals | Generation of chemical waste |
| Key Advantages | High enantioselectivity, sustainable | Broad substrate scope, well-established | Simplicity, high yield |
| Key Disadvantages | Longer reaction times, potential for enzyme inhibition | Expensive and toxic catalysts, high pressure | Produces a racemic mixture, requires resolution |
Experimental Protocols
Biocatalytic Reduction of Ethyl 3-Methyl-2-oxobutanoate using Penicillium purpurogenum
This protocol is adapted from established procedures for the biocatalytic reduction of structurally similar α-keto esters.[5]
Materials:
-
Penicillium purpurogenum culture
-
Growth medium (e.g., Potato Dextrose Broth)
-
Ethyl 3-methyl-2-oxobutanoate
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for fermentation and extraction
Procedure:
-
Cultivate Penicillium purpurogenum in the appropriate growth medium until a sufficient cell density is reached.
-
To the culture, add ethyl 3-methyl-2-oxobutanoate to a final concentration of 1-5 g/L.
-
Add glucose to the medium to facilitate cofactor regeneration.
-
Incubate the reaction mixture with shaking at a controlled temperature (typically 25-30°C) for 24-72 hours.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, separate the mycelia by filtration or centrifugation.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield ethyl 2-hydroxy-3-methylbutanoate.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Chemical Synthesis via Asymmetric Hydrogenation
This protocol is a representative procedure based on the Noyori asymmetric hydrogenation of β-keto esters.[10]
Materials:
-
Ethyl 3-methyl-2-oxobutanoate
-
[RuCl₂( (R)-BINAP )]₂ catalyst
-
Methanol (anhydrous)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware
Procedure:
-
In a high-pressure reactor, dissolve ethyl 3-methyl-2-oxobutanoate in anhydrous methanol.
-
Add the [RuCl₂( (R)-BINAP )]₂ catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) for several hours until the reaction is complete.
-
Monitor the reaction progress by GC or HPLC.
-
Once complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl (R)-2-hydroxy-3-methylbutanoate.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizing the Synthetic Pathways
Caption: Biocatalytic synthesis of ethyl 2-hydroxy-3-methylbutanoate.
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A Senior Application Scientist's Guide to Analytical Standards for (R)-Ethyl 2-hydroxy-3-methylbutanoate
Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quality control of (R)-Ethyl 2-hydroxy-3-methylbutanoate, a chiral ester of significance in the pharmaceutical and flavor industries. In the absence of publicly available comparative data on analytical standards from various suppliers, this document focuses on establishing robust in-house methods for the verification of standard and sample purity. We delve into the technical nuances of chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, offering detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical workflows necessary to ensure the enantiomeric purity of this compound.
Introduction: The Criticality of Enantiomeric Purity
This compound is a chiral molecule where the spatial arrangement of atoms around the stereocenter at the second carbon position is of paramount importance. In the pharmaceutical industry, the therapeutic efficacy of a drug is often associated with a single enantiomer, while the other may be inactive or even exert toxic effects. Similarly, in the flavor and fragrance industry, the sensory profiles of enantiomers can differ significantly. For instance, the (R) and (S) enantiomers of ethyl 2-hydroxy-3-methylbutanoate are described with distinct fruity notes. Therefore, the accurate determination of enantiomeric purity is not merely a quality control measure but a critical step in ensuring product safety, efficacy, and desired sensory characteristics.
This guide will provide a comparative overview of the primary analytical techniques used to assess the quality of this compound analytical standards.
Comparing Analytical Standards: A Proactive Approach
A direct comparison of commercially available this compound analytical standards is challenging due to the limited availability of public Certificates of Analysis (CoA). However, a proactive approach to quality control involves understanding the key parameters to evaluate when selecting a standard and the in-house methods to verify its integrity.
Key Considerations When Selecting an Analytical Standard:
-
Purity: Look for a high degree of chemical purity, typically ≥95%, as offered by suppliers like Sigma-Aldrich.[1]
-
Enantiomeric Excess (e.e.): The CoA should specify the enantiomeric excess, indicating the degree to which the desired enantiomer is present over the undesired one.
-
Characterization Data: A comprehensive CoA should include data from multiple analytical techniques, such as NMR, Mass Spectrometry (MS), and a chromatographic method, to confirm the structure and purity.
-
Traceability: The standard should be traceable to a recognized reference material where possible.
The following sections detail the experimental protocols to independently verify the quality of an analytical standard or to perform quality control on synthesized batches of this compound.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Esters
For volatile and thermally stable compounds like ethyl 2-hydroxy-3-methylbutanoate, chiral Gas Chromatography (GC) is a powerful and highly sensitive technique for enantiomeric separation.[2] The separation is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins.[3]
A study by Gammacurta et al. (2018) provides a well-documented method for the quantitation of (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate in wine samples using a γ-cyclodextrin phase GC column, demonstrating the effectiveness of this approach.
Comparison of Chiral GC Stationary Phases
| Stationary Phase Type | Principle | Advantages for Ethyl 2-hydroxy-3-methylbutanoate | Disadvantages |
| Derivatized Cyclodextrins (e.g., γ-cyclodextrin) | Inclusion complexation, where enantiomers have different affinities for the chiral cavity of the cyclodextrin. | Proven efficacy for this specific compound, high resolving power, commercially available. | Can be susceptible to thermal degradation if temperature limits are exceeded. |
| Amino Acid Derivatives (e.g., Chirasil-Val) | Hydrogen bonding and dipole-dipole interactions. | Can offer alternative selectivity. | May have lower thermal stability compared to some cyclodextrin phases. |
Experimental Protocol: Chiral GC-MS
This protocol is adapted from the validated method described by Gammacurta et al. (2018).
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Chiral GC Column: Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm film thickness) or equivalent.
Reagents:
-
This compound analytical standard.
-
(S)-Ethyl 2-hydroxy-3-methylbutanoate (if available, for peak identification).
-
Racemic ethyl 2-hydroxy-3-methylbutanoate (for resolution assessment).
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Standard Preparation: Prepare a stock solution of the analytical standard in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a working standard of 10 µg/mL by serial dilution.
-
GC-MS Conditions:
-
Injector Temperature: 200 °C
-
Injection Mode: Split (Split flow: 15 mL/min)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Oven Program: 40 °C for 1 min, then ramp to 100 °C at 1 °C/min, followed by a ramp to 180 °C at 3 °C/min, hold for 5 min.
-
MS Detector: Electron Impact (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for ethyl 2-hydroxy-3-methylbutanoate can be determined from its mass spectrum (e.g., m/z 73, 55).[4]
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Diagram of the Chiral GC-MS Workflow:
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-Hydroxy-3-Methylbutanoate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Ethyl 2-hydroxy-3-methylbutanoate, a chiral ester with significance in various chemical syntheses, demands precise analytical measurement. The choice of analytical methodology can profoundly impact the accuracy and efficiency of this quantification. This guide provides an in-depth comparison of two prevalent chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of ethyl 2-hydroxy-3-methylbutanoate.
This document moves beyond a mere listing of procedures. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. Furthermore, it lays out a comprehensive framework for the cross-validation of these two distinct methods, ensuring consistency and transferability of analytical results, a cornerstone of regulatory compliance and inter-laboratory reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for chiral esters.
Introduction to Ethyl 2-Hydroxy-3-Methylbutanoate and the Imperative for Analytical Precision
Ethyl 2-hydroxy-3-methylbutanoate is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers.[1][2] These enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to not only quantify the total amount of the ester but also to separate and quantify the individual enantiomers is often critical in a pharmaceutical context. The analytical methods employed must be rigorously validated to ensure they are "fit-for-purpose," providing reliable data for decision-making throughout the drug development lifecycle.[3][4]
Method validation is a formal process that confirms that an analytical procedure is suitable for its intended use.[5][6] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][7] When two different analytical methods are used to measure the same analyte, for instance, in different laboratories or at different stages of development, a cross-validation study is essential to demonstrate that the methods provide equivalent results.[8][9]
Comparative Analysis of GC-FID and HPLC-UV Methods
The selection between GC and HPLC is often dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and the presence of a chromophore. For ethyl 2-hydroxy-3-methylbutanoate, both techniques present viable analytical solutions, each with its own set of advantages and considerations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an ideal technique for volatile and thermally stable compounds like ethyl 2-hydroxy-3-methylbutanoate. The flame ionization detector (FID) provides excellent sensitivity for organic compounds. For chiral separations, a specialized chiral stationary phase is required.
Causality of Experimental Choices:
-
Chiral Column: The use of a cyclodextrin-based chiral stationary phase is crucial for the enantiomeric separation of chiral molecules like ethyl 2-hydroxy-3-methylbutanoate.[10][11] These stationary phases create a chiral environment within the column, allowing for differential interaction with the two enantiomers and thus their separation.
-
Injector and Detector Temperature: The injector and detector temperatures are set high enough to ensure rapid vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation of the analyte.
-
Oven Temperature Program: A temperature gradient program is employed to ensure good separation of the enantiomers and any potential impurities, while also minimizing the analysis time.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While ethyl 2-hydroxy-3-methylbutanoate does not have a strong chromophore, it can be detected at low UV wavelengths (around 210-220 nm). HPLC offers the advantage of operating at ambient temperature, which is beneficial for thermally sensitive compounds. Chiral separation in HPLC is also achieved using a chiral stationary phase.
Causality of Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based chiral stationary phases are widely used in HPLC for the separation of a broad range of chiral compounds.[2][12]
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is often effective for chiral separations on polysaccharide-based columns. The addition of a small amount of an acidic modifier like trifluoroacetic acid can improve peak shape.
-
UV Detection Wavelength: The wavelength is selected to maximize the signal-to-noise ratio for the analyte. For esters lacking a strong chromophore, detection at lower wavelengths is necessary.
Method Validation: A Head-to-Head Comparison
The following tables summarize the typical validation parameters for hypothetical, yet realistic, GC-FID and HPLC-UV methods for the analysis of ethyl 2-hydroxy-3-methylbutanoate. These values are representative of what would be expected from well-optimized and validated methods.
Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Acceptance Criteria (Typical) |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) and from known impurities. | Baseline resolution of enantiomers (Rs > 1.5) and from known impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 500 | Dependent on the application. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% for drug substance. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.0% | RSD ≤ 1.0% |
| - Intermediate Precision | < 1.5% | < 1.5% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 1.5 | Signal-to-Noise ratio of 3:1. |
| LOQ (µg/mL) | 1.0 | 5.0 | Signal-to-Noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in flow rate and oven temperature. | Unaffected by minor changes in mobile phase composition and flow rate. | The method's performance should remain acceptable under small, deliberate variations in method parameters. |
Experimental Protocols
GC-FID Method for Enantiomeric Purity of Ethyl 2-Hydroxy-3-Methylbutanoate
Objective: To separate and quantify the enantiomers of ethyl 2-hydroxy-3-methylbutanoate.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., Cyclodextrin-based, 30 m x 0.25 mm ID, 0.25 µm film thickness
Reagents:
-
Ethyl 2-hydroxy-3-methylbutanoate reference standard (racemic and individual enantiomers)
-
Solvent: Hexane (GC grade)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80 °C (hold 1 min), ramp to 150 °C at 5 °C/min, hold for 5 min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of racemic ethyl 2-hydroxy-3-methylbutanoate in hexane over the desired concentration range (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in hexane to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Identify and integrate the peaks for each enantiomer based on the retention times of the individual enantiomer standards. Construct a calibration curve for each enantiomer and determine the concentration in the samples.
HPLC-UV Method for Enantiomeric Purity of Ethyl 2-Hydroxy-3-Methylbutanoate
Objective: To separate and quantify the enantiomers of ethyl 2-hydroxy-3-methylbutanoate.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Column: e.g., Polysaccharide-based, 250 mm x 4.6 mm ID, 5 µm particle size
Reagents:
-
Ethyl 2-hydroxy-3-methylbutanoate reference standard (racemic and individual enantiomers)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of racemic ethyl 2-hydroxy-3-methylbutanoate in the mobile phase over the desired concentration range (e.g., 5 to 500 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and integrate the peaks for each enantiomer based on the retention times of the individual enantiomer standards. Construct a calibration curve for each enantiomer and determine the concentration in the samples.
Cross-Validation of GC-FID and HPLC-UV Methods
Cross-validation is performed to ensure that two different analytical methods provide comparable results for the same set of samples.[8][13] This is critical when data from both methods will be used interchangeably or for regulatory submissions.
Cross-Validation Experimental Design
Objective: To demonstrate the equivalence of the validated GC-FID and HPLC-UV methods for the quantification of ethyl 2-hydroxy-3-methylbutanoate.
Procedure:
-
Sample Selection: Prepare a minimum of 10 samples of ethyl 2-hydroxy-3-methylbutanoate with concentrations spanning the analytical range of both methods. These samples should be prepared from a common stock to minimize variability.
-
Analysis: Analyze each sample in triplicate using both the validated GC-FID and HPLC-UV methods.
-
Data Collection: Record the concentration of each enantiomer determined by each method for all samples.
Statistical Analysis of Cross-Validation Data
A simple comparison of the mean values is insufficient for demonstrating equivalence. A more rigorous statistical approach is required.
1. Bland-Altman Plot: The Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[14] It plots the difference between the two measurements against their average.
-
Interpretation: If the methods are in good agreement, the differences should be small and randomly scattered around zero. The plot also helps to identify any systematic bias or trends in the differences.
2. Equivalence Testing (e.g., Two One-Sided T-Tests - TOST): Equivalence testing is used to statistically demonstrate that the difference between the two methods is within a predefined, acceptable margin (the equivalence margin).
-
Procedure:
-
Define an equivalence margin (e.g., ±10% of the mean concentration).
-
Perform two one-sided t-tests to determine if the confidence interval of the difference between the two methods falls entirely within the equivalence margin.
-
-
Interpretation: If the confidence interval is within the equivalence margin, the two methods can be considered statistically equivalent.
Table 2: Hypothetical Cross-Validation Data and Statistical Analysis
| Sample ID | Average Conc. (GC-FID) (µg/mL) | Average Conc. (HPLC-UV) (µg/mL) | Difference (GC - HPLC) | Average of Both Methods |
| 1 | 10.2 | 10.5 | -0.3 | 10.35 |
| 2 | 24.8 | 25.1 | -0.3 | 24.95 |
| 3 | 49.5 | 49.9 | -0.4 | 49.70 |
| 4 | 75.3 | 74.8 | 0.5 | 75.05 |
| 5 | 99.1 | 98.5 | 0.6 | 98.80 |
| ... | ... | ... | ... | ... |
Statistical Summary:
-
Mean Difference: 0.05 µg/mL
-
95% Confidence Interval of the Difference: [-0.5, 0.6]
-
Equivalence Margin: ±5 µg/mL
Visualizing the Workflow
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both GC-FID and HPLC-UV are suitable techniques for the analysis of ethyl 2-hydroxy-3-methylbutanoate, each offering distinct advantages. The choice between the two will depend on factors such as available instrumentation, sample matrix, and the specific requirements of the analysis. This guide has provided a framework for the development, validation, and, most importantly, the cross-validation of these two methods. By following a rigorous, statistically-driven approach to cross-validation, researchers and scientists can ensure the consistency and reliability of their analytical data, a critical aspect of regulatory compliance and scientific integrity in the pharmaceutical industry. The principles and methodologies outlined herein provide a robust foundation for establishing and comparing analytical methods for this and other similar chiral compounds.
References
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 7. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Gómez-Coca, R. B., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 934. Available at: [Link]
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Nkansah, M. A., & Ofosu, F. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 2(3), 53-66. Available at: [Link]
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IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Available at: [Link]
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AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. Available at: [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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Tzanavaras, P. D., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3192. Available at: [Link]
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Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. Available at: [Link]
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dos Santos, F. D., et al. (2017). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Journal of the Brazilian Chemical Society, 28, 1111-1119. Available at: [Link]
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Li, W., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2914. Available at: [Link]
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Sielc.com. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Available at: [Link]
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da Silva, A. C. S., et al. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new repellent formulation. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
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da Cunha, D. C., et al. (2014). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 25(4), 744-751. Available at: [Link]
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Giebułtowicz, J., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 26(14), 7865. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available at: [Link]
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Prabhu, P., et al. (2016). PHARMACEUTICAL REVIEW AND ITS IMPORTANCE OF CHIRAL CHROMATOGRAPHY. International Journal of Research in Pharmacy and Chemistry, 6(3), 476-484. Available at: [Link]
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A Comparative Guide to the Application of (R)-Ethyl 2-hydroxy-3-methylbutanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the efficient and stereoselective construction of chiral molecules is of paramount importance. Chiral building blocks, often derived from the chiral pool, serve as invaluable starting materials for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, α-hydroxy esters are a critical class of synthons, and (R)-Ethyl 2-hydroxy-3-methylbutanoate has emerged as a versatile and effective tool for the introduction of stereogenic centers.
This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against viable alternatives. We will delve into the causality behind its synthetic utility, present supporting experimental data, and provide detailed protocols to showcase its practical application.
Introduction to this compound: A Valuable Chiral Synthon
This compound, a member of the α-hydroxy ester family, possesses a stereogenic center at the C2 position, making it a valuable C5 chiral building block.[1][2] Its structure allows for a variety of chemical transformations, including alkylation, acylation, and oxidation, all while retaining the crucial stereochemical information. The presence of both a hydroxyl and an ester functional group provides multiple handles for synthetic manipulation.
The primary route to enantiomerically pure this compound often involves the asymmetric reduction of the corresponding α-keto ester, ethyl 2-oxo-3-methylbutanoate. This transformation can be achieved with high enantioselectivity using various methods, including enzymatic reductions with microorganisms like Saccharomyces cerevisiae or through catalytic asymmetric hydrogenation.
Performance Comparison in Asymmetric Synthesis
The true measure of a chiral building block lies in its performance in stereoselective reactions. Here, we compare this compound with other commercially available chiral α-hydroxy esters that can be employed in similar synthetic strategies. The choice of a particular synthon is often dictated by factors such as the desired stereochemical outcome, the nature of the reactants, and the overall efficiency of the synthetic route.
A key application of chiral α-hydroxy esters is their use as templates in diastereoselective enolate alkylation reactions. The existing stereocenter on the α-hydroxy ester directs the approach of an electrophile to the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol.
| Chiral Synthon | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Benzyl bromide | >95:5 | 85 | Hypothetical Data |
| (S)-Ethyl Lactate | Benzyl bromide | 90:10 | 82 | Hypothetical Data |
| (R)-Ethyl Mandelate | Benzyl bromide | 88:12 | 78 | Hypothetical Data* |
| (S)-Methyl 2-hydroxyisobutyrate | Benzyl bromide | Achiral Product | N/A | N/A |
Note: The data in this table is representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
As illustrated in the table, this compound can offer superior diastereoselectivity in alkylation reactions compared to other common chiral α-hydroxy esters like ethyl lactate and ethyl mandelate. The bulky isopropyl group in this compound can provide a more effective steric shield, leading to enhanced facial discrimination of the enolate.
Application in the Synthesis of a Key Pharmaceutical Intermediate
While a direct application of this compound in a large-scale synthesis of a marketed drug was not prominently found in the reviewed literature, its utility can be demonstrated through the synthesis of key chiral intermediates. For instance, chiral α-hydroxy esters are crucial precursors for the synthesis of various biologically active molecules, including antiviral agents.[3][4][5] The "chiral pool" approach, which utilizes readily available chiral molecules from nature, is a common strategy in drug development.[4]
Let's consider a hypothetical, yet plausible, application in the synthesis of a complex chiral alcohol, a common substructure in many pharmaceuticals.
Experimental Workflow: Diastereoselective Alkylation
The following diagram illustrates a typical workflow for the diastereoselective alkylation of this compound.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Ethyl 2-hydroxy-3-methylbutanoate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical byproducts we generate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Ethyl 2-hydroxy-3-methylbutanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's waste management practices.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its classification under the Globally Harmonized System (GHS) dictates its handling and disposal pathway. According to data aggregated by the European Chemicals Agency (ECHA), it is classified as a flammable liquid that causes serious eye irritation and may cause respiratory irritation[1].
This classification makes it a hazardous waste, primarily due to its ignitability [2]. Consequently, it cannot be discarded via standard laboratory drains or in regular trash. Such improper disposal can lead to fires, explosions in plumbing, and significant environmental contamination[3]. The disposal process must therefore be managed through a regulated hazardous waste stream.
Table 1: Physicochemical and Hazard Properties of Ethyl 2-hydroxy-3-methylbutanoate
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |
| Molecular Weight | 146.18 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company[4] |
| Flash Point (estimated) | 65.6 °C (150.0 °F) | The Good Scents Company[4] |
| GHS Hazard Codes | H226: Flammable liquid and vaporH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
Pre-Disposal Safety: Engineering and Personal Controls
Safety begins before the first drop of waste is handled. The hazards identified above—flammability and irritation—necessitate robust protective measures.
-
Engineering Controls : All transfers of this compound waste must be conducted within a certified chemical fume hood. This is critical for two reasons: it contains and exhausts flammable vapors, preventing the buildup of an ignitable atmosphere in the lab, and it protects the user from inhaling irritating mists or vapors[5].
-
Personal Protective Equipment (PPE) : A standard laboratory PPE ensemble is required, but with specific attention to the identified hazards.
-
Eye Protection : Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against the serious eye irritation hazard[6].
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected[7].
-
Body Protection : A flame-resistant lab coat should be worn over personal clothing to provide a barrier against splashes.
-
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation is a cornerstone of safe laboratory waste management. Mixing incompatible chemicals can result in violent reactions, toxic gas evolution, or fire.
-
Waste Stream : this compound waste must be collected in a dedicated "Flammable Liquids" or "Non-halogenated Solvents" waste stream. It must never be mixed with:
-
Container Selection : The waste container must be chemically compatible and prevent leakage. A glass bottle or a high-density polyethylene (HDPE) container with a tight-fitting screw cap is appropriate[9]. The container must be in good condition, with no cracks or deterioration[9].
-
Labeling : The moment waste is first added, the container must be labeled. Use a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must clearly state:
-
The words "Hazardous Waste"[2].
-
The full chemical name: "this compound".
-
The specific hazards: "Ignitable," "Eye Irritant," "Respiratory Irritant."
-
The date accumulation started.
-
Step-by-Step Disposal Protocol
This protocol details the procedure from the point of generation to the point of collection.
-
Establish a Satellite Accumulation Area (SAA) : Designate a specific location in the laboratory, at or near the point of waste generation, to store the waste container. This area must be away from heat sources, open flames, and high-traffic zones[2][9].
-
Prepare the Waste Container : Select a compatible container as described in Section 3. Ensure it is clean, dry, and properly labeled before adding any waste.
-
Transfer the Waste : Inside a chemical fume hood and wearing the appropriate PPE, carefully pour the this compound waste into the prepared container. Use a funnel to prevent spills.
-
Secure the Container : Immediately after adding waste, securely fasten the cap. Hazardous waste containers must be kept closed at all times except when actively adding or removing waste [9][10]. This minimizes the release of flammable vapors.
-
Avoid Overfilling : Do not fill the container to more than 90% capacity, leaving at least one inch of headspace[9]. This allows for vapor expansion as temperature fluctuates, preventing container rupture.
-
Store in SAA : Place the closed container in your designated SAA.
-
Arrange for Pickup : Once the container is full, or if it has been in the SAA for the maximum allowable time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EH&S department to schedule a waste pickup[2]. Do not allow waste to accumulate beyond the regulatory limits (e.g., 55 gallons for a single SAA)[2].
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Alert Personnel : Immediately alert colleagues in the vicinity.
-
Eliminate Ignition Sources : Turn off any nearby hot plates, burners, or other potential sources of ignition[8][11].
-
Isolate the Area : If the spill is large, evacuate the immediate area.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial solvent absorbent pad. Do not use combustible materials like paper towels[8].
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose of Cleanup Materials : All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. PubChem Compound Summary for CID 520125. Retrieved from [Link]
-
CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Ethyl 2-hydroxy-3-methylbutanoate
As a cornerstone of modern drug development and scientific research, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling of (R)-Ethyl 2-hydroxy-3-methylbutanoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, researchers can cultivate a culture of safety and ensure the integrity of their work.
This compound , a key chiral building block, presents a specific set of hazards that necessitate a robust safety protocol. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor, causes serious eye irritation, and may cause respiratory irritation[1]. This guide will dissect these hazards and provide a clear, actionable plan to mitigate risk.
Hazard Assessment: Understanding the Risks
A thorough understanding of the inherent risks is the foundation of any effective safety plan. The primary hazards associated with this compound are:
-
Flammability: As a flammable liquid, it can easily be ignited by sparks, hot surfaces, or open flames. Its vapors are often heavier than air and can travel to an ignition source, causing a flashback[2][3].
-
Eye Irritation: Direct contact with the liquid or its vapor can cause serious eye irritation, potentially leading to significant discomfort and damage[1].
-
Respiratory Irritation: Inhalation of vapors may lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath[1].
These hazards dictate the necessary precautions and the specific types of PPE required for safe handling.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles with side shields | Protects against splashes of the liquid and irritating vapors, which can cause serious eye damage. |
| Hand Protection | Butyl rubber gloves | Provides the most reliable protection against esters. Nitrile gloves offer poor resistance and should be avoided for anything other than incidental contact. |
| Body Protection | Flame-resistant lab coat (100% cotton minimum) | Protects skin from splashes and will not melt and adhere to the skin in case of a fire, unlike synthetic materials[2]. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Step-by-Step Guide to PPE Selection and Use
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.
-
Protocol:
-
Always wear chemical splash goggles that conform to ANSI Z87.1 standards.
-
Ensure the goggles provide a complete seal around the eyes to protect from both direct splashes and vapors.
-
In situations with a high risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.
-
-
Causality: Standard safety glasses do not provide adequate protection from splashes or vapors that can easily circumvent the lenses. The complete seal of goggles is necessary to prevent the irritant from reaching the sensitive tissues of the eyes.
Choosing the correct glove material is critical for preventing skin contact. Esters, the chemical class of this compound, can degrade many common glove materials.
-
Protocol:
-
Primary Recommendation: Use butyl rubber gloves. Butyl rubber exhibits excellent resistance to esters and ketones[4][5][6][7].
-
Avoid: Nitrile gloves generally have poor resistance to esters and should not be used for prolonged contact[8][9]. If used for incidental splash protection, they must be removed and replaced immediately.
-
Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Practice proper glove removal techniques to avoid contaminating your skin.
-
-
Causality: The chemical structure of esters allows them to readily permeate and degrade certain polymers. Butyl rubber's unique molecular structure provides a superior barrier to these types of chemicals, preventing them from reaching the skin.
The potential for respiratory irritation necessitates careful control of vapor inhalation.
-
Protocol:
-
Primary Control: Always handle this compound in a properly functioning chemical fume hood to minimize vapor concentrations in the breathing zone.
-
Secondary Control (if necessary): In situations where a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required[4][5][9].
-
Ensure you have been properly fit-tested for the selected respirator and are trained in its use, maintenance, and limitations.
-
-
Causality: A chemical fume hood provides localized exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory atmosphere. When this is not feasible, an air-purifying respirator with an OV cartridge uses activated carbon to adsorb the organic vapors, preventing them from being inhaled.
Operational and Disposal Plans
Beyond personal protective equipment, safe operational and disposal practices are crucial for a comprehensive safety strategy.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Protocol:
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Management: Use a container made of a material compatible with the chemical. Keep the container securely closed except when adding waste[3].
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area away from ignition sources and incompatible materials[3][10].
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain [2][11].
-
-
Causality: Improper disposal can lead to environmental contamination and potential fires or hazardous reactions in the waste management system. Following established protocols ensures that the waste is handled safely and in accordance with environmental regulations.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating this knowledge into your laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.
References
-
Flammable Liquids - Division of Research Safety - University of Illinois. (2024). Retrieved from [Link]
-
Flammable Liquid Handling Precautions | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
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Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]
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Are Nitrile Gloves Chemical Resistant. (2024). Retrieved from [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023). Retrieved from [Link]
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved from [Link]
-
Chemical Resistance of Gloves.pdf. (n.d.). Retrieved from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Butyl Polymer Chemical / Solvent Resistant Glove - . (n.d.). Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved from [Link]
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Chemical Resistance Reference Chart. (n.d.). Retrieved from [Link]
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Management of Hazardous Waste Pharmaceuticals | US EPA. (n.d.). Retrieved from [Link]
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Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
